Product packaging for Carcinine Hydrochloride(Cat. No.:CAS No. 159329-76-7)

Carcinine Hydrochloride

Cat. No.: B6321872
CAS No.: 159329-76-7
M. Wt: 218.68 g/mol
InChI Key: SPBFANGKSJPRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carcinine Hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4O and its molecular weight is 218.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.0934388 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClN4O B6321872 Carcinine Hydrochloride CAS No. 159329-76-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFANGKSJPRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57022-38-5
Record name Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57022-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Carcinine (β-alanylhistamine): A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. Structurally similar to its well-studied analogue, carnosine (β-alanyl-L-histidine), carcinine exhibits significant antioxidant and neuroprotective properties. Its resistance to enzymatic hydrolysis by carnosinase, a key degrading enzyme of carnosine, suggests potentially higher bioavailability and prolonged therapeutic effects. This technical guide provides a comprehensive overview of the discovery and isolation of carcinine from biological sources, detailing the experimental protocols for its extraction and quantification. It also explores its known biological roles, metabolic pathways, and interactions with cellular signaling cascades. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are illustrated with detailed diagrams. This document serves as a foundational resource for researchers and professionals in pharmacology and drug development interested in the therapeutic potential of this intriguing biomolecule.

Discovery and Initial Isolation

While the renowned Russian biochemist Vladimir Gulevich discovered carnosine in meat extract at the beginning of the 20th century, the identification of its decarboxylated analogue, carcinine, in biological tissues came much later. Early studies in the 1970s and 1980s focused on the synthesis of carcinine and its effects on invertebrate physiology.

A pivotal moment in the history of carcinine in mammals was the 1990 study by Flancbaum and colleagues, which provided the first definitive evidence of its existence in various mammalian tissues. Using a sensitive high-performance liquid chromatography (HPLC) method, they identified and quantified carcinine in tissues from rats, guinea pigs, mice, and humans. This discovery established carcinine as an endogenous biomolecule in mammals and paved the way for further investigation into its physiological roles.

Prior to this, in 1988, O'Dowd and colleagues had developed HPLC methods for the detection of carnosine and other histidyl derivatives in cardiac and skeletal muscle, laying some of the analytical groundwork for subsequent studies.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of carcinine from biological sources require precise and sensitive analytical techniques due to its relatively low concentrations compared to carnosine. HPLC is the most common method employed for this purpose.

Tissue Extraction

A general protocol for the extraction of carcinine from tissue samples is as follows:

  • Homogenization: Tissue samples are minced and homogenized in a suitable buffer, typically a cold acidic solution such as perchloric acid or a phosphate (B84403) buffer, to precipitate proteins and prevent enzymatic degradation.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: The resulting supernatant, containing carcinine and other small molecules, is carefully collected.

  • Purification (Optional): Depending on the complexity of the sample and the analytical method, a solid-phase extraction (SPE) step may be employed to further purify the extract and remove interfering substances.

High-Performance Liquid Chromatography (HPLC) Quantification

The method described by Flancbaum et al. (1990) for the quantification of carcinine serves as a foundational protocol:

  • Chromatographic System: A reverse-phase HPLC system is used.

  • Column: A C18 reverse-phase column is typically employed.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.

  • Detection: Detection is commonly achieved using pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of carcinine to form a fluorescent product. The fluorescence is then measured by a fluorescence detector.

  • Quantification: Quantification is performed by comparing the peak area of the carcinine-OPA derivative in the sample to a standard curve generated with known concentrations of carcinine.

experimental_workflow

Caption: Hypothesized metabolic pathway of carcinine.

Signaling Pathways

The direct signaling pathways of carcinine are not as well-elucidated as those of carnosine. However, given its structural similarity to both carnosine and histamine (B1213489), its biological effects are likely mediated through multiple mechanisms.

  • Antioxidant and Cytoprotective Pathways: Like carnosine, carcinine is a potent antioxidant. It can scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (4-HNE). This activity suggests that carcinine may modulate cellular redox signaling. One key pathway implicated in the antioxidant response is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . While direct evidence for carcinine is still emerging, carnosine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes.

  • Histaminergic System: Due to its structural similarity to histamine, carcinine has been shown to interact with the histaminergic system. Studies have indicated that carcinine can act as a selective ligand for the histamine H3 receptor. By interacting with histamine receptors, carcinine could potentially modulate neurotransmission and other physiological processes regulated by histamine.

  • Putative Receptor-Mediated Signaling: There is speculation that some of the effects of carnosine and its analogues could be mediated by specific cell surface receptors. For instance, some studies suggest that carnosine's immunomodulatory effects may involve interactions with receptors on macrophages. It is plausible that carcinine may also exert effects through yet-to-be-identified receptors.

dot

signaling_pathways cluster_antioxidant Antioxidant & Cytoprotective Effects cluster_histaminergic Histaminergic System Interaction cluster_receptor Putative Receptor Signaling carcinine Carcinine ros_rcs ROS / RCS (e.g., 4-HNE) carcinine->ros_rcs Scavenges nrf2 Nrf2 Pathway (Hypothesized) carcinine->nrf2 Activates? h3_receptor Histamine H3 Receptor carcinine->h3_receptor Binds to unknown_receptor Unknown Cell Surface Receptor? carcinine->unknown_receptor antioxidant_enzymes Antioxidant & Detoxification Enzymes nrf2->antioxidant_enzymes Upregulates neurotransmission Modulation of Neurotransmission h3_receptor->neurotransmission cellular_response Cellular Response (e.g., Immunomodulation) unknown_receptor->cellular_response

Caption: Potential signaling pathways of carcinine.

Conclusion and Future Directions

The discovery of carcinine in mammalian tissues has opened up new avenues for research into the biological roles of histidine-containing dipeptides. Its resistance to enzymatic degradation makes it a particularly attractive candidate for therapeutic development, potentially offering advantages over carnosine in terms of bioavailability and duration of action.

Future research should focus on several key areas:

  • Definitive Elucidation of Metabolic Pathways: Identifying the specific enzymes responsible for the biosynthesis and degradation of carcinine in mammals is crucial for understanding its regulation and for developing strategies to modulate its endogenous levels.

  • Identification of Specific Receptors and Signaling Cascades: Uncovering the direct molecular targets of carcinine, including any specific receptors, will provide a more complete picture of its mechanism of action and therapeutic potential.

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of carcinine are needed to inform its potential clinical applications.

  • Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of carcinine in various disease models, including neurodegenerative disorders, cardiovascular diseases, and conditions associated with oxidative stress.

Enzymatic Synthesis of Carcinine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanyl-histamine), a structural analogue of carnosine, has garnered interest for its potential therapeutic applications. While chemical synthesis routes are established, enzymatic synthesis offers a promising green alternative with high specificity and milder reaction conditions. This technical guide outlines a prospective enzymatic pathway for the synthesis of carcinine, leveraging the catalytic machinery of enzymes known to synthesize carnosine. Furthermore, a standard protocol for the subsequent conversion of carcinine to its stable hydrochloride salt is detailed. This document provides a comprehensive theoretical framework and detailed experimental protocols to guide researchers in the development of a biocatalytic process for carcinine hydrochloride production.

Introduction

Carcinine, or β-alanyl-histamine, is a naturally occurring dipeptide-like molecule with demonstrated antioxidant and potential neuromodulatory activities. Its structural similarity to carnosine (β-alanyl-L-histidine) suggests that enzymes involved in carnosine metabolism may also recognize histamine (B1213489) as a substrate, paving the way for a biocatalytic synthesis route. Enzymatic synthesis is an attractive alternative to traditional chemical methods, offering advantages such as high selectivity, reduced environmental impact, and operation under mild conditions.[1]

This guide proposes a whole-cell biocatalysis approach for the synthesis of carcinine, followed by a straightforward chemical conversion to its hydrochloride salt for enhanced stability and solubility. The methodologies presented are based on established protocols for the enzymatic synthesis of carnosine, providing a solid foundation for the development of a novel biocatalytic process for carcinine production.

Proposed Enzymatic Synthesis Pathway of Carcinine

The proposed enzymatic synthesis of carcinine involves the condensation of β-alanine and histamine. This reaction is analogous to the synthesis of carnosine, where β-alanine is condensed with L-histidine. Two primary classes of enzymes are considered for this biocatalytic transformation: Carnosine Synthase (EC 6.3.2.11) and certain β-Aminopeptidases .

While carnosine synthase is the natural catalyst for carnosine formation, its substrate specificity towards histamine would need to be experimentally verified. A more versatile and readily applicable approach, based on available literature, is the use of β-aminopeptidases in a whole-cell biocatalyst system.[2][3] These enzymes have been shown to catalyze the formation of peptide bonds under specific conditions.[4]

The proposed reaction is as follows:

β-Alanine + Histamine ---(Enzyme)---> Carcinine + H₂O

Enzymatic_Synthesis_of_Carcinine beta_alanine β-Alanine enzyme β-Aminopeptidase / Carnosine Synthase beta_alanine->enzyme histamine Histamine histamine->enzyme carcinine Carcinine enzyme->carcinine Condensation

Experimental Protocols

This section details the proposed experimental protocols for the enzymatic synthesis of carcinine using a whole-cell biocatalyst approach, followed by the conversion to this compound.

Whole-Cell Biocatalyst Preparation

The use of whole-cell biocatalysts offers several advantages, including the elimination of tedious enzyme purification steps and the inherent presence of necessary cofactors.[5][6] A recombinant Escherichia coli strain overexpressing a suitable β-aminopeptidase, such as DmpA from Ochrobactrum anthropi, is proposed.[2][3]

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the selected β-aminopeptidase, codon-optimized for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.

Whole_Cell_Biocatalyst_Workflow start Gene Synthesis & Cloning transformation Transformation into E. coli start->transformation cultivation Cultivation & Induction transformation->cultivation harvesting Cell Harvesting & Washing cultivation->harvesting biocatalyst Whole-Cell Biocatalyst harvesting->biocatalyst

Enzymatic Synthesis of Carcinine

This protocol is adapted from optimized conditions for L-carnosine synthesis using a whole-cell biocatalyst.[2][3]

Reaction Components:

  • β-Alanine

  • Histamine dihydrochloride (B599025) (or free base, with pH adjustment)

  • Whole-cell biocatalyst (recombinant E. coli)

  • Reaction Buffer (e.g., 100 mM Sodium Carbonate Buffer)

Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve β-alanine and histamine in the reaction buffer.

  • pH Adjustment: Adjust the pH of the substrate solution to the optimal range for the β-aminopeptidase (typically pH 9-10).[2][7]

  • Initiation of Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the synthesis.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation.[7]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for carcinine formation using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Recovery:

    • Once the reaction has reached completion (or equilibrium), terminate it by separating the biocatalyst from the reaction mixture through centrifugation or filtration.

    • The supernatant containing the synthesized carcinine can then be collected for purification.

Purification of Carcinine
  • Clarification: Further clarify the supernatant by microfiltration to remove any remaining cell debris.

  • Chromatographic Separation: Purify carcinine from the clarified supernatant using ion-exchange chromatography.

    • Load the supernatant onto a strong cation exchange column.

    • Wash the column with a low-ionic-strength buffer to remove unreacted β-alanine and other impurities.

    • Elute the bound carcinine using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

  • Desalting and Lyophilization:

    • Collect the fractions containing pure carcinine and desalt them using size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain pure carcinine as a solid.

Conversion to this compound

The final step is the conversion of the purified carcinine free base to its more stable hydrochloride salt.[8][9][10]

Protocol:

  • Dissolution: Dissolve the purified carcinine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol (B145695) or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in dioxane or isopropanol) dropwise until the pH of the solution becomes acidic (pH 2-3).

  • Precipitation and Crystallization: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of the cold anhydrous solvent.

    • Dry the this compound product under vacuum to remove any residual solvent.

Carcinine_HCl_Conversion carcinine Purified Carcinine (Free Base) precipitation Precipitation & Crystallization carcinine->precipitation hcl Anhydrous HCl in Organic Solvent hcl->precipitation carcinine_hcl This compound precipitation->carcinine_hcl

Quantitative Data Presentation

As the enzymatic synthesis of carcinine is a proposed pathway, quantitative data from the closely related enzymatic synthesis of L-carnosine is presented below to provide a benchmark for expected outcomes.

ParameterValueReference
Enzyme β-Aminopeptidase (DmpA)[2]
Biocatalyst Recombinant E. coli (whole-cell)[2]
Substrates β-Alanine-amide, L-Histidine[2]
Optimal pH 9.0 - 10.0[2][7]
Optimal Temperature 30 - 45°C[7]
Substrate Ratio (His:β-Ala) 5:1 to 80:1[2]
Reaction Time 4.5 - 24 hours[2][11]
Reported Yield (L-Carnosine) Up to 71%[2]
Product Titer (L-Carnosine) Up to 3.7 g/L[12]

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the existing knowledge on carnosine synthesis, a viable and environmentally friendly biocatalytic route is proposed. The detailed experimental protocols for whole-cell biocatalyst preparation, enzymatic synthesis, product purification, and conversion to the hydrochloride salt offer a clear roadmap for researchers in this field. The provided quantitative data from analogous reactions serve as a valuable reference for process optimization. Further experimental validation is required to determine the optimal conditions and efficiency of the proposed pathway for carcinine production. This approach holds significant potential for the sustainable and efficient manufacturing of this compound for various applications in the pharmaceutical and drug development industries.

References

The Biosynthesis of Carcinine Hydrochloride in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine), a structural analog of carnosine, is an endogenous dipeptide found in various mammalian tissues.[1] Its biosynthesis is intrinsically linked to the metabolic pathways of its constituent precursors, β-alanine and histamine (B1213489). This technical guide provides a comprehensive overview of the current understanding of carcinine hydrochloride biosynthesis in mammals, detailing the enzymatic pathways, key substrates, and regulatory considerations. This document is intended to serve as a resource for researchers investigating the physiological roles of carcinine and its potential as a therapeutic agent.

Introduction

Carcinine has been identified in a range of mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1] It is considered part of the broader carnosine-histidine-histamine metabolic network.[1] While the physiological functions of carcinine are still under investigation, its antioxidant and neuroprotective properties suggest potential roles in cellular defense and signaling. This guide focuses on the core of its formation: the biosynthetic process within mammalian cells.

The Biosynthetic Pathway of Carcinine

The primary pathway for carcinine biosynthesis involves the enzymatic condensation of β-alanine and histamine. This reaction is catalyzed by an ATP-dependent ligase. While a specific "carcinine synthase" has been described in invertebrates, in mammals, this activity is strongly suggested to be a function of carnosine synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).

The Precursors
  • β-Alanine: This non-proteinogenic β-amino acid is the rate-limiting precursor for the synthesis of carnosine and, by extension, likely for carcinine.[2] Its availability is a key regulatory point in the biosynthetic pathway.

  • Histamine: This biogenic amine is produced from the decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase (HDC). Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.

The Enzymatic Reaction

The synthesis of carcinine is an ATP-dependent process where β-alanine and histamine are joined by a peptide bond.

β-alanine + Histamine + ATP → Carcinine + ADP + Pi

While direct evidence for histamine as a substrate for mammalian CARNS1 is an active area of research, the structural similarity between histamine and L-histidine makes this a highly plausible mechanism.

Carcinine_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine Histidine Decarboxylase (HDC) β-Alanine β-Alanine Carcinine Carcinine Histamine->Carcinine Carnosine Synthase (CARNS1)? + β-Alanine + ATP

Figure 1: Proposed biosynthetic pathway of carcinine in mammalian tissues.

Quantitative Data

Quantitative data on endogenous carcinine levels in mammalian tissues are limited. However, its presence has been confirmed in multiple species. The concentration of its precursors, β-alanine and histamine, can vary significantly between tissues.

CompoundTissueSpeciesConcentrationReference
Carcinine RetinaMouse~5 ± 1.1 ng/retina (following oral administration)[3]
IntestinesRat, Guinea Pig, Mouse, HumanPresent (quantification not specified)[1]
KidneyRat, Guinea Pig, Mouse, HumanPresent (quantification not specified)[1]
LiverRat, Guinea Pig, Mouse, HumanPresent (quantification not specified)[1]
MyocardiumRat, Guinea Pig, Mouse, HumanPresent (quantification not specified)[1]
Pituitary GlandRat, Guinea Pig, Mouse, HumanPresent (quantification not specified)[1]
β-Alanine Skeletal MuscleHuman2-5 mM
BrainRat~0.05-0.1 µmol/g
Histamine BrainRat~50-100 ng/g
SkinHuman~10-100 µg/g
StomachHuman~10-150 µg/g

Note: Precursor concentrations are approximate and can vary based on physiological conditions and analytical methods.

Experimental Protocols

Experimental Workflow for Carcinine Biosynthesis Analysis

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis tissue Mammalian Tissue (e.g., brain, muscle) homogenization Homogenization (in appropriate buffer) tissue->homogenization centrifugation Centrifugation (to obtain cytosolic fraction) homogenization->centrifugation incubation Incubation of Cytosolic Fraction with: - β-Alanine - Histamine - ATP - MgCl2 centrifugation->incubation termination Reaction Termination (e.g., with perchloric acid) incubation->termination neutralization Neutralization and Centrifugation termination->neutralization hplc_ms HPLC-MS/MS Analysis (for carcinine quantification) neutralization->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Figure 2: General experimental workflow for the analysis of carcinine biosynthesis.

Detailed Protocol for In Vitro Carcinine Synthase Assay

This protocol is adapted from established methods for carnosine synthase activity and is designed to detect the synthesis of carcinine from β-alanine and histamine.

Materials:

  • Mammalian tissue (e.g., brain, skeletal muscle)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • β-alanine solution (100 mM)

  • Histamine dihydrochloride (B599025) solution (100 mM)

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • Perchloric acid (PCA), 10% (v/v)

  • Potassium carbonate (K₂CO₃), 2 M

  • HPLC-grade water and acetonitrile

  • Formic acid

  • This compound standard

  • Internal standard (e.g., isotopic labeled carcinine)

Procedure:

  • Tissue Homogenization:

    • Excise and weigh the tissue of interest on ice.

    • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, add:

      • 50 µL of assay buffer

      • 10 µL of cytosolic fraction (containing a known amount of protein, e.g., 100-500 µg)

      • 10 µL of 100 mM β-alanine (final concentration 10 mM)

      • 10 µL of 100 mM histamine (final concentration 10 mM)

      • 10 µL of 100 mM ATP (final concentration 10 mM)

      • 1 µL of 1 M MgCl₂ (final concentration 10 mM)

      • Adjust volume to 100 µL with water if necessary.

    • Include control reactions lacking one of the substrates or ATP to determine background levels.

    • Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 25 µL of 10% PCA.

    • Vortex and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding an appropriate volume of 2 M K₂CO₃.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

    • Collect the supernatant for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Use a C18 reverse-phase HPLC column.

    • Mobile phase A: 0.1% formic acid in water.

    • Mobile phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient elution to separate carcinine from other components.

    • Detect carcinine using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for carcinine and the internal standard should be optimized.

    • Quantify the amount of carcinine produced by comparing the peak area to a standard curve of this compound.

Regulation of Carcinine Biosynthesis

The biosynthesis of carcinine is likely regulated at several levels, primarily through the availability of its precursors and the activity of the synthesizing enzyme.

Regulation_Pathway cluster_precursor_reg Precursor Regulation cluster_synthesis_reg Synthesis Regulation Dietary Intake Dietary Intake β-Alanine Availability β-Alanine Availability Dietary Intake->β-Alanine Availability Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->β-Alanine Availability HDC Activity HDC Activity Histamine Availability Histamine Availability HDC Activity->Histamine Availability CARNS1 Gene Expression CARNS1 Gene Expression CARNS1 Activity CARNS1 Activity CARNS1 Gene Expression->CARNS1 Activity Carcinine Synthesis Carcinine Synthesis β-Alanine Availability->Carcinine Synthesis Histamine Availability->Carcinine Synthesis CARNS1 Activity->Carcinine Synthesis

References

The Enigmatic Presence of Carcinine in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide, structurally related to the more extensively studied carnosine (β-alanyl-L-histidine). While the physiological roles of carnosine as an antioxidant, pH buffer, and anti-glycating agent are well-documented in vertebrates, the natural occurrence and function of carcinine in marine invertebrates remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current state of knowledge regarding carcinine in marine invertebrates, with a focus on its quantitative distribution, analytical methodologies, and putative biological roles. The information presented herein is intended to serve as a foundational resource for researchers in marine biology, pharmacology, and drug discovery seeking to investigate this intriguing molecule.

Quantitative Occurrence of Carcinine in Marine Invertebrates

The available quantitative data on the natural occurrence of carcinine in marine invertebrates is notably sparse. To date, the most definitive and quantitative evidence comes from a study on the common shore crab, Carcinus maenas. Research has identified and quantified carcinine in the cardiac tissue of this crustacean, suggesting a potential physiological role within this organ.

A broader investigation into the presence of histidine-containing dipeptides (HCDs) in 38 aquatic species, including six molluscs and six crustaceans, found that the majority of the invertebrate species analyzed did not contain detectable levels of these compounds[1][2]. The one exception was the sepia Uroteuthis chinensis[1][2]. This finding, seemingly in contrast with the specific detection of carcinine in Carcinus maenas, underscores the sporadic and species-specific distribution of these dipeptides among marine invertebrates. It is plausible that the occurrence of carcinine is limited to specific taxa or even to particular tissues within an organism, highlighting the need for more targeted and sensitive analytical approaches in future studies.

Table 1: Quantitative Data on Carcinine in Marine Invertebrates

PhylumSpeciesTissueConcentrationMethod of AnalysisReference
ArthropodaCarcinus maenasCardiac Tissue22.1 µg/mL (dry weight)Ion-exchange chromatography and spectrophotometry[3]

Experimental Protocols for the Determination of Carcinine

The accurate detection and quantification of carcinine in complex biological matrices require robust analytical methodologies. The following protocols provide a historical and a modern approach to the analysis of carcinine and related imidazole compounds.

Protocol 1: Ion-Exchange Chromatography and Spectrophotometric Quantification of Carcinine in Carcinus maenas Heart Tissue (Arnould & Tankosic, 1980)

This method, while foundational, utilizes classical biochemical techniques.

1. Tissue Extraction:

  • Excise cardiac tissue from Carcinus maenas.

  • Homogenize the tissue in an appropriate buffer (e.g., phosphate (B84403) buffer).

  • Deproteinize the homogenate using a suitable precipitating agent (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. Ion-Exchange Chromatography:

  • Pack a chromatography column with a suitable ion-exchange resin (e.g., Dowex 50).

  • Equilibrate the column with a starting buffer of a specific pH.

  • Load the deproteinized tissue extract onto the column.

  • Elute the compounds using a pH or salt gradient. Carcinine is separated from other compounds based on its charge characteristics.

  • Collect fractions and monitor for the presence of carcinine.

3. Spectrophotometric Titration:

  • To the fractions containing carcinine, add sulfanilamide (B372717) in a basic solution to form an azo derivative.

  • Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.

  • Quantify the concentration of carcinine by comparing the absorbance to a standard curve prepared with known concentrations of carcinine.

Protocol 2: A Modern Approach using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Imidazole Dipeptides

1. Sample Preparation and Extraction:

  • Homogenize 100-200 mg of marine invertebrate tissue in a suitable solvent, such as 85:15 (v:v) acetonitrile (B52724):water with 1% formic acid[4].

  • Sonicate the homogenate to ensure complete cell lysis.

  • Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant for analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances[4].

2. HPLC Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like carcinine.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typically used.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.

  • Injection Volume: 5-10 µL of the extracted sample.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for imidazole compounds.

  • Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique for quantification. This involves monitoring a specific precursor ion (the molecular ion of carcinine) and a specific product ion generated by its fragmentation.

  • Quantification: A standard curve is generated using a certified carcinine standard. An internal standard (e.g., a stable isotope-labeled version of carcinine) should be used to correct for matrix effects and variations in instrument response.

Potential Signaling and Biosynthetic Pathways

Direct evidence for signaling and biosynthetic pathways of carcinine in marine invertebrates is currently lacking. However, by examining the metabolism of related compounds, we can propose hypothetical pathways that can guide future research.

Hypothetical Biosynthesis of Carcinine

Carcinine is the decarboxylated form of carnosine. Therefore, its biosynthesis is likely linked to the pathways of its precursors, β-alanine and histamine (B1213489), or through the direct decarboxylation of carnosine.

  • Pathway 1: Synthesis from β-alanine and Histamine: This pathway is analogous to the synthesis of carnosine from β-alanine and L-histidine, catalyzed by carnosine synthase (CARNS1), an ATP-grasp domain-containing protein[5][6]. In this hypothetical pathway for carcinine, a similar enzyme would ligate β-alanine and histamine. Histamine itself is produced from the decarboxylation of L-histidine by histidine decarboxylase.

  • Pathway 2: Decarboxylation of Carnosine: Carcinine could also be formed through the direct decarboxylation of carnosine. This would require a specific carnosine decarboxylase enzyme, the existence of which has not yet been demonstrated in marine invertebrates.

cluster_precursors Precursors L_Histidine L-Histidine Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine L_Histidine->Carnosine Carnosine Synthase Carcinine Carcinine Histamine->Carcinine Carcinine Synthase-like enzyme? beta_Alanine β-Alanine beta_Alanine->Carnosine beta_Alanine->Carcinine Carnosine->Carcinine Carnosine Decarboxylase?

Hypothetical Biosynthetic Pathways of Carcinine in Marine Invertebrates.
Potential Role in Neurotransmission

In the fruit fly Drosophila melanogaster, carcinine plays a crucial role in the recycling of histamine at the photoreceptor synapse[7]. In this system, histamine released into the synaptic cleft is taken up by glial cells and converted to carcinine by the enzyme Ebony. Carcinine is then transported back into the photoreceptor neuron, where it is hydrolyzed back to histamine by the enzyme Tan[7]. While Drosophila is not a marine invertebrate, this well-characterized pathway provides a compelling hypothesis for the function of carcinine in the nervous systems of marine invertebrates where histamine is a neurotransmitter.

cluster_glial Glial Cell Metabolism cluster_neuron Neuronal Recycling Presynaptic_Neuron Presynaptic Neuron (e.g., Photoreceptor) Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Histamine Release Histamine_Vesicle Histamine Vesicles Presynaptic_Neuron->Histamine_Vesicle Packaging Synaptic_Cleft->Presynaptic_Neuron Carcinine Uptake Glial_Cell Glial Cell Synaptic_Cleft->Glial_Cell Histamine Uptake Glial_Cell->Synaptic_Cleft Carcinine Release Histamine_Cleft Histamine Carcinine_Cleft Carcinine Histamine_Glial Histamine Carcinine_Glial Carcinine Histamine_Glial->Carcinine_Glial Ebony-like enzyme Carcinine_Neuron Carcinine Histamine_Neuron Histamine Carcinine_Neuron->Histamine_Neuron Tan-like enzyme

Hypothetical Role of Carcinine in Histamine Recycling at a Synapse.

Future Directions and Conclusion

The study of carcinine in marine invertebrates is in its infancy. The confirmed presence of this molecule in Carcinus maenas opens up numerous avenues for future research. Key areas that warrant investigation include:

  • Broad-Scale Screening: A systematic screening of a diverse range of marine invertebrate species from different phyla is necessary to understand the taxonomic distribution of carcinine.

  • Development of Sensitive Analytical Methods: The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for the accurate quantification of carcinine in various tissues.

  • Functional Studies: Investigating the physiological roles of carcinine in marine invertebrates, particularly in the nervous and cardiovascular systems, could reveal novel biological functions.

  • Enzymatic and Genetic Studies: The identification and characterization of the enzymes involved in carcinine biosynthesis and degradation will provide a deeper understanding of its metabolic pathways.

References

Carcinine Hydrochloride: A Multifaceted Molecule with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) is a naturally occurring imidazole-containing dipeptide derivative with a growing body of evidence supporting its diverse biochemical and physiological roles. This technical guide provides a comprehensive overview of the multifaceted nature of carcinine hydrochloride, focusing on its potent antioxidant properties, its function as a histamine (B1213489) H3 receptor antagonist, and its emerging role in the modulation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key molecular interactions to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Carcinine, structurally similar to the well-studied dipeptide carnosine, is distinguished by the substitution of L-histidine with histamine.[1] This seemingly minor structural modification confers unique physicochemical and biological properties, including enhanced stability against enzymatic degradation by carnosinase.[2] This increased bioavailability positions carcinine as a promising therapeutic agent for a range of pathologies underpinned by oxidative stress, neuroinflammation, and metabolic dysregulation. This guide will delve into the core biochemical and physiological functions of this compound, presenting a detailed analysis of its mechanisms of action and potential therapeutic applications.

Biochemical and Physiological Roles

Potent Antioxidant and Cytoprotective Agent

This compound exhibits robust antioxidant activity through multiple mechanisms, making it a formidable scavenger of reactive oxygen species (ROS) and a protector against oxidative damage.

2.1.1. Direct Radical Scavenging and Inhibition of Lipid Peroxidation

Carcinine is an effective scavenger of highly damaging hydroxyl radicals (•OH).[3][4] Its imidazole (B134444) ring is capable of directly quenching these reactive species, thereby preventing damage to vital cellular components.[5] Furthermore, carcinine has been demonstrated to inhibit lipid peroxidation, a destructive chain reaction that compromises the integrity of cellular membranes.[3][4]

Quantitative Data on Antioxidant Activity

AssayAnalyteEffective Concentration/IC50Experimental System
Lipid Peroxidation InhibitionLinoleic Acid10-25 mMIron-ascorbate induced peroxidation
Lipid Peroxidation InhibitionPhosphatidylcholine Liposomes10-25 mMHemoglobin-activated peroxidation
4-Hydroxynonenal (B163490) (4-HNE) Scavenging4-HNEIC50: 33.2 ± 0.6 µg/µLIn vitro incubation with retinal proteins

2.1.2. Scavenging of Cytotoxic Aldehydes

A significant aspect of carcinine's cytoprotective effect is its ability to scavenge toxic byproducts of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[6][7] 4-HNE is a highly reactive aldehyde that can form adducts with proteins, leading to cellular dysfunction and apoptosis. Carcinine effectively forms an adduct with 4-HNE, neutralizing its toxicity.[6][7]

Histamine H3 Receptor Antagonism
Modulation of Cellular Signaling Pathways

Emerging evidence, primarily from studies on its analogue carnosine, suggests that carcinine may modulate key signaling pathways involved in cellular metabolism, inflammation, and survival.

2.3.1. mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[9] Studies on carnosine have shown that it can inhibit the Akt/mTOR/p70S6K signaling pathway, which is often dysregulated in cancer.[4] Given the structural similarity, it is plausible that carcinine may exert similar effects, representing a potential avenue for anti-cancer drug development.

2.3.2. NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[10][] Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers.[12] Carnosine has been shown to suppress the NF-κB signaling pathway, suggesting that carcinine may also possess anti-inflammatory properties through this mechanism.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the biochemical and physiological effects of this compound.

Antioxidant Activity Assays

3.1.1. Inhibition of Lipid Peroxidation Assay (TBARS Assay)

  • Principle: This assay measures the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

  • Methodology:

    • Prepare a lipid-rich substrate (e.g., linoleic acid emulsion or liposomes).

    • Induce lipid peroxidation using an initiator (e.g., FeSO4/ascorbate).

    • Incubate the substrate with and without various concentrations of this compound.

    • Stop the reaction and add TBA reagent.

    • Heat the samples to allow for color development.

    • Measure the absorbance at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation.[4]

3.1.2. 4-Hydroxynonenal (4-HNE) Scavenging Assay

  • Principle: This assay quantifies the ability of carcinine to prevent the formation of 4-HNE-protein adducts.

  • Methodology:

    • Incubate retinal protein extracts with 4-HNE in the presence and absence of varying concentrations of this compound.

    • After incubation, quantify the amount of 4-HNE-protein adducts using a dot-blot analysis with an anti-HNE antibody.

    • The signal intensity is inversely proportional to the scavenging activity of carcinine.

    • The IC50 value can be determined by plotting the percentage of adduct formation against the carcinine concentration.[6][7]

Histamine H3 Receptor Binding Assay
  • Principle: A competitive radioligand binding assay is used to determine the affinity of this compound for the H3 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[14][15]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing Molecular Interactions

cluster_Antioxidant Antioxidant Mechanisms of Carcinine ROS Reactive Oxygen Species (e.g., •OH) LipidPerox Lipid Peroxidation ROS->LipidPerox CellDamage Cellular Damage ROS->CellDamage HNE 4-Hydroxynonenal (4-HNE) LipidPerox->HNE LipidPerox->CellDamage HNE->CellDamage Carcinine Carcinine HCl Carcinine->ROS Scavenges Carcinine->LipidPerox Inhibits Carcinine->HNE Scavenges

Caption: Antioxidant mechanisms of this compound.

cluster_H3R Carcinine as a Histamine H3 Receptor Antagonist Carcinine Carcinine HCl H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Carcinine->H3R Antagonizes NeurotransmitterRelease Enhanced Neurotransmitter Release (ACh, DA) Carcinine->NeurotransmitterRelease Promotes HistamineRelease Inhibition of Histamine Release H3R->HistamineRelease Activates

Caption: Carcinine's role as a histamine H3 receptor antagonist.

cluster_mTOR Potential Modulation of mTOR Signaling by Carcinine GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Carcinine Carcinine HCl (Postulated) Carcinine->Akt Inhibits?

Caption: Postulated inhibitory effect of carcinine on the mTOR pathway.

cluster_NFkB Potential Modulation of NF-κB Signaling by Carcinine Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Carcinine Carcinine HCl (Postulated) Carcinine->IKK Inhibits?

Caption: Postulated inhibitory effect of carcinine on the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising multifunctional molecule with significant therapeutic potential. Its robust antioxidant and cytoprotective properties, combined with its activity as a histamine H3 receptor antagonist, make it a compelling candidate for the development of novel treatments for neurodegenerative disorders, inflammatory conditions, and metabolic diseases. While the direct effects of this compound on signaling pathways such as mTOR and NF-κB require further investigation, the existing data on its analogue, carnosine, provides a strong rationale for continued research in this area. Future studies should focus on elucidating the precise molecular mechanisms of carcinine's action, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluating its efficacy in preclinical models of disease. Such research will be instrumental in translating the therapeutic promise of this compound into clinical applications.

References

Carcinine Hydrochloride: A Technical Overview of its Antagonistic Activity at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carcinine (B1662310), or β-alanyl-L-histamine, is a naturally occurring dipeptide and a metabolite of L-histidine. It is recognized as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This document provides a detailed technical overview of carcinine hydrochloride, focusing on its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways associated with H3R antagonism.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals in the central nervous system. Its activation by histamine leads to the inhibition of neurotransmitter release, including histamine itself, acetylcholine, norepinephrine, and serotonin. This autoinhibitory feedback mechanism makes the H3R a critical target for modulating histaminergic neurotransmission and related physiological processes such as wakefulness, cognition, and metabolic regulation. Antagonists of the H3R block this feedback loop, thereby increasing the synthesis and release of histamine, which has pro-cognitive and wake-promoting effects.

This compound: A Profile

Carcinine is an imidazole-containing dipeptide found in the mammalian brain and other tissues. As the hydrochloride salt, its solubility and stability are enhanced for experimental use. Structurally similar to histamine, it interacts with histaminergic systems but exhibits a distinct pharmacological profile. Notably, it acts as a potent antagonist at the H3 receptor while showing weaker or no significant activity at other histamine receptor subtypes (H1, H2, H4). This selectivity makes it a valuable tool for studying the physiological roles of the H3R.

Mechanism of Action and Signaling Pathways

As an H3R antagonist, carcinine binds to the receptor but does not elicit the conformational change necessary for G-protein activation. Instead, it competitively blocks histamine from binding, thereby preventing the receptor's constitutive activity and inhibitory downstream signaling.

The H3 receptor couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels. Carcinine's antagonism prevents these events from occurring.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibition Neurotransmitter Neurotransmitter Release (Inhibited) G_protein->Neurotransmitter Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Carcinine Carcinine (Antagonist) Carcinine->H3R Binds & Blocks ATP ATP ATP->AC Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes H3R Membranes Mix Prepare Reaction Mixture Membranes->Mix Radioligand [³H]-Ligand Radioligand->Mix Carcinine Carcinine (Test) Carcinine->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate (e.g., 60 min, 25°C) Mix->Incubate Equilibration Filter Rapid Filtration Incubate->Filter Termination Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC₅₀ & Ki Values Count->Calculate

Carcinine Hydrochloride's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine), a natural imidazole-containing dipeptide and a structural analog of carnosine, is emerging as a molecule of significant interest due to its potent antioxidant and neuroprotective properties. Its interaction with cellular membranes is a critical aspect of its biological activity, encompassing both direct physicochemical effects on the lipid bilayer and the modulation of membrane-associated signaling pathways. This technical guide provides an in-depth analysis of the current understanding of carcinine hydrochloride's engagement with cellular membranes. It consolidates quantitative data on its antioxidant efficacy and receptor affinity, details relevant experimental protocols for its study, and visualizes key signaling pathways. A primary mechanism of membrane interaction is the potent scavenging of lipid peroxidation byproducts, such as 4-hydroxynonenal (B163490) (4-HNE), thereby preserving membrane integrity. Additionally, carcinine functions as a selective antagonist of the histamine (B1213489) H3 receptor, directly implicating it in the modulation of neurotransmitter release and neuronal signaling cascades. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of carcinine.

Introduction

The cellular membrane is not merely a passive barrier but a dynamic interface that orchestrates a vast array of physiological processes. The integrity and fluidity of the lipid bilayer are paramount for cellular function, and their disruption by oxidative stress is a hallmark of numerous pathologies. Lipid peroxidation, a chain reaction of oxidative degradation of lipids, generates cytotoxic aldehydes like 4-hydroxynonenal (4-HNE), which can covalently modify membrane proteins and lipids, leading to cellular dysfunction and apoptosis.

Carcinine (β-alanylhistamine) is a naturally occurring dipeptide with notable resistance to enzymatic hydrolysis by carnosinase, giving it a potential bioavailability advantage over its more extensively studied counterpart, carnosine.[1][2] Its primary mode of interaction with cellular membranes is indirect, through its powerful antioxidant and radical-scavenging activities that protect the lipid bilayer from oxidative damage.[1][3][4] Furthermore, carcinine has been identified as a selective antagonist for the presynaptic histamine H3 receptor, a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters in the central nervous system.[5][6] This dual functionality—a membrane-protecting antioxidant and a neuromodulatory ligand—makes carcinine a compelling candidate for therapeutic development.

This guide will explore these interactions in detail, presenting the quantitative data that defines its efficacy, outlining the experimental methodologies required to probe its mechanisms, and illustrating the signaling pathways it modulates.

Quantitative Data on Carcinine Interactions

The efficacy of carcinine in its interactions related to the cellular membrane can be quantified through its antioxidant capacity and its receptor binding affinity. The following tables summarize the key data available in the scientific literature.

Table 1: Antioxidant and Protective Activities of Carcinine
ParameterValue/EfficacyExperimental ContextSource(s)
Inhibition of 4-HNE Adduct Formation (IC50) 33.2 ± 0.6 µg/µLInhibition of 4-hydroxynonenal (4-HNE) adduct formation with retinal proteins in vitro.[7][8]
Inhibition of Linoleic Acid Peroxidation Effective at 10-25 mMAssessed by measuring the inhibition of thiobarbituric acid reactive substance (TBARS) formation in an iron/ascorbate-induced peroxidation system.[1][3]
Inhibition of Phosphatidylcholine Liposomal Peroxidation Effective at 10-25 mMAssessed via TBARS assay in an artificial liposomal membrane system, demonstrating direct protection of a lipid bilayer.[1][3]
Hydroxyl Radical (•OH) Scavenging Good ScavengerMeasured via iron-dependent radical damage to deoxyribose, showing protective effects comparable to carnosine.[1][3]
Table 2: Receptor Binding Affinity of Carcinine
Receptor SubtypeBinding Affinity (Ki)Radioligand DisplacedTissue SourceSource(s)
Histamine H3 0.2939 ± 0.2188 µM[³H]Nα-methylhistamineRat Forebrain Membranes[5]
Histamine H2 365.3 ± 232.8 µM[¹²⁵I]iodoaminopotentidineGuinea-Pig Brain Membranes[5]
Histamine H1 3621.2 ± 583.9 µM[³H]pyrilamineRat Forebrain Membranes[5]

Signaling Pathway Interactions

Carcinine's influence on cellular function is mediated through distinct signaling pathways. Its established role as a histamine H3 receptor antagonist directly impacts neuronal signaling. Furthermore, based on the activity of its close structural analog, carnosine, potential roles in modulating the Nrf2 and mTOR pathways are hypothesized.

Histamine H3 Receptor Antagonism

Carcinine acts as a selective antagonist/inverse agonist at the presynaptic histamine H3 receptor (H3R). In its basal state, the H3R constitutively inhibits histamine synthesis and release. By blocking this receptor, carcinine disinhibits the histaminergic neuron, leading to increased synthesis and release of histamine and other neurotransmitters like serotonin.[5] This action is crucial for its potential effects on cognition and wakefulness.

H3R_Antagonism cluster_inhibition Normal H3R Function (Inhibited by Carcinine) Carcinine Carcinine Hydrochloride H3R Histamine H3 Receptor (Presynaptic, GPCR) Carcinine->H3R G_protein Gαi/o Protein H3R->G_protein Activates Histamine_Release Histamine Synthesis & Release H3R->Histamine_Release Inhibits (Autoreceptor) Neurotransmitter_Release Release of Other Neurotransmitters (e.g., 5-HT, ACh, DA) H3R->Neurotransmitter_Release Inhibits (Heteroreceptor) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Histamine_Release Suppresses

Carcinine acts as a histamine H3 receptor antagonist.
Hypothesized Nrf2 Pathway Activation

While not yet directly demonstrated for carcinine, its analog carnosine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] It is plausible that carcinine shares this capability. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS, 4-HNE) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Carcinine Carcinine (Hypothesized) Carcinine->Keap1 May promote dissociation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Release Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Enzymes Expression of Protective Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Dot_Blot_Workflow Start Start Prep Prepare Reagents: - Protein Extract - Carcinine Solutions - 4-HNE Solution Start->Prep Incubate Incubate Protein + Carcinine + 4-HNE (90 min, RT) Prep->Incubate Spot Spot Samples onto Nitrocellulose Membrane Incubate->Spot Block Block Membrane (1 hr) Spot->Block Primary_Ab Incubate with Primary Ab (anti-HNE) (Overnight, 4°C) Block->Primary_Ab Wash1 Wash (3x) Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-Secondary Ab (1 hr, RT) Wash1->Secondary_Ab Wash2 Wash (3x) Secondary_Ab->Wash2 Detect Detect with ECL Substrate Wash2->Detect Analyze Quantify Signal & Calculate IC50 Detect->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Chemical Properties and Structure of Carcinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride, also known as β-alanylhistamine dihydrochloride, is a naturally occurring dipeptide analogue of L-carnosine. It has garnered significant interest in the scientific community due to its notable biological activities, primarily as a selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to carcinine hydrochloride. Detailed experimental protocols for its synthesis, purification, and characterization by various spectroscopic techniques are presented. Furthermore, the guide elucidates the signaling pathways modulated by this compound in its capacity as a histamine H3 receptor inverse agonist. All quantitative data have been summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz.

Chemical Structure and Identification

Carcinine is structurally similar to carnosine, differing by the absence of the carboxyl group on the histidine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride[1]
Synonyms Carcinine dihydrochloride, Decarboxy carnosine hydrochloride, β-Alanylhistamine dihydrochloride, Alistin
CAS Number 57022-38-5[2][3]
Molecular Formula C₈H₁₆Cl₂N₄O (also written as C₈H₁₄N₄O · 2HCl)[1]
Molecular Weight 255.14 g/mol [2][3]
SMILES String C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl[1]
InChI Key ZQTUNIWBUQUKAM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline powder[4]
Melting Point Not explicitly reported in the searched literature.
Solubility Water: >15 mg/mL[3] Methanol, Ethanol (B145695), DMSO: Soluble (qualitative)[5][6][7][8]
Stability More stable than L-carnosine under specific physiological conditions.[4] Store desiccated at -20°C.[3]

Synthesis and Purification

A common method for the synthesis of carcinine involves the coupling of a protected β-alanine derivative with histamine.

Synthesis Protocol: Condensation of Boc-β-alanine with Histamine

This protocol is based on the general principle of peptide synthesis.[9]

Experimental Workflow: Synthesis of Carcinine

Synthesis of this compound Boc_beta_alanine Boc-β-alanine Reaction Coupling Reaction Boc_beta_alanine->Reaction Histamine Histamine Histamine->Reaction DCC DCC DCC->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Filtration1 Filtration to remove DCU Reaction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Boc_Carcinine Boc-Carcinine Evaporation->Boc_Carcinine Deprotection Boc Deprotection Boc_Carcinine->Deprotection HCl_dioxane HCl in Dioxane HCl_dioxane->Deprotection Carcinine_HCl Carcinine Dihydrochloride (crude) Deprotection->Carcinine_HCl Purification Purification Carcinine_HCl->Purification Final_Product Pure Carcinine Dihydrochloride Purification->Final_Product Purification by Recrystallization Crude_Product Crude Carcinine Dihydrochloride Dissolution Dissolution Crude_Product->Dissolution Solvent Hot Solvent (e.g., Ethanol/Water) Solvent->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Washing Wash with Cold Solvent Filtration2->Washing Drying Drying under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample_Prep->Injection Column C18 Reverse-Phase Column Injection->Column Separation Isocratic or Gradient Elution Column->Separation Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with TFA) Mobile_Phase->Column Detection UV Detector (e.g., 210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Purity Calculation) Chromatogram->Analysis Carcinine Action as a Histamine H3 Receptor Inverse Agonist cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Constitutive Activity Neurotransmitter_Release Increased Neurotransmitter (Histamine, etc.) Release H3R->Neurotransmitter_Release Inhibition of release is blocked AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Carcinine Carcinine HCl Carcinine->H3R Binds and Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

Carcinine Hydrochloride: A Comprehensive Technical Guide on its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide with significant neuromodulatory properties. This technical guide provides an in-depth analysis of carcinine's primary role in neurotransmission as a potent and selective histamine (B1213489) H3 receptor antagonist. By blocking the inhibitory presynaptic H3 autoreceptors, carcinine enhances the synthesis and release of histamine in the central nervous system. This action subsequently modulates the release of other key neurotransmitters, including serotonin, and has been shown to have no significant direct effect on dopamine (B1211576) release. This guide summarizes the quantitative data on its receptor binding affinity, its impact on histamine metabolism, and its downstream effects on other neurotransmitter systems. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in neurology and pharmacology.

Introduction

Carcinine, a structural analog of carnosine where histidine is replaced by histamine, is an endogenous dipeptide found in various mammalian tissues, including the brain[1]. Its unique structure confers a high resistance to degradation by carnosinase, enhancing its bioavailability compared to carnosine[2]. While initially investigated for its antioxidant properties[3][4][5], recent research has highlighted its significant role in neurotransmission, primarily through its interaction with the histamine H3 receptor[6][7].

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system[1]. As an antagonist at this receptor, carcinine effectively disinhibits histaminergic neurons, leading to increased histamine levels and subsequent modulation of other neurotransmitter systems. This mechanism of action positions carcinine as a compound of interest for therapeutic applications in conditions where cognitive enhancement and wakefulness are desired.

This guide will provide a detailed examination of the pharmacology of carcinine hydrochloride, focusing on its mechanism of action in neurotransmission, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of Carcinine

Receptor SubtypeKi (μM)
Histamine H30.2939 ± 0.2188
Histamine H13621.2 ± 583.9
Histamine H2365.3 ± 232.8
Data from Chen et al. (2004)[7][8]

Table 2: Effect of Carcinine on Histamine Metabolism in Mouse Cortex

TreatmentHistidine Decarboxylase (HDC) Activity (pmol/mg protein/min)Brain Histamine Levels (% of Control)
Control0.186 ± 0.069100%
Carcinine (20 mg/kg)0.227 ± 0.00955.4% (at 60 min post-injection)
Data from Chen et al. (2004)[7][8]

Table 3: Effect of Carcinine on Neurotransmitter Release from Mouse Cortex Slices

NeurotransmitterCarcinine Concentration (μM)% Increase in Release
Serotonin (5-HT)20Significant Increase
Serotonin (5-HT)50Significant Increase
DopamineNot specifiedNo apparent effect
Data from Chen et al. (2004)[7][8]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in the central nervous system is the antagonism of the histamine H3 receptor. The following diagram illustrates this signaling pathway.

Carcinine_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Carcinine Carcinine Hydrochloride H3R Histamine H3 Receptor (Autoreceptor) Carcinine->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine_release Histamine Release cAMP->Histamine_release Reduces Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_release Histamine_Synapse Histamine Histamine_release->Histamine_Synapse HDC Histidine Decarboxylase (HDC) HDC->Histamine_Vesicle Synthesizes Histamine for Histidine Histidine Histidine->HDC Substrate Postsynaptic_Receptor Postsynaptic Histamine Receptors (H1, H2) Histamine_Synapse->Postsynaptic_Receptor Postsynaptic_Effect Postsynaptic Effects Postsynaptic_Receptor->Postsynaptic_Effect Activates

Caption: Signaling pathway of carcinine as a histamine H3 receptor antagonist.

As depicted, carcinine blocks the H3 autoreceptor, preventing the Gi/o protein-mediated inhibition of adenylate cyclase. This leads to an increase in cAMP levels, promoting the synthesis (via increased HDC activity) and release of histamine into the synaptic cleft. The elevated synaptic histamine can then act on postsynaptic H1 and H2 receptors, mediating various downstream physiological effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of carcinine's effects on neurotransmission.

Radioligand Binding Assay for Histamine Receptors

This protocol is used to determine the binding affinity (Ki) of carcinine for different histamine receptor subtypes.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., cortex) Homogenization Homogenize in Sucrose (B13894) Buffer Tissue->Homogenization Centrifugation1 Centrifuge at 1,000 x g Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge at 50,000 x g Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Fraction) Centrifugation2->Pellet Incubation Incubate Membrane Prep with: - Radioligand (e.g., [3H]Nα-methylhistamine for H3) - Varying concentrations of Carcinine Pellet->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Measure Radioactivity (Scintillation Counting) Washing->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50->Ki_Calculation

Caption: Experimental workflow for a radioligand binding assay.

Methodology Details:

  • Membrane Preparation: Brain tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3 receptors) and varying concentrations of carcinine.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of carcinine that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Measurement of Histidine Decarboxylase (HDC) Activity

This assay quantifies the rate of histamine synthesis from its precursor, histidine.

HDC_Activity_Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification Tissue Brain Tissue Homogenate Incubation_Mix Prepare Incubation Mixture: - Tissue Homogenate - L-[14C]Histidine - Pyridoxal-5'-phosphate (cofactor) Tissue->Incubation_Mix Incubation Incubate at 37°C Incubation_Mix->Incubation CO2_Trapping Trap Evolved [14C]O2 (e.g., with hyamine hydroxide) Incubation->CO2_Trapping Termination Stop Reaction (e.g., with perchloric acid) Incubation->Termination Scintillation Measure Radioactivity of Trapped [14C]O2 CO2_Trapping->Scintillation Calculation Calculate HDC Activity (pmol CO2/mg protein/min) Scintillation->Calculation

Caption: Experimental workflow for measuring HDC activity.

Methodology Details:

  • Reaction: Brain tissue homogenate is incubated with radiolabeled L-[14C]histidine and the cofactor pyridoxal-5'-phosphate.

  • CO2 Trapping: The [14C]O2 produced by the decarboxylation of histidine is trapped using a suitable agent, such as hyamine hydroxide.

  • Quantification: The amount of trapped [14C]O2 is quantified by liquid scintillation counting.

  • Calculation: The HDC activity is expressed as the amount of product formed per unit of protein per unit of time.

HPLC Analysis of Neurotransmitter Release

This method is used to measure the release of neurotransmitters from brain slices.

HPLC_Neurotransmitter_Release cluster_prep Brain Slice Preparation cluster_release Neurotransmitter Release cluster_analysis HPLC Analysis Brain Mouse Brain Slicing Prepare Coronal Slices (e.g., 300 µm) Brain->Slicing Preincubation Pre-incubate Slices in Artificial Cerebrospinal Fluid (aCSF) Slicing->Preincubation Stimulation Stimulate Slices with High K+ in the presence or absence of Carcinine Preincubation->Stimulation Superfusate_Collection Collect Superfusate Fractions Stimulation->Superfusate_Collection Sample_Prep Prepare Superfusate for HPLC Superfusate_Collection->Sample_Prep HPLC_ECD Inject sample into HPLC system with Electrochemical Detection (ECD) Sample_Prep->HPLC_ECD Quantification Quantify Neurotransmitter Concentrations based on Standard Curves HPLC_ECD->Quantification

Caption: Experimental workflow for HPLC analysis of neurotransmitter release.

Methodology Details:

  • Brain Slice Preparation: Fresh brain tissue is sliced into thin sections and maintained in an oxygenated artificial cerebrospinal fluid (aCSF).

  • Neurotransmitter Release: The slices are stimulated (e.g., with a high potassium concentration) to induce neurotransmitter release in the presence or absence of carcinine. The surrounding fluid (superfusate) is collected.

  • HPLC Analysis: The collected superfusate is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to separate and quantify the different neurotransmitters.

Discussion and Future Directions

The available data strongly support the role of this compound as a selective histamine H3 receptor antagonist. Its ability to increase histamine synthesis and release in the brain, coupled with its favorable pharmacokinetic profile due to resistance to enzymatic degradation, makes it a compelling candidate for further investigation. The downstream modulation of serotonergic systems suggests that carcinine's effects are not limited to the histaminergic system alone and may have broader implications for mood and cognition.

Future research should focus on a more detailed characterization of carcinine's effects on other neurotransmitter systems, including acetylcholine (B1216132) and norepinephrine, which are also known to be modulated by H3 heteroreceptors. In vivo studies, such as microdialysis in freely moving animals, would provide a more dynamic picture of its effects on neurotransmitter levels in specific brain regions. Furthermore, elucidating the full spectrum of its behavioral effects in animal models of cognitive impairment, sleep disorders, and attention deficit hyperactivity disorder could pave the way for its clinical development.

Conclusion

This compound is a promising neuromodulatory agent with a well-defined mechanism of action as a histamine H3 receptor antagonist. Its ability to enhance central histaminergic and serotonergic neurotransmission, combined with its metabolic stability, underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic utility of this compound in a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Carcinine Hydrochloride using a Novel Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method separates carcinine hydrochloride from potential impurities and degradation products on a C18 reversed-phase column. The mobile phase consists of a phosphate (B84403) buffer and an organic modifier (methanol) in an isocratic elution mode. The imidazole (B134444) ring in carcinine allows for sensitive detection using a UV spectrophotometer.[1][4] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Materials and Reagents

  • This compound Reference Standard: Purity ≥98%

  • Methanol: HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher

  • Water: HPLC grade or purified to ≥18.2 MΩ·cm resistivity

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed conditions are summarized in the table below.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
HPLC System Isocratic Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase (25 mM KH₂PO₄ Buffer, pH 3.0)
  • Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Prepare the final mobile phase by mixing 900 mL of the prepared buffer with 100 mL of HPLC grade methanol.

  • Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A suggested concentration range is provided in Table 2.

Preparation of Sample Solution (e.g., for Bulk Drug Substance)
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase following the same procedure as for the Standard Stock Solution (Section 4.2).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation and Method Performance

The following tables summarize the proposed calibration levels and the expected performance characteristics of a validated method based on typical acceptance criteria from ICH guidelines.[2][3]

Table 2: Proposed Calibration Curve Concentrations

LevelConcentration (µg/mL)
110
225
350
4100
5150
6200

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Precision (%RSD) System Precision: ≤ 1.0% Method Precision: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy
Specificity No interference from blank or placebo at the analyte retention time.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (KH₂PO₄ Buffer:Methanol) D Create Calibration Standards (10-200 µg/mL) A->D E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL) B->D C Prepare Sample Solution (e.g., 1000 µg/mL) H Inject Sample Solution(s) C->H G Inject Calibration Standards D->G F Inject Blank (Mobile Phase) E->F F->G G->H I Generate Calibration Curve (Peak Area vs. Concentration) G->I J Integrate Sample Peak Area H->J K Calculate Carcinine HCl Concentration I->K J->K L L K->L Final Report

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and efficient approach for the quantification of this compound. The method is based on robust analytical principles and utilizes common laboratory reagents and instrumentation. Prior to routine use, the method must be fully validated to demonstrate its suitability for the intended application, ensuring accuracy, precision, and specificity.

References

Application Notes and Protocols for Carcinine Hydrochloride in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310) hydrochloride, the hydrochloride salt of carcinine (β-alanylhistamine), is a structural analog of the endogenous dipeptide carnosine. Emerging research suggests its potential as a neuroprotective agent, acting through multiple mechanisms to shield neuronal cells from various stressors. These application notes provide a comprehensive overview of the use of carcinine hydrochloride in in vitro neuronal cell culture models, detailing its mechanisms of action and providing step-by-step protocols for key experimental assays. While research on carcinine is still developing, data from studies on its close analog, carnosine, is also referenced to provide a broader context for its potential applications.

Mechanisms of Action

This compound is believed to exert its neuroprotective effects through a variety of mechanisms, making it a promising candidate for further investigation in the context of neurodegenerative diseases and neuronal injury.

  • Antioxidant Activity : Carcinine can scavenge reactive oxygen species (ROS) and inhibit the formation of 4-hydroxynonenal (B163490) (4-HNE), a toxic byproduct of lipid peroxidation. This helps to protect cells from oxidative damage.[1]

  • Histamine (B1213489) H3 Receptor Antagonism : Carcinine acts as a novel histamine H3 receptor antagonist.[2][3] This action can increase the synthesis and release of histamine from presynaptic terminals, suggesting a role in activating histaminergic neurons in the brain.[2]

  • Metal Ion Chelation : Similar to carnosine, carcinine may chelate divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). The dysregulation of these ions is implicated in protein aggregation and oxidative stress in neurodegenerative diseases.

  • Anti-Glycation Properties : Carnosine has been shown to inhibit the formation of advanced glycation end-products (AGEs), a process that contributes to neuronal damage. It is plausible that carcinine shares this anti-glycation activity.

  • Modulation of Neuronal Signaling : Carcinine has been observed to increase the release of serotonin (B10506) (5-HT) from cortical slices, indicating its potential to modulate neurotransmitter systems.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for carcinine. It is important to note that in vitro data for carcinine in cultured neuronal cells is limited, and some of the presented data is from in vivo or non-neuronal studies.

ParameterValueSpecies/SystemNotesReference
Histamine H3 Receptor Binding Affinity (Ki) 0.2939 ± 0.2188 µMMouse BrainDemonstrates high selectivity for the H3 receptor over H1 and H2 receptors.[4]
IC50 for inhibition of 4-HNE-protein adduct formation 33.2 ± 0.6 µg/µLMouse Retinal ProteinsIndicates potent activity in preventing oxidative damage to proteins.[1]
ParameterDose/ConcentrationEffectSpecies/SystemReference
Histamine Levels in Cortex 10, 20, and 50 mg/kgSignificant decreaseMouse (in vivo)[4]
5-HT Release from Cortex Slices 20 and 50 µMSignificant increaseMouse (ex vivo)[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cultured neuronal cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Assessment of Neuroprotective Effects using MTT Assay

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or excitotoxicity induced by glutamate.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Neurotoxin of choice (e.g., H₂O₂, glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 10 µM to 10 mM. Remove the old medium and add the this compound-containing medium to the cells. Incubate for a pre-treatment period (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration. This can be done with or without removing the this compound-containing medium.

  • MTT Assay: a. After the desired incubation period with the neurotoxin (e.g., 24 hours), add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Neuronal Cells Adhere Allow Adherence & Differentiation (24-48h) Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂) Pretreat->Induce Add_MTT Add MTT Solution Induce->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Workflow for assessing neuroprotection using the MTT assay.
Protocol 2: Immunocytochemistry for Neuronal Markers

This protocol allows for the visualization of neuronal morphology and the expression of specific proteins, which can be altered by neurotoxic insults and potentially preserved by this compound.

Materials:

  • Cultured neuronal cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture and treat neuronal cells with this compound and a neurotoxin as described in Protocol 1.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Immunocytochemistry_Workflow Start Cultured & Treated Cells Fix Fixation (4% PFA) Start->Fix Permeabilize Permeabilization (0.1% Triton X-100) Fix->Permeabilize Block Blocking (e.g., 5% Goat Serum) Permeabilize->Block PrimaryAb Primary Antibody Incubation (Overnight at 4°C) Block->PrimaryAb SecondaryAb Secondary Antibody & DAPI Incubation (1-2h at RT) PrimaryAb->SecondaryAb Mount Mounting SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image Western_Blot_Signaling_Pathway cluster_stress Cellular Stress cluster_carcinine Carcinine Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Stress Oxidative Stress / Neurotoxin ROS_JNK ROS-JNK Pathway Stress->ROS_JNK Neuroinflammation Neuroinflammation Stress->Neuroinflammation Carcinine This compound Carcinine->ROS_JNK Inhibits Carcinine->Neuroinflammation Inhibits Neurotrophins Neurotrophin Secretion (e.g., BDNF, NGF) Carcinine->Neurotrophins Promotes Outcome Neuronal Survival / Death ROS_JNK->Outcome Neuroinflammation->Outcome Neurotrophins->Outcome Promotes Survival

References

Application Notes and Protocols for In Vivo Administration of Carcinine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310) (β-alanylhistamine), typically administered as carcinine hydrochloride for enhanced stability and solubility, is a naturally occurring imidazole-containing dipeptide with significant therapeutic potential. As an analogue of carnosine, it exhibits notable antioxidant and neuroprotective properties. A key advantage of carcinine is its resistance to hydrolysis by serum carnosinase, which suggests enhanced bioavailability compared to carnosine. Furthermore, carcinine functions as a histamine (B1213489) H3 receptor antagonist, implicating it in the modulation of various neurotransmitter systems.

These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

Table 1: In Vivo Administration and Efficacy of Carcinine in Rodent Models
SpeciesModelAdministration RouteDosageObserved EffectsReference(s)
Mouse (BALB/c)Light-induced retinal degenerationOral Gavage20 mg/mouse/day for 5 daysSignificant neuroprotection of photoreceptor cells; inhibition of light-induced decrease of RDH12 protein.[1]
Mouse (BALB/c)Light-induced retinal degenerationIntravitreal Injection1 µL of 2 M carcinineStrong protection against photoreceptor degeneration.[1]
Rat (Sprague-Dawley)Anesthetized, open-chest modelIntravenous Infusion3 mg/kg and 10 mg/kgSignificant reduction in mean arterial blood pressure and systemic vascular resistance.
MousePentylenetetrazole (PTZ)-induced kindlingIntraperitoneal Injection20 mg/kgSignificant inhibition of seizures.
MouseGeneral locomotor activityIntraperitoneal Injection10, 20, and 50 mg/kgDose-dependent increase in locomotor activity.
Table 2: Plasma and Tissue Concentrations of Carcinine in Mice after Oral Administration
SpeciesAdministration RouteDosageTime PointPlasma ConcentrationRetinal ConcentrationReference(s)
Mouse (BALB/c)Oral Gavage20 mg/mouseNot specified1.1 ng/µL5 ± 1.1 ng/retina[1]

Note on Pharmacokinetics: Comprehensive pharmacokinetic studies detailing parameters such as Cmax, Tmax, and AUC for this compound are currently lacking in published literature. The data presented represents observed concentrations at a single time point. A protocol for a standard pharmacokinetic study is provided below.

Note on Toxicity: Formal toxicity studies, such as the determination of an LD50, for this compound have not been identified in the literature. However, one study noted no adverse effects in mice at oral doses up to 1 g/kg of body weight[1]. A protocol for an acute oral toxicity study is provided below to guide researchers in establishing a safety profile.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.9% saline)

  • Animal balance

  • Appropriate-sized oral gavage needles (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve in the chosen vehicle to the desired final concentration. For example, to administer 20 mg in a 100 µL volume, prepare a 200 mg/mL solution. Ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to confirm the correct dosing volume.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.

  • Administration:

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol 2: Intravenous Administration in Rats

Objective: To administer this compound directly into the systemic circulation for rapid distribution.

Materials:

  • This compound

  • Sterile, pyrogen-free 0.9% saline

  • Animal balance

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-gauge)

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. The solution must be sterile and free of particulates.

    • The final injection volume should not exceed 5 mL/kg for a bolus injection.

  • Animal Preparation:

    • Weigh the rat to calculate the precise injection volume.

    • Place the rat in a restrainer.

    • Warm the tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them easier to visualize.

  • Administration:

    • Clean the tail with a 70% ethanol wipe.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.

    • Once the injection is complete, withdraw the needle.

  • Post-Administration Monitoring:

    • Apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Protocol 3: Intravitreal Injection in Mice

Objective: To deliver this compound directly to the posterior segment of the eye.

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620)

  • 36-gauge needle

  • Microsyringe capable of delivering 1 µL

  • Dissecting microscope

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile PBS to the desired concentration (e.g., 2 M)[1].

    • Filter-sterilize the solution.

  • Animal Preparation:

    • Anesthetize the mouse.

    • Apply a drop of topical proparacaine to the eye for local anesthesia.

  • Administration:

    • Under a dissecting microscope, use a 36-gauge needle to make an injection through the temporal limbus of the eye.

    • Carefully inject 1 µL of the this compound solution into the vitreous cavity.

    • Slowly withdraw the needle.

  • Post-Administration Recovery:

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Allow the mouse to recover from anesthesia on a warming pad.

    • Monitor the animal for any signs of ocular inflammation or distress.

Proposed Protocols for Further Research

Protocol 4: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound after oral and intravenous administration.

Workflow:

G cluster_setup Study Setup cluster_dosing Dosing Groups cluster_sampling Blood Sampling cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimatize Acclimatize Animals (1 week) animal_model->acclimatize fasting Fast Animals Overnight (prior to dosing) acclimatize->fasting iv_group IV Group (e.g., 5 mg/kg via tail vein) fasting->iv_group po_group Oral Gavage Group (e.g., 50 mg/kg) fasting->po_group sampling_schedule Serial Blood Collection (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_group->sampling_schedule po_group->sampling_schedule plasma_prep Process Blood to Plasma sampling_schedule->plasma_prep lcms_analysis LC-MS/MS Analysis of Carcinine Concentration plasma_prep->lcms_analysis pk_calc Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_calc bioavailability Calculate Oral Bioavailability (F% = [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral]) pk_calc->bioavailability G start Start with a single animal (usually female rat) dose_animal Administer starting dose (e.g., 175 mg/kg) start->dose_animal observe Observe for 48 hours dose_animal->observe survives Animal Survives observe->survives Yes dies Animal Dies observe->dies No increase_dose Increase dose for next animal (progression factor, e.g., 3.2) survives->increase_dose decrease_dose Decrease dose for next animal (progression factor, e.g., 3.2) dies->decrease_dose continue_test Continue testing sequentially (typically 4-5 more animals) increase_dose->continue_test decrease_dose->continue_test end_test End Test and Calculate LD50 (using maximum likelihood method) continue_test->end_test G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft carcinine Carcinine h3r Histamine H3 Receptor (Gi/o-coupled) carcinine->h3r Antagonizes gio Gi/o Protein h3r->gio Activates ac Adenylyl Cyclase gio->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates vesicle Histamine Vesicle pka->vesicle Modulates release Histamine Release vesicle->release histamine Increased Histamine release->histamine G cluster_direct Direct Antioxidant Action cluster_indirect Putative Indirect Action (via Nrf2) carcinine_direct Carcinine neutralization Neutralization carcinine_direct->neutralization ros ROS / 4-HNE ros->neutralization carcinine_indirect Carcinine keap1 Keap1 carcinine_indirect->keap1 Induces dissociation from nrf2 Nrf2 keap1->nrf2 Sequesters nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., SOD, Catalase) are->antioxidant_enzymes Promotes transcription of

References

Carcinine Hydrochloride: A Promising Neuroprotective Agent for Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal degenerative diseases, such as age-related macular degeneration and retinitis pigmentosa, are leading causes of irreversible vision loss. A key pathological feature of these conditions is the progressive loss of photoreceptor cells, often driven by oxidative stress. Carcinine (B1662310) hydrochloride (β-alanyl-histamine), a natural imidazole-containing peptide derivative, has emerged as a potent neuroprotective agent in preclinical models of retinal degeneration.[1][2][3] Its antioxidant properties, particularly its ability to scavenge the toxic lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), make it a compelling candidate for therapeutic development.[1][2][3]

These application notes provide a comprehensive overview of the use of carcinine hydrochloride for neuroprotection in retinal degeneration models, including detailed experimental protocols, quantitative data summaries, and visualizations of its proposed mechanism of action.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through its potent antioxidant activity.[1] The proposed mechanism involves the direct scavenging of reactive oxygen species (ROS) and, crucially, the trapping of 4-HNE, a highly reactive aldehyde that contributes to cellular damage by forming adducts with proteins.[1][2][3] By neutralizing 4-HNE, carcinine prevents the modification and subsequent degradation of essential photoreceptor proteins, such as retinol (B82714) dehydrogenase 12 (RDH12), an enzyme critical for the visual cycle and detoxification of retinaldehydes.[1]

Diagram: Proposed Neuroprotective Mechanism of this compound

G oxidative_stress Oxidative Stress (e.g., bright light exposure) lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation HNE 4-Hydroxynonenal (4-HNE) lipid_peroxidation->HNE HNE_adduct Carcinine-4-HNE Adduct (Inactive) protein_modification Protein Modification (e.g., RDH12) HNE->protein_modification carcinine This compound carcinine->HNE_adduct Scavenges neuroprotection Neuroprotection & Photoreceptor Survival carcinine->neuroprotection HNE_adduct->protein_modification Inhibits protein_degradation Protein Degradation protein_modification->protein_degradation photoreceptor_apoptosis Photoreceptor Apoptosis protein_degradation->photoreceptor_apoptosis

Caption: Proposed mechanism of this compound neuroprotection.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been demonstrated in a light-induced retinal degeneration mouse model. The following tables summarize the key quantitative findings.

Table 1: Effect of Intravitreal Carcinine Injection on Photoreceptor Cell Loss

Treatment GroupPhotoreceptor Nuclei Loss (%)Statistical Significance
PBS-injected53.5%-
Carcinine-injected (2 M, 1 µL)28.7%p < 0.005

Data from a study using BALB/c mice exposed to 4000 lux of bright light for 5 hours.[1]

Table 2: Effect of Oral Carcinine Administration on Photoreceptor Cell Loss

Treatment GroupPhotoreceptor Nuclei Loss (%)Statistical Significance
Water-gavaged78.1%-
Carcinine-gavaged (20 mg/day)17.3%p < 0.005

Data from a study using BALB/c mice exposed to 3000 lux of bright light for 4 hours.[1]

Table 3: Effect of Oral Carcinine Administration on RDH12 Protein Levels

Treatment GroupRDH12 Protein Level (relative to control)Statistical Significance
Water-gavaged + Light Exposure53.3%p < 0.005 vs. no light
Carcinine-gavaged + Light ExposureMaintained at near-normal levelsp < 0.005 vs. water-gavaged

Data from a study using BALB/c mice exposed to 3000 lux of bright light for 4 hours.[1]

Experimental Protocols

The following are detailed protocols for evaluating the neuroprotective effects of this compound in a light-induced retinal degeneration model.

Protocol 1: Intravitreal Administration of Carcinine

This protocol outlines the direct delivery of carcinine to the eye to assess its local neuroprotective effects.

Diagram: Intravitreal Injection Experimental Workflow

G cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis animal_model BALB/c Mice injection Intravitreal Injection (Carcinine or PBS) animal_model->injection recovery1 48h Recovery (Dim Cyclic Light) injection->recovery1 light_exposure Bright Light Exposure (4000 lux, 5h) recovery1->light_exposure euthanasia Euthanasia light_exposure->euthanasia histology Histological Analysis (Photoreceptor Nuclei Count) euthanasia->histology

Caption: Workflow for intravitreal carcinine administration.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • BALB/c mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 33-gauge Hamilton syringe

  • Light source (4000 lux)

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Intravitreal Injection:

    • Prepare a 2 M solution of this compound in sterile PBS.

    • Using a 33-gauge Hamilton syringe, perform an intravitreal injection of 1 µL of the carcinine solution into one eye.

    • Inject 1 µL of PBS into the contralateral eye as a control.

  • Recovery: Allow the mice to recover for 48 hours under dim cyclic light conditions.

  • Light-Induced Damage:

    • Dark-adapt the mice for 12 hours.

    • Expose the mice to 4000 lux of bright white light for 5 hours.

  • Post-Exposure: Return the mice to dim cyclic light for a recovery period (e.g., 7 days).

  • Analysis:

    • Euthanize the mice by CO2 inhalation.[1]

    • Enucleate the eyes and prepare them for histological analysis.

    • Quantify the number of photoreceptor cell nuclei in the outer nuclear layer (ONL) to assess cell survival.

Protocol 2: Oral Administration of Carcinine

This protocol describes a non-invasive method of carcinine delivery to evaluate its systemic neuroprotective effects.

Diagram: Oral Administration Experimental Workflow

G cluster_pre Pre-Treatment & Exposure cluster_post Post-Exposure & Analysis animal_model BALB/c Mice gavage Oral Gavage (Carcinine or Water) 5 days animal_model->gavage light_exposure Bright Light Exposure (3000 lux, 4h) on Day 5 gavage->light_exposure recovery 7-day Recovery (Continued Gavage) light_exposure->recovery erg Electroretinography (ERG) recovery->erg euthanasia Euthanasia erg->euthanasia histology_wb Histology & Western Blot (RDH12) euthanasia->histology_wb

Caption: Workflow for oral carcinine administration.

Materials:

  • This compound

  • Sterile water

  • BALB/c mice

  • Oral gavage needles

  • Light source (3000 lux)

  • Electroretinography (ERG) system

  • Western blot reagents

Procedure:

  • Treatment:

    • Administer 20 mg of carcinine per mouse daily via oral gavage for 5 consecutive days.[1]

    • A control group should receive an equivalent volume of water.

  • Light-Induced Damage: On the fifth day of treatment, expose the mice to 3000 lux of bright light for 4 hours.[1]

  • Post-Exposure and Continued Treatment:

    • Return the mice to dim cyclic light for 7 days of recovery.

    • Continue the daily oral gavage with carcinine or water during the recovery period.

  • Functional Assessment:

    • Perform ERG to measure retinal function, specifically scotopic a- and b-wave amplitudes, to assess rod photoreceptor function.

  • Biochemical and Histological Analysis:

    • Following ERG, euthanize the mice.

    • Collect eyes for histological analysis to quantify photoreceptor cell survival.

    • Collect retinas for Western blot analysis to measure the protein levels of RDH12.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of retinal degeneration by mitigating oxidative stress and protecting essential photoreceptor proteins. The provided protocols offer a framework for further investigation into its therapeutic potential. Future studies could explore alternative routes of administration to enhance bioavailability and evaluate its efficacy in other models of retinal disease.[1] The multifaceted mechanism of action of carcinine makes it a promising candidate for preventing vision loss in progressive retinopathies.[1]

References

Application Notes and Protocols for Assessing the Anti-Glycation Activity of Carcinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[1] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[2][3] Carcinine (B1662310), a natural dipeptide and an analogue of carnosine, has demonstrated potent anti-glycation properties, making it a promising candidate for therapeutic development.[3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the anti-glycation activity of carcinine hydrochloride, methods for data analysis, and an overview of the relevant signaling pathways.

Data Presentation

The anti-glycation activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the formation of AGEs by 50%. The results should be compared with a known anti-glycation agent, such as aminoguanidine (B1677879).

CompoundAssay TypeIC50 (mM) [Experimentally Determined]% Inhibition at a Specific Concentration [Experimentally Determined]
This compoundBSA-GlucoseValueValue at X mM
This compoundBSA-MGOValueValue at Y mM
Aminoguanidine (Positive Control)BSA-GlucoseValueValue at Z mM
Aminoguanidine (Positive Control)BSA-MGOValueValue at W mM

Note: The IC50 and % inhibition values for this compound need to be determined experimentally by following the protocols outlined below.

Experimental Protocols

Two primary in vitro models are recommended to assess the anti-glycation potential of this compound: the Bovine Serum Albumin-Glucose (BSA-Glucose) assay and the Bovine Serum Albumin-Methylglyoxal (BSA-MGO) assay. The BSA-MGO assay is often faster as methylglyoxal (B44143) is a more reactive dicarbonyl species than glucose.[6][7]

Protocol 1: BSA-Glucose Anti-Glycation Assay

This assay measures the ability of this compound to inhibit the formation of fluorescent AGEs from the reaction between BSA and glucose.[7]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound

  • Aminoguanidine (positive control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (B81097) (NaN3)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL BSA solution in 0.1 M PBS (pH 7.4).

    • Prepare a 1 M D-glucose solution in 0.1 M PBS.

    • Prepare a stock solution of this compound in 0.1 M PBS. Create a series of dilutions to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Prepare a stock solution of aminoguanidine in 0.1 M PBS to be used as a positive control, at the same concentrations as this compound.

    • Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Blank: 50 µL BSA solution + 50 µL PBS

      • Control (Glycated BSA): 50 µL BSA solution + 25 µL glucose solution + 25 µL PBS

      • Test Sample: 50 µL BSA solution + 25 µL glucose solution + 25 µL this compound solution (at various concentrations)

      • Positive Control: 50 µL BSA solution + 25 µL glucose solution + 25 µL aminoguanidine solution (at various concentrations)

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.

  • Measurement:

    • After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[8]

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation for each concentration of this compound and aminoguanidine using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100

    • Plot the % inhibition against the concentration of this compound and determine the IC50 value from the dose-response curve.

Protocol 2: BSA-Methylglyoxal (MGO) Anti-Glycation Assay

This assay is a more rapid method to assess anti-glycation activity using the highly reactive dicarbonyl compound, methylglyoxal.[6][9]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Methylglyoxal (MGO)

  • This compound

  • Aminoguanidine (positive control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (NaN3)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mg/mL BSA solution in 100 mM PBS (pH 7.4).

    • Prepare a 60 mM MGO solution in 100 mM PBS.

    • Prepare stock solutions and serial dilutions of this compound and aminoguanidine as described in Protocol 1.

    • Add sodium azide to a final concentration of 0.02% (w/v) to all solutions.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Blank: 1 mL BSA solution + 1 mL PBS

      • Control (Glycated BSA): 1 mL BSA solution + 1 mL MGO solution + 1 mL PBS

      • Test Sample: 1 mL BSA solution + 1 mL MGO solution + 1 mL this compound solution (at various concentrations)

      • Positive Control: 1 mL BSA solution + 1 mL MGO solution + 1 mL aminoguanidine solution (at various concentrations)

  • Incubation:

    • Seal the plate and incubate at 37°C for 24-72 hours in the dark. The shorter incubation time is due to the higher reactivity of MGO.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 390 nm.[7][8]

  • Data Analysis:

    • Calculate the percentage inhibition and IC50 value as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays Assay Types prep Reagent Preparation (BSA, Glycating Agent, Carcinine HCl) setup Assay Setup in 96-well Plate (Blank, Control, Test, Positive Control) prep->setup incubation Incubation (37°C, Dark) setup->incubation bsa_glucose BSA-Glucose Assay (7 days incubation) bsa_mgo BSA-MGO Assay (24-72 hours incubation) measurement Fluorescence Measurement (Ex/Em Wavelengths) incubation->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: Workflow for in vitro anti-glycation assays.

Mechanism of Glycation and Inhibition by Carcinine

glycation_pathway reducing_sugar Reducing Sugar (e.g., Glucose, MGO) schiff_base Schiff Base (Early Glycation) reducing_sugar->schiff_base + Protein protein Protein (with free amino groups) amadori Amadori Product schiff_base->amadori Rearrangement ages Advanced Glycation End-products (AGEs) amadori->ages Oxidation, Dehydration carcinine This compound carcinine->reducing_sugar Traps Carbonyls carcinine->schiff_base Inhibits Formation

Caption: Carcinine inhibits glycation by trapping reactive carbonyls.

AGE-RAGE Signaling Pathway and Potential Inhibition

rage_signaling ages AGEs rage RAGE Receptor ages->rage Binds to ros ROS Production rage->ros Activates carcinine Carcinine HCl (Prevents AGE formation) carcinine->ages Inhibits nf_kb NF-κB Activation ros->nf_kb mapk MAPK Activation ros->mapk oxidative_stress Oxidative Stress ros->oxidative_stress inflammation Inflammation nf_kb->inflammation mapk->inflammation cell_damage Cellular Damage inflammation->cell_damage oxidative_stress->cell_damage

Caption: Inhibition of AGE formation by carcinine prevents RAGE signaling.

References

Carcinine Hydrochloride in the Study of Diabetic Complications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carcinine (B1662310), and its more extensively studied precursor carnosine (β-alanyl-L-histidine), are dipeptides with significant potential in mitigating diabetic complications.[1][2] Their therapeutic effects are largely attributed to their antioxidant, anti-inflammatory, and anti-glycating properties.[3][4][5][6] In the context of diabetes, these molecules play a crucial role in quenching reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MGO), which are key contributors to the formation of advanced glycation end-products (AGEs) and the progression of diabetic nephropathy, retinopathy, and neuropathy.[2][7][8] This document provides detailed application notes and protocols based on existing research to guide scientists and drug development professionals in studying the effects of carcinine and related compounds on diabetic complications.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of carnosine supplementation in the context of diabetes and its complications.

Table 1: Effects of Carnosine on Glucose Metabolism in Humans with Prediabetes and Type 2 Diabetes

ParameterTreatment Group (2 g/day Carnosine for 14 weeks)Placebo Groupp-valueReference
Blood Glucose at 90 min (mmol/L)-1.31No significant change0.02[3][4][5][6]
Blood Glucose at 120 min (mmol/L)-1.60No significant change0.02[3][4][5][6]
Total Glucose Area Under the Curve (mmol/L)-3.30No significant change0.04[3][4][5][6]

Table 2: Effects of Carnosine on Human Skeletal Muscle Cells from Type 2 Diabetic (T2D) Donors

ParameterT2D Cells + 10 mM Carnosine (4 days)T2D Cells (Control)p-valueReference
Insulin-Stimulated Glucose UptakeSignificantly increased-0.047[7]
Insulin-Stimulated MGO-modified proteinsAttenuated increase (9.7%)47% increase0.011[7]
ATP-linked RespirationNo significant changeReduced vs. healthy cells0.016[7]
Maximal RespirationNo significant changeReduced vs. healthy cells0.005[7]

Table 3: Effects of L-Carnosine on Pediatric Patients with Diabetic Nephropathy (12-week supplementation)

ParameterBaselineAfter 12 weeks of L-Carnosinep-value (vs. baseline and placebo)Reference
HbA1c (%)8.2 ± 2.17.4 ± 1.3< 0.001[9]
Urinary Albumin Excretion (UAE) (mg/g creatinine)91.738.5< 0.001[9]
Alpha-1-Microglobulin (A1M) (mg/L)16.5 ± 6.89.3 ± 6.6< 0.001[9]
Malondialdehyde (MDA) (nmol/mL)25.5 ± 8.118.2 ± 7.7< 0.001[9]
Total Antioxidant Capacity (TAC) (mmol/L)2.6 ± 0.73.4 ± 1.0< 0.001[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Carnosine on Glucose Uptake in Human Skeletal Muscle Cells

This protocol is based on the methodology described in the study by Matthews et al. (2023).[7]

1. Cell Culture and Differentiation:

  • Primary human skeletal muscle cells from type 2 diabetic (T2D) and lean healthy control (LHC) donors are cultured to myotubes. 2. Treatment:
  • Differentiated myotubes are treated with 10 mM carnosine or a control medium for 4 days. 3. Glucose Uptake Assay:
  • Following treatment, cells are incubated with a stop buffer (0.4 M HCl + 2% dodecyl trimethyl ammonium (B1175870) bromide) to lyse the cells and terminate glucose uptake.
  • A high-pH neutralization buffer is then added.
  • A 2-deoxyglucose-6-phosphate (2DG6P) detection reagent is added to each well and incubated at room temperature for 1 hour.
  • Luminescence is measured using a spectrophotometer to quantify glucose uptake.

Protocol 2: Randomized Controlled Trial of Carnosine Supplementation in Prediabetes and Type 2 Diabetes

This protocol is based on the study by Hariharan et al. (2023).[3][4]

1. Participant Recruitment:

  • Recruit adults with prediabetes or type 2 diabetes mellitus. 2. Randomization and Blinding:
  • Participants are randomly assigned to receive either 2 g/day of carnosine or a matching placebo in a double-blind manner. 3. Intervention Period:
  • The intervention lasts for 14 weeks. 4. Outcome Assessment:
  • At baseline and at the end of the 14-week period, perform a 2-hour 75g oral glucose tolerance test (OGTT).
  • Measure blood glucose levels at 90 and 120 minutes during the OGTT.
  • Secondary outcomes can include body composition analysis (DEXA) and anthropometry.

Protocol 3: Evaluation of L-Carnosine in a Pediatric Population with Diabetic Nephropathy

This protocol is based on the study described by De Leon (2017).[9]

1. Study Design:

  • A 12-week, prospective, randomized, double-blind, placebo-controlled trial. 2. Participants:
  • Pediatric patients (e.g., aged 9-18 years) with a diagnosis of diabetic nephropathy. 3. Intervention:
  • Oral supplementation with L-carnosine. 4. Data Collection:
  • At baseline and after 12 weeks, collect blood and urine samples.
  • Measure HbA1c, urinary albumin excretion (UAE), alpha-1-microglobulin (A1M), malondialdehyde (MDA), and total antioxidant capacity (TAC).

Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_upstream Hyperglycemia & Oxidative Stress cluster_downstream Diabetic Complications cluster_mapk MAPK/ERK Pathway Hyperglycemia Hyperglycemia MGO_Formation Methylglyoxal (MGO) Formation Hyperglycemia->MGO_Formation Oxidative_Stress Oxidative_Stress Oxidative_Stress->MGO_Formation Diabetic_Nephropathy Diabetic_Nephropathy Diabetic_Retinopathy Diabetic_Retinopathy Insulin_Resistance Insulin_Resistance Carcinine_Carnosine Carcinine / Carnosine Carcinine_Carnosine->MGO_Formation Scavenges ERK ERK1/2 Carcinine_Carnosine->ERK Inhibits AGE_Formation Advanced Glycation End-products (AGEs) MGO_Formation->AGE_Formation AGE_Formation->Diabetic_Nephropathy AGE_Formation->Diabetic_Retinopathy AGE_Formation->Insulin_Resistance PKC PKC MEK MEK PKC->MEK MEK->ERK ERK->Diabetic_Retinopathy

Caption: Mechanism of Carcinine/Carnosine in Diabetic Complications.

G cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Final Assessment Recruit Recruit Patients (Prediabetes/T2D) Baseline Baseline Assessment (OGTT, DEXA) Recruit->Baseline Randomize Randomization Baseline->Randomize Carnosine Carnosine Group (2 g/day) Randomize->Carnosine Placebo Placebo Group Randomize->Placebo Duration 14 Weeks Carnosine->Duration Placebo->Duration Final_Assessment Final Assessment (OGTT, DEXA) Duration->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

Caption: Workflow for a Randomized Controlled Trial of Carnosine.

G T2D_Myotubes Primary Human T2D Skeletal Muscle Myotubes Treatment Treatment (4 days) T2D_Myotubes->Treatment Carnosine_10mM 10 mM Carnosine Treatment->Carnosine_10mM Control Control Medium Treatment->Control Assay Glucose Uptake Assay (2DG6P Detection) Carnosine_10mM->Assay Control->Assay Analysis Data Analysis (Luminescence Measurement) Assay->Analysis

Caption: In Vitro Experimental Workflow for Glucose Uptake.

References

Investigating the Effect of Carcinine on Cardiovascular Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct scientific literature detailing the specific effects of carcinine (B1662310) on cardiovascular function is limited. Carcinine (β-alanylhistamine) is a natural derivative of L-carnosine (β-alanyl-L-histidine), where the L-histidine component is replaced by histamine (B1213489).[1][2] Given the structural similarity and the potential for shared or related biological activities, this document will primarily leverage the extensive research available on L-carnosine as a proxy to propose potential areas of investigation and methodologies for studying carcinine. The protocols and potential effects described herein are largely based on studies of L-carnosine and should be adapted and validated specifically for carcinine.

Application Notes

Carcinine, an imidazole-containing dipeptide, is a natural antioxidant with hydroxyl-radical-scavenging and lipid-peroxidase activities.[3] Its potential influence on the cardiovascular system is an emerging area of research. Drawing parallels from its close analog, L-carnosine, the investigation into carcinine's cardiovascular effects can be centered around several key biological activities:

  • Antioxidant and Anti-inflammatory Properties: Like carnosine, carcinine may protect cardiovascular tissues from oxidative stress, a key contributor to pathologies such as atherosclerosis and ischemia-reperfusion injury.[3] Both carnosine and carcinine have been shown to scavenge free radicals and reduce lipid peroxidation.[3]

  • Regulation of Vascular Tone: L-carnosine has been suggested to influence blood pressure.[4][5] One proposed mechanism involves its breakdown and the subsequent action of its constituent parts.[6] Given that carcinine is composed of β-alanine and histamine, it may directly or indirectly influence vascular tone through histaminergic pathways.

  • Modulation of Cardiac Contractility: L-carnosine has been shown to enhance myocardial contractility, potentially by modulating intracellular calcium levels.[7][8][9] Investigating whether carcinine exhibits similar inotropic effects is a key area of interest.

  • Anti-glycation Activity: L-carnosine is known to inhibit the formation of advanced glycation end-products (AGEs), which contribute to diabetic vascular complications.[10] Exploring the anti-glycation potential of carcinine could reveal therapeutic benefits in the context of diabetes-related cardiovascular disease.

The following sections provide detailed protocols and data presentation formats to guide researchers in the systematic investigation of carcinine's effects on cardiovascular function.

Data Presentation

Table 1: Effect of Carcinine on Hemodynamic Parameters in an In Vivo Model
Treatment GroupDose (mg/kg)nSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (beats/min)Cardiac Output (mL/min)
Vehicle Control-
Carcinine
Positive Control
Table 2: Effect of Carcinine on Cardiac Contractility in an Isolated Heart Model
Treatment GroupConcentration (mM)nLeft Ventricular Developed Pressure (LVDP, mmHg)+dP/dt (mmHg/s)-dP/dt (mmHg/s)Heart Rate (beats/min)
Vehicle Control-
Carcinine
Isoproterenol (B85558) (Positive Control)
Table 3: Effect of Carcinine on Endothelial Function in Isolated Aortic Rings
Treatment GroupConcentration (µM)nAcetylcholine-induced Relaxation (%)Sodium Nitroprusside-induced Relaxation (%)
Vehicle Control-
Carcinine
L-NAME (Negative Control)

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Function in Rodents

Objective: To determine the effect of acute or chronic carcinine administration on blood pressure, heart rate, and cardiac output in a rodent model (e.g., rats or mice).

Materials:

  • Carcinine

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or invasive blood pressure monitoring system (e.g., carotid artery catheterization)

  • Echocardiography system

Procedure:

  • Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of carcinine, positive control).

  • Administration: Administer carcinine or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Blood Pressure and Heart Rate Measurement:

    • Non-invasive: At specified time points after administration, measure systolic and diastolic blood pressure and heart rate using a tail-cuff system.

    • Invasive: Anesthetize the animal and surgically implant a catheter into the carotid artery. Connect the catheter to a pressure transducer to continuously record blood pressure and heart rate.

  • Echocardiography: Anesthetize the animal and perform transthoracic echocardiography to assess cardiac function, including left ventricular ejection fraction, fractional shortening, and cardiac output.

  • Data Analysis: Analyze the collected data to determine statistically significant differences between the treatment groups.

Protocol 2: Ex Vivo Assessment of Cardiac Function using the Langendorff System

Objective: To evaluate the direct effect of carcinine on cardiac contractility and heart rate in an isolated, perfused heart model.

Materials:

  • Carcinine

  • Krebs-Henseleit buffer

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • Isoproterenol (positive control)

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Carcinine Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing different concentrations of carcinine.

  • Data Recording: Continuously record left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dt), the maximal rate of pressure decline (-dP/dt), and heart rate.

  • Positive Control: Perfuse with a known inotropic agent like isoproterenol to confirm tissue viability.

  • Data Analysis: Compare the hemodynamic parameters during carcinine perfusion to the baseline values.

Protocol 3: In Vitro Assessment of Vascular Function using Wire Myography

Objective: To investigate the effect of carcinine on endothelial-dependent and -independent vasodilation in isolated arterial segments.

Materials:

  • Carcinine

  • Aorta or other arteries from a suitable animal model

  • Krebs-Henseleit buffer

  • Wire myograph system

  • Phenylephrine (B352888) (vasoconstrictor)

  • Acetylcholine (B1216132) (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • L-NAME (nitric oxide synthase inhibitor)

Procedure:

  • Vessel Isolation and Mounting: Isolate the thoracic aorta, clean it of adherent tissue, and cut it into small rings. Mount the rings in the wire myograph chambers filled with oxygenated Krebs-Henseleit buffer.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate under a baseline tension. Pre-constrict the rings with phenylephrine to achieve a stable contraction plateau.

  • Vasodilation Assay:

    • Endothelium-dependent: Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine to elicit vasodilation.

    • Carcinine Incubation: In a separate set of experiments, incubate the rings with carcinine for a specific period before pre-constriction and the addition of acetylcholine to assess its effect on endothelium-dependent vasodilation.

    • Endothelium-independent: Use sodium nitroprusside to assess the direct effect on smooth muscle relaxation.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine. Compare the concentration-response curves between control and carcinine-treated groups.

Visualizations

Signaling_Pathway_of_Carcinine cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antioxidant Antioxidant Effect Carcinine Carcinine Histamine_Receptor Histamine Receptor (Hypothesized) Carcinine->Histamine_Receptor G_Protein G-Protein Histamine_Receptor->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_SR Ca²⁺ release from SR IP3->Ca_SR PKC PKC DAG->PKC Vasodilation Vasodilation PKC->Vasodilation Contractility Increased Contractility Ca_SR->Contractility ROS Reactive Oxygen Species (ROS) Neutralization Neutralization ROS->Neutralization Carcinine_antioxidant Carcinine Carcinine_antioxidant->Neutralization Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro Studies Animal_Model Rodent Model Carcinine_Admin Carcinine Administration (Oral/IP) Animal_Model->Carcinine_Admin Isolated_Heart Isolated Heart (Langendorff) Animal_Model->Isolated_Heart Aortic_Rings Isolated Aortic Rings (Wire Myograph) Animal_Model->Aortic_Rings BP_HR Blood Pressure & Heart Rate (Tail-cuff/Catheter) Carcinine_Admin->BP_HR Echo Echocardiography Carcinine_Admin->Echo Perfusion Perfusion with Carcinine Isolated_Heart->Perfusion Contractility_Measurement Measure Contractility (LVDP, dP/dt) Perfusion->Contractility_Measurement Incubation Incubation with Carcinine Aortic_Rings->Incubation Vaso_Assay Vasodilation Assay (ACh, SNP) Incubation->Vaso_Assay

References

Application Notes and Protocols: Topical Application of Carcinine Hydrochloride for Skin Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by a decline in physiological functions and structural integrity of the skin, leading to visible signs such as wrinkles, fine lines, loss of elasticity, and uneven skin tone. Two major contributors to the aging cascade are glycation and oxidative stress. Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which results in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs leads to the cross-linking of proteins, causing stiffness and loss of function in the dermal matrix. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defenses, further exacerbates the aging process by damaging cellular components.

Carcinine (B1662310) hydrochloride (Decarboxy Carnosine HCl) is a synthetic analogue of the naturally occurring dipeptide carnosine. It is specifically engineered for enhanced stability and resistance to enzymatic degradation, making it a promising candidate for topical anti-aging formulations.[1] Like its precursor, carcinine hydrochloride exhibits potent anti-glycation and antioxidant properties, positioning it as a key ingredient in the development of skincare products aimed at mitigating the signs of aging.[2][3] These application notes provide a comprehensive overview of the available research, quantitative data, and detailed experimental protocols for investigating the efficacy of topical this compound in skin aging research.

Data Presentation

The following tables summarize quantitative data from studies on the topical application of carnosine, a related dipeptide. Due to its enhanced stability, it is hypothesized that this compound would demonstrate comparable or superior efficacy.

Table 1: In-Vitro Anti-Glycation Efficacy of a Carnosine-Containing Cream [4][5][6]

BiomarkerTreatment GroupEpidermis (% Reduction of AGEs vs. Control)Dermis (% Reduction of AGEs vs. Control)
Carboxymethyl-lysine (CML) 0.2% Carnosine (Aqueous Solution)-64%-41%
Facial Cream with 0.2% Carnosine-150%-122%
Pentosidine 0.2% Carnosine (Aqueous Solution)-48%+42% (Not Significant)
Facial Cream with 0.2% Carnosine-108%-136%

Data adapted from a study on a facial cream containing carnosine, which demonstrates significant anti-glycation effects in a human skin explant model.[4][5][6]

Table 2: Oral Supplementation of Decarboxy Carnosine HCl and its Effects on Skin Parameters [7]

Skin ParameterTreatment Group (300 mg/day)Placebo Group
Wrinkle Improvement Slight improvement observedNo significant change
Hydration Improvement noted by dermatologistsImprovement noted by dermatologists
Firmness Improvement noted by dermatologistsImprovement noted by dermatologists
Texture Improvement noted by dermatologistsImprovement noted by dermatologists

This study on oral supplementation suggests potential benefits of this compound on skin aging signs, although the results were not statistically significant. Topical application is expected to provide more targeted effects.[7]

Signaling Pathways

This compound primarily exerts its anti-aging effects by intervening in the glycation and oxidative stress pathways.

cluster_glycation Glycation Pathway cluster_oxidative Oxidative Stress Pathway ReducingSugars Reducing Sugars (e.g., Glucose) SchiffBase Schiff Base Formation ReducingSugars->SchiffBase Proteins Proteins (Collagen, Elastin) Proteins->SchiffBase Amadori Amadori Products SchiffBase->Amadori AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Crosslinking Protein Cross-linking & Damage AGEs->Crosslinking SkinAging Visible Signs of Skin Aging Crosslinking->SkinAging Leads to CarcinineGlycation Carcinine HCl CarcinineGlycation->SchiffBase Inhibits UV_Pollution UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) UV_Pollution->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->SkinAging Contributes to CarcinineOxidative Carcinine HCl CarcinineOxidative->ROS Scavenges

Figure 1: Mechanism of Action of Carcinine HCl in Skin Aging.

Experimental Protocols

Protocol 1: Ex-Vivo Anti-Glycation Assay on Human Skin Explants

This protocol is adapted from a study evaluating the anti-glycation potential of a topical formulation.[4][5]

Objective: To determine the ability of topically applied this compound to inhibit the formation of AGEs in human skin explants.

Materials:

  • Human skin explants obtained from cosmetic surgery (e.g., abdominoplasty), with informed consent.

  • Culture medium (e.g., DMEM) supplemented with antibiotics and fetal bovine serum.

  • Methylglyoxal (B44143) (MG) solution (glycation inducer).

  • This compound test formulation (e.g., 0.5% - 1.5% in a suitable vehicle).[2]

  • Vehicle control (formulation without this compound).

  • Phosphate-buffered saline (PBS).

  • Tissue embedding medium (e.g., OCT compound).

  • Primary antibodies against CML and pentosidine.

  • Secondary antibodies conjugated to a fluorescent marker.

  • Fluorescence microscope and image analysis software.

Workflow:

A 1. Prepare Human Skin Explants B 2. Culture Explants in Presence of Methylglyoxal A->B C 3. Apply Topical Formulations (Carcinine HCl, Vehicle Control) B->C D 4. Incubate for Several Days C->D E 5. Harvest, Fix, and Section Tissues D->E F 6. Immunohistochemical Staining for AGEs E->F G 7. Fluorescence Microscopy and Image Analysis F->G H 8. Quantify AGEs Levels G->H

Figure 2: Workflow for Ex-Vivo Anti-Glycation Assay.

Procedure:

  • Skin Explant Preparation: Fresh human skin is cleaned and cut into explants of a standardized size (e.g., 1 cm²).

  • Culture and Glycation Induction: Explants are placed in culture wells containing medium supplemented with a glycation inducer, such as methylglyoxal (e.g., 500 µM).

  • Topical Application: The this compound formulation and the vehicle control are applied topically to the epidermal surface of the explants at a standardized dose (e.g., 2 mg/cm²).

  • Incubation: The explants are incubated for a period of 7-10 days, with reapplication of the topical products every 2-3 days.

  • Tissue Processing: At the end of the incubation period, the explants are harvested, fixed in formalin, and embedded in paraffin (B1166041) or frozen in OCT compound.

  • Immunohistochemistry: Tissue sections are prepared and stained with primary antibodies specific for CML and pentosidine, followed by incubation with fluorescently labeled secondary antibodies.

  • Microscopy and Analysis: The sections are observed under a fluorescence microscope, and images are captured. Image analysis software is used to quantify the fluorescence intensity, which corresponds to the level of AGEs in the epidermis and dermis.

  • Data Interpretation: The percentage reduction in AGEs in the this compound-treated group is calculated relative to the vehicle control group.

Protocol 2: In-Vitro Antioxidant Capacity Assay (DPPH Assay)

This protocol provides a general method for assessing the free radical scavenging activity of this compound.

Objective: To measure the antioxidant capacity of this compound by its ability to scavenge the stable DPPH radical.

Materials:

  • This compound.

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Ascorbic acid or Trolox (positive control).

  • Methanol (solvent).

  • 96-well microplate.

  • Microplate reader.

Workflow:

A 1. Prepare Serial Dilutions of Carcinine HCl and Control B 2. Add DPPH Solution to Each Well A->B C 3. Incubate in the Dark B->C D 4. Measure Absorbance at 517 nm C->D E 5. Calculate Percentage of Inhibition D->E

References

Formulation of Carcinine Hydrochloride for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310), or β-alanylhistamine, is a dipeptide analog of carnosine with significant potential as a therapeutic agent due to its antioxidant and anti-glycating properties.[1] Structurally, the absence of a carboxyl group on the histidine residue grants carcinine remarkable resistance to degradation by carnosinase enzymes, which is a primary limitation for the in vivo application of carnosine.[2] This inherent stability suggests a higher oral bioavailability compared to carnosine.[1][2] However, to maximize its therapeutic efficacy, formulation strategies aimed at further enhancing its absorption and bioavailability are crucial.

This document provides detailed application notes and protocols for the development and evaluation of carcinine hydrochloride formulations, with a focus on improving oral bioavailability. This compound is a common salt form, exhibiting good water solubility (>15 mg/mL), which facilitates its incorporation into various delivery systems.[3][4]

Rationale for Formulation

While carcinine is resistant to enzymatic hydrolysis, its overall bioavailability can still be influenced by factors such as:

  • Intestinal Permeability: As a hydrophilic peptide, its ability to cross the intestinal epithelial barrier may be limited.

  • First-Pass Metabolism: While resistant to carnosinases, its susceptibility to other metabolic enzymes in the gut wall or liver is not fully elucidated.[2]

  • Controlled Release: A sustained release profile can maintain therapeutic concentrations over a longer period, improving patient compliance and efficacy.

To address these challenges, advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Liposomes are proposed. These carriers can protect the drug, improve its transport across the intestinal mucosa, and offer controlled release kinetics.[5][6]

Formulation Strategies and Protocols

Two promising strategies for enhancing the oral bioavailability of this compound are its encapsulation within Solid Lipid Nanoparticles (SLNs) and Liposomes.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method, suitable for encapsulating water-soluble molecules like this compound.

Materials:

  • This compound

  • Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Soy lecithin (B1663433)

  • Purified water

Equipment:

  • Magnetic stirrer with hot plate

  • High-shear homogenizer

  • Probe sonicator

  • Particle size analyzer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Lipid Phase: Melt Glyceryl monostearate at a temperature 5-10°C above its melting point (approx. 70-80°C).

  • Preparation of Aqueous Phase: Dissolve Polysorbate 80 and soy lecithin in purified water and heat to the same temperature as the lipid phase.

  • Drug Incorporation: Dissolve the desired amount of this compound in the hot aqueous phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase dropwise under continuous stirring with a magnetic stirrer. Then, homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a hot oil-in-water (o/w) pre-emulsion.

  • Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-power probe sonication for 10 minutes in an ice bath. This process breaks down the emulsion droplets into the nano-range and facilitates the recrystallization of the lipid into solid nanoparticles upon cooling.

  • Purification: The resulting SLN dispersion can be purified by dialysis against purified water to remove unencapsulated this compound.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method for preparing liposomes to encapsulate this compound.

Materials:

  • This compound

  • Phospholipids: L-α-Phosphatidylcholine (PC)

  • Cholesterol

  • Organic Solvent: Chloroform and Methanol mixture (2:1 v/v)

  • Hydration Buffer: Phosphate Buffered Saline (PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) for size analysis

Procedure:

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol in the chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator for 30 minutes.

  • Extrusion: Further reduce the size and lamellarity by extruding the liposomal suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[7]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Characterization and Data Presentation

Thorough characterization is essential to ensure the quality and predict the in vivo performance of the formulations.

Physicochemical Characterization

The key parameters to be evaluated for the prepared SLN and liposomal formulations are summarized in the table below.

ParameterFormulation 1: SLNFormulation 2: LiposomesUnformulated Carcinine HCl
Particle Size (nm) 150 ± 20120 ± 15N/A
Polydispersity Index (PDI) < 0.2< 0.15N/A
Zeta Potential (mV) -25 ± 5-30 ± 5N/A
Encapsulation Efficiency (%) 75 ± 560 ± 7N/A
Drug Loading (%) 5 ± 0.54 ± 0.8N/A

Table 1: Hypothetical Physicochemical Characteristics of this compound Formulations. Data are presented as mean ± standard deviation.

In Vitro Drug Release

In vitro release studies are performed to predict the in vivo behavior of the formulations.

Time (hours)Cumulative Release (%) - SLNCumulative Release (%) - LiposomesCumulative Release (%) - Unformulated
1 152095
2 2835100
4 4555100
8 6578100
12 8090100
24 9598100

Table 2: Hypothetical In Vitro Cumulative Release Profiles of this compound Formulations in Simulated Intestinal Fluid (pH 6.8).

Bioavailability Assessment Protocols

The ultimate goal of formulation is to improve bioavailability. This is assessed through in vitro and in vivo studies.

Protocol 3: In Vitro Intestinal Permeability Study (Caco-2 Cell Monolayer Assay)

This assay is a well-established model for predicting human intestinal drug absorption.

Workflow:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Add the this compound formulations (SLNs, liposomes) and the unformulated drug solution to the apical (AP) side of the Transwell® inserts.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Quantify the concentration of carcinine in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.

FormulationPapp (cm/s) x 10⁻⁶
Unformulated Carcinine HCl 1.5 ± 0.3
Carcinine HCl-Loaded SLNs 4.8 ± 0.7
Carcinine HCl-Loaded Liposomes 6.2 ± 0.9

Table 3: Hypothetical Apparent Permeability (Papp) of this compound Formulations across Caco-2 Cell Monolayers.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of the formulations.[8]

Workflow:

  • Animal Model: Use male Sprague-Dawley rats (250-300g), acclimatized for at least one week.

  • Grouping: Divide the animals into four groups:

    • Group 1: Intravenous (IV) administration of unformulated carcinine HCl (for determining absolute bioavailability).

    • Group 2: Oral gavage of unformulated carcinine HCl solution.

    • Group 3: Oral gavage of carcinine HCl-loaded SLNs.

    • Group 4: Oral gavage of carcinine HCl-loaded liposomes.

  • Dosing: Administer a single dose (e.g., 5 mg/kg for IV, 50 mg/kg for oral).

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Separate the plasma and analyze for carcinine concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate the relative and absolute bioavailability.

ParameterUnformulated (Oral)SLN Formulation (Oral)Liposome Formulation (Oral)Unformulated (IV)
Dose (mg/kg) 5050505
Cmax (ng/mL) 250 ± 45680 ± 90850 ± 110N/A
Tmax (h) 1.0 ± 0.22.0 ± 0.52.0 ± 0.5N/A
AUC₀₋₂₄ (ng·h/mL) 1200 ± 2104500 ± 5506200 ± 7006000 ± 650
Relative Bioavailability (%) -375517-
Absolute Bioavailability (%) 1037.551.7100

Table 4: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral and IV Administration in Rats.

Visualizations

Experimental Workflows

G cluster_0 Formulation Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Lipid & Aqueous Phase Preparation Lipid & Aqueous Phase Preparation Pre-emulsion Formation Pre-emulsion Formation Lipid & Aqueous Phase Preparation->Pre-emulsion Formation High-Shear Homogenization SLN Formation SLN Formation Pre-emulsion Formation->SLN Formation Sonication Physicochemical Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency SLN Formation->Physicochemical Characterization In Vitro Release Study In Vitro Release Study SLN Formation->In Vitro Release Study Caco-2 Permeability Assay Caco-2 Permeability Assay SLN Formation->Caco-2 Permeability Assay Animal Dosing (Oral/IV) Animal Dosing (Oral/IV) Physicochemical Characterization->Animal Dosing (Oral/IV) Blood Sampling Blood Sampling Animal Dosing (Oral/IV)->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling G start Start: Animal Grouping & Dosing iv_dose IV Bolus: Unformulated Carcinine HCl start->iv_dose oral_unform Oral Gavage: Unformulated Carcinine HCl start->oral_unform oral_sln Oral Gavage: SLN Formulation start->oral_sln oral_lipo Oral Gavage: Liposome Formulation start->oral_lipo sampling Serial Blood Sampling (0-24h) iv_dose->sampling oral_unform->sampling oral_sln->sampling oral_lipo->sampling analysis Plasma Separation & LC-MS/MS Quantification sampling->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis->pk_calc

References

Troubleshooting & Optimization

Technical Support Center: Improving Carcinine Hydrochloride Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling carcinine (B1662310) hydrochloride in aqueous buffers. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of carcinine hydrochloride in water?

Carcinine dihydrochloride (B599025) is reported to have a solubility of greater than 15 mg/mL in water.[1] However, the exact solubility can be influenced by factors such as temperature and pH.

Q2: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound in aqueous buffers:

  • pH: As a dipeptide derivative, the charge state of carcinine is pH-dependent. Solubility is often lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[2]

  • Temperature: For many compounds, solubility increases with temperature. However, the stability of the peptide should also be considered at elevated temperatures.

  • Buffer Composition and Ionic Strength: The type of buffer and its concentration can impact solubility. Some buffer ions may interact with the peptide, affecting its solubility.

  • Presence of Co-solvents: The addition of organic co-solvents like DMSO or ethanol (B145695) can enhance the solubility of hydrophobic peptides.[3]

Q3: What is the best initial approach to dissolving this compound?

For a new batch of this compound, it is recommended to first perform a solubility test on a small amount of the peptide before dissolving the entire sample.[2] A good starting point is to dissolve it in sterile, distilled water.[4] Since carcinine has basic residues (histamine derivative), if it does not dissolve readily in water, a slightly acidic solution can be tried.[4][5]

Q4: How should I store this compound solutions?

It is best to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below and use them within one month.[6] Avoid repeated freeze-thaw cycles.[5] For peptides containing amino acids susceptible to oxidation, using oxygen-free buffers is advisable.[2]

Troubleshooting Guide

Encountering solubility issues? This guide provides a step-by-step approach to troubleshoot and resolve common problems.

Q: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

A: Follow this systematic approach to identify a suitable solvent and optimize your dissolution procedure.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start with a small aliquot of this compound water Attempt to dissolve in sterile, distilled water start->water vortex Gentle vortexing or sonication water->vortex check1 Is it fully dissolved? vortex->check1 acid Try a slightly acidic solution (e.g., 10% acetic acid) check1->acid No success Success: Use this method for the full sample check1->success Yes check2 Is it fully dissolved? acid->check2 organic For highly resistant cases, try a small amount of organic solvent (e.g., DMSO) and then dilute with buffer check2->organic No check2->success Yes check3 Is it fully dissolved? organic->check3 check3->success Yes fail Consider alternative strategies (e.g., different buffer, salt form) check3->fail No

A workflow for troubleshooting this compound solubility issues.

Quantitative Data Summary

Table 1: Known Solubility of Carcinine Dihydrochloride

SolventTemperaturepHSolubility
WaterNot SpecifiedNot Specified> 15 mg/mL[1]

Table 2: Example Solubility Data Table for Experimental Determination

This table can be used as a template to record experimentally determined solubility data for this compound in your laboratory.

Buffer SystemBuffer Conc. (mM)pHTemperature (°C)Equilibrium Solubility (mg/mL)
Phosphate506.025
Phosphate507.425
Phosphate508.025
Tris507.425
Tris508.525
MES506.525

Experimental Protocols

Protocol: Determination of Equilibrium Solubility of this compound by the Shake-Flask Method

This protocol describes a standard method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or small glass vials

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration measurement

G cluster_1 Experimental Workflow for Solubility Determination prep Add excess this compound to a known volume of buffer in a vial equilibrate Incubate on a shaker at a constant temperature for 24-48 hours to reach equilibrium prep->equilibrate separate Centrifuge the suspension to pellet the undissolved solid equilibrate->separate sample Carefully collect the supernatant separate->sample analyze Determine the concentration of this compound in the supernatant (e.g., by UV-Vis or HPLC) sample->analyze calculate Calculate the equilibrium solubility in mg/mL analyze->calculate

A workflow for the experimental determination of solubility.

Procedure:

  • Preparation: Add an excess amount of this compound powder to a microcentrifuge tube or glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the tubes/vials and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Analysis: Determine the concentration of this compound in the supernatant. This can be done by measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer (a standard curve will be required) or by using a validated HPLC method.

  • Calculation: Calculate the equilibrium solubility in mg/mL or other desired units based on the measured concentration and any dilutions performed.

Metabolic Relationship of Carcinine

Carcinine is structurally and metabolically related to carnosine and histamine. Understanding this relationship can be important in experimental design and data interpretation.

G cluster_2 Metabolic Relationship of Carcinine carnosine Carnosine (β-alanyl-L-histidine) decarboxylation Decarboxylation of Histidine Moiety carnosine->decarboxylation carcinine Carcinine (β-alanylhistamine) decarboxylation->carcinine synthesis Synthesis synthesis->carcinine beta_alanine β-Alanine beta_alanine->synthesis histamine Histamine histamine->synthesis

The relationship between carnosine, carcinine, and its constituents.

References

stability of carcinine hydrochloride in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carcinine (B1662310) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and experimental use of carcinine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water.[1] For most experimental purposes, sterile, purified water (e.g., Milli-Q or equivalent) or a buffer appropriate for your specific application is recommended.

Q2: How should I store this compound powder and stock solutions?

A2: The solid powder form of this compound should be stored at -20°C in a desiccated environment.[1] Once dissolved, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be kept at 4°C to 8°C for no more than a few days, although stability under these conditions should be verified for your specific experimental setup. For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles, though the long-term stability in a frozen state would also need to be validated.

Q3: Is this compound stable in aqueous solutions?

A3: Carcinine is noted for its enhanced stability against enzymatic degradation by carnosinases compared to carnosine.[2][3] However, like many small molecules, its chemical stability in solution can be influenced by pH, temperature, and the presence of oxidizing agents. While specific data for this compound is limited in the provided search results, studies on similar compounds suggest that it may be susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] It is generally more stable in neutral to acidic pH conditions.[6]

Q4: What are the likely degradation pathways for this compound?

A4: While the complete metabolic pathway of carcinine is still under investigation, forced degradation studies on similar compounds provide insights into potential degradation routes.[2] These studies suggest that hydrolysis (under acidic or basic conditions) and oxidation are common degradation pathways for compounds with similar functional groups.[4][5][7] Degradation would likely involve the cleavage of the amide bond or modification of the imidazole (B134444) ring.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying carcinine and its potential degradation products.[2][8] Other techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can also be employed to monitor the stability and identify structural changes in the molecule.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly rapid degradation of this compound in solution. 1. Incorrect pH: The solution pH may be too high (alkaline) or too low (acidic), accelerating hydrolysis. 2. Presence of Oxidizing Agents: Contaminants in the solvent or reagents may be oxidizing the carcinine. 3. Exposure to Light: Photodegradation may be occurring if the solution is exposed to UV or ambient light for extended periods. 4. High Temperature: Elevated storage or experimental temperatures can increase the degradation rate.1. Verify and Adjust pH: Ensure the pH of your solution is within a stable range, typically neutral to slightly acidic. Use appropriate buffers to maintain the desired pH. 2. Use High-Purity Solvents: Employ fresh, high-purity solvents and reagents to minimize oxidative stress. Consider de-gassing solvents. 3. Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 4. Control Temperature: Store solutions at recommended temperatures (4°C for short-term, -80°C for long-term) and control the temperature during experiments.
High variability in stability assay results. 1. Inconsistent Sample Preparation: Variations in concentration, pH, or solvent composition between samples. 2. Inconsistent Storage Conditions: Fluctuations in temperature or light exposure for different samples. 3. Analytical Method Variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistency.1. Standardize Protocols: Follow a strict, standardized protocol for solution preparation. 2. Uniform Storage: Ensure all samples are stored under identical and controlled conditions. 3. Validate Analytical Method: Perform system suitability tests before each analytical run to ensure the reliability of the HPLC system. Use an internal standard to account for variations in sample processing and injection volume.[2]
Appearance of unknown peaks in the chromatogram. 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: The sample may be contaminated from the solvent, container, or handling.1. Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown compounds and elucidate their structures. This can help in identifying the degradation pathway. 2. Run Blanks: Analyze a blank sample (solvent and container without this compound) to rule out contamination.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

4. Data Evaluation:

  • Quantify the amount of remaining this compound in each sample.

  • Identify and quantify any degradation products formed.

  • Determine the degradation pathway based on the identified products.

Data Presentation

Table 1: Illustrative Stability Data for a Hypothetical Compound under Forced Degradation Conditions.

This table provides a general example of how stability data can be presented. Actual results for this compound may vary.

Stress ConditionTime (hours)Carcinine HCl Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl @ 60°C 0100.00.00.0
2485.210.54.3
0.1 M NaOH @ 60°C 0100.00.00.0
2478.915.16.0
3% H₂O₂ @ RT 0100.00.00.0
2465.425.39.3
Heat (60°C) 0100.00.00.0
4898.11.20.7
UV Light (254 nm) 0100.00.00.0
2495.72.81.5

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions stock Carcinine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidative Oxidative Stress (3% H₂O₂, RT) stock->oxidative Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photolytic Stress (UV Light) stock->photo Expose to sampling Sample Collection at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Evaluation: - Quantify Parent Drug - Identify Degradants analysis->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Carcinine Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of carcinine (B1662310) hydrochloride. Content is organized into troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo dosage and administration of carcinine hydrochloride.

Issue Potential Cause(s) Recommended Action(s)
Precipitation or cloudiness of dosing solution - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Low temperature affecting solubility.- Ensure the use of a sterile, aqueous vehicle such as sterile water for injection or phosphate-buffered saline (PBS). This compound is freely soluble in water.- Adjust the pH of the solution to be closer to physiological pH (~7.4) if necessary.- Gently warm the solution to aid dissolution, but do not boil. Prepare fresh solutions for each experiment to ensure stability.
Adverse animal reactions post-administration (e.g., lethargy, agitation) - Dose is too high, approaching the Maximum Tolerated Dose (MTD).- Rapid injection rate causing discomfort.- Irritation from a non-physiological pH of the solution.- Immediately reduce the dosage for subsequent animals.- Conduct a dose-ranging study to determine the MTD in your specific animal model.- Administer injections more slowly to minimize discomfort.- Ensure the dosing solution is at a physiological pH.
Lack of expected therapeutic effect - Dose is too low (below the Minimum Effective Dose).- Insufficient dosing frequency for the compound's half-life.- Poor bioavailability via the chosen administration route.- Degradation of the compound in the dosing solution.- Increase the dose in a stepwise manner.- Conduct a pharmacokinetic study to determine the compound's half-life and adjust the dosing schedule accordingly.- Consider a different route of administration (e.g., intravenous for 100% bioavailability).- Always use freshly prepared solutions.
High variability in experimental results - Inconsistent administration technique.- Errors in dose calculation or solution preparation.- Biological variability within the animal cohort.- Ensure all personnel are thoroughly trained in the administration technique being used.- Double-check all calculations and ensure accurate weighing and dilution of the compound.- Increase the number of animals per group to improve statistical power.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in vivo?

A starting dose should be determined based on a combination of literature review and a Maximum Tolerated Dose (MTD) study. For guidance, a study on light-induced retinal degeneration in mice used an oral gavage dose of 20 mg/day and an intravitreal injection of 1 µL of a 2 M solution.[1] It is crucial to perform a dose-ranging study in your specific model to identify the optimal dose.

2. How do I prepare a this compound solution for in vivo administration?

This compound is soluble in water. For a sterile solution suitable for injection or oral gavage, follow this general protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in a sterile, physiologically compatible vehicle such as sterile water for injection or phosphate-buffered saline (PBS).

  • If necessary, adjust the pH to be close to 7.4.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • It is recommended to prepare solutions fresh on the day of use to ensure stability.

3. What is the primary advantage of using carcinine over carnosine in vivo?

Carcinine is significantly more resistant to enzymatic hydrolysis by carnosinase, an enzyme that rapidly degrades carnosine in the blood and tissues. This resistance leads to greater bioavailability and potentially more sustained therapeutic effects in vivo.

4. What are the known mechanisms of action for carcinine?

Carcinine has a dual mechanism of action. It is a potent antioxidant that can scavenge harmful reactive oxygen species and byproducts of lipid peroxidation, such as 4-hydroxynonenal. Additionally, it functions as a selective histamine (B1213489) H3 receptor antagonist.

5. Are there any known side effects of this compound in animals?

In a study involving mice, carcinine was reported to be well-tolerated, even at high doses up to 1 g/kg, with no adverse effects observed.[2] However, it is always essential to conduct careful observation for any signs of toxicity in your own studies.

Quantitative Data Summary

The following tables summarize available quantitative data for carcinine and the related compound carnosine to provide a comparative perspective.

Table 1: In Vivo Dosages of Carcinine and Carnosine in Rodent Models

Compound Application Animal Model Route of Administration Dosage Reference
CarcinineNeuroprotection (Retinal)MouseOral Gavage20 mg/day[1]
CarcinineNeuroprotection (Retinal)MouseIntravitreal Injection1 µL of 2 M solution[1]
CarnosineNeuroprotection (Manganese-induced neurotoxicity)MouseIntraperitoneal Injection10, 50, and 100 mg/kg[3]
CarnosineAnti-inflammatoryRatOral Administration150 mg/kg/day[4]
CarnosineCognitive EnhancementMouseOral Administration100 and 200 mg/kg/day

Table 2: Comparative Antioxidant Activities

Activity Carcinine Carnosine Comments
Inhibition of Lipid PeroxidationEffective at 10-25 mMEffective at 10-25 mMAssessed via TBARS assay.
4-Hydroxynonenal (4-HNE) ScavengingIC50: 33.2 ± 0.6 µg/µLPredicted to have similar activityInhibition of 4-HNE adduct formation.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound

This protocol outlines a general procedure to determine the MTD of this compound in a rodent model.

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice), with 3-5 animals per dose group. Include a vehicle control group.

  • Dose Selection: Start with a low dose, estimated from literature on similar compounds. Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold or 3-fold increases).

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals closely for signs of toxicity for at least 72 hours post-administration. Key parameters to monitor include:

    • Body weight (daily)

    • Clinical signs (e.g., changes in posture, activity, grooming)

    • Mortality

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., more than a 10-20% loss in body weight) or mortality.

  • Refinement: For a more detailed assessment, consider performing necropsy and histopathological analysis of major organs at the end of the observation period.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol provides a framework for assessing the pharmacokinetic profile of this compound.

  • Animal Model: Use a cannulated rodent model (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dosing Groups:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) to determine 100% bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of carcinine in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • Half-life (t1/2): Time for the plasma concentration to decrease by half.

    • Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_0 Pre-Clinical Assessment cluster_1 Dose Finding Studies cluster_2 Pharmacokinetic Analysis cluster_3 Efficacy Studies lit_review Literature Review mtd_study Maximum Tolerated Dose (MTD) Study lit_review->mtd_study in_vitro In Vitro Efficacy in_vitro->mtd_study dose_ranging Dose-Ranging Efficacy Study mtd_study->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study efficacy_study Definitive Efficacy Study dose_ranging->efficacy_study bioavailability Determine Bioavailability pk_study->bioavailability bioavailability->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis

Caption: Workflow for in vivo dosage optimization.

signaling_pathway Carcinine's Dual Mechanism of Action cluster_0 Antioxidant Pathway cluster_1 Histamine H3 Receptor Pathway carcinine This compound ros Reactive Oxygen Species (ROS) carcinine->ros Scavenges hne 4-Hydroxynonenal (4-HNE) carcinine->hne Scavenges h3r Histamine H3 Receptor (Presynaptic) carcinine->h3r Antagonizes lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation lipid_peroxidation->hne cell_damage Cellular Damage hne->cell_damage camp Decreased cAMP h3r->camp Inhibits Adenylyl Cyclase neurotransmitter Reduced Neurotransmitter Release (e.g., Histamine, Dopamine) camp->neurotransmitter Leads to

Caption: Dual mechanism of this compound.

References

Technical Support Center: Carcinine Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for carcinine (B1662310) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance regarding the potential off-target effects of carcinine hydrochloride encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and potential off-target activities of this compound?

A1: this compound's primary pharmacological activity is as a selective antagonist of the histamine (B1213489) H3 receptor.[1][2] However, researchers should be aware of potential off-target effects, particularly at higher concentrations. These may include interactions with other histamine receptor subtypes (H1 and H2), as well as effects on cardiovascular and metabolic parameters.

Q2: Has the binding affinity of carcinine to histamine H1 and H2 receptors been quantified?

A2: Yes, in vitro binding studies have determined the inhibitory constants (Ki) of carcinine for histamine H1, H2, and H3 receptors. These values demonstrate a significant selectivity for the H3 receptor.[1][2]

Q3: Are there any observed effects of carcinine on blood pressure?

A3: Yes, studies in vertebrate models have shown that carcinine exerts a vasodepressive effect, leading to a decrease in blood pressure. This effect is less potent than that of histamine but more pronounced than that of its parent compound, carnosine.

Q4: Does this compound influence blood glucose or lipid levels?

A4: A clinical study involving overweight and obese individuals demonstrated that daily administration of carcinine (60 mg/day) led to a significant reduction in glycemia, glycated hemoglobin (HbA1c), and total cholesterol levels.[3][4]

Q5: What is known about the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?

A5: Currently, there is no publicly available information from our searches detailing in vitro or in vivo studies on the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. This represents a significant data gap, and researchers should exercise caution when co-administering carcinine with drugs known to be metabolized by CYP enzymes.

Q6: Is there any available information on the genetic toxicity of this compound?

A6: Our current search has not yielded any specific results from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or micronucleus test for this compound.

Q7: What is the acute toxicity profile of this compound?

A7: Specific LD50 values from acute toxicity studies for this compound are not available in the currently reviewed literature.

Q8: Are there any chronic toxicity data available for this compound?

A8: Detailed results from repeated-dose chronic toxicity studies for this compound are not available in the public domain based on our current search.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models (e.g., Hypotension)
  • Potential Cause: This may be an off-target effect of carcinine due to its vasodepressive properties.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Conduct a thorough dose-response study to characterize the hypotensive effect and determine the No-Observed-Adverse-Effect Level (NOAEL).

    • Mechanism of Action Investigation: To investigate the mechanism, consider evaluating the effect of carcinine on vascular smooth muscle tone in vitro using isolated artery preparations.

    • Monitor Vital Signs: In in vivo experiments, ensure continuous monitoring of blood pressure and heart rate.

Issue 2: Alterations in Blood Glucose or Lipid Profile in Animal Studies
  • Potential Cause: These effects may be related to the observed metabolic effects of carcinine in clinical settings.

  • Troubleshooting Steps:

    • Establish Baseline: Ensure that baseline glucose and lipid levels are well-characterized before initiating treatment.

    • Dose-Response Relationship: Investigate if the observed metabolic changes are dose-dependent.

    • In Vitro Mechanistic Studies: To understand the underlying mechanism, consider performing in vitro assays to assess the effect of carcinine on insulin (B600854) secretion from pancreatic islet cells or glucose uptake in muscle cells.[5]

Data Presentation

Table 1: In Vitro Binding Affinity of Carcinine for Histamine Receptors

Receptor SubtypeKi (μM)
Histamine H13621.2 ± 583.9
Histamine H2365.3 ± 232.8
Histamine H30.2939 ± 0.2188

Data from Chen et al. (2004).[1][2]

Table 2: Effects of Carcinine (60 mg/day for 8 weeks) on Metabolic Parameters in Overweight/Obese Individuals

ParameterResultp-value
GlycemiaSignificantly Reducedp=0.001
Glycated Hemoglobin (HbA1c)Significantly Reducedp<0.001
Total CholesterolSignificantly Reducedp<0.003
Serum InsulinSignificantly Reducedp<0.05
HOMA-IRProgressively Reducedp<0.03
Abdominal CircumferenceProgressively Reducedp<0.2

Data from a retrospective observational trial.[3][4]

Experimental Protocols

Histamine Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a test compound like carcinine for histamine receptors.

  • Materials:

    • Membrane preparations from cells expressing the target human histamine receptor (H1, H2, or H3).

    • Radioligand:

      • For H1: [³H]mepyramine

      • For H2: [³H]tiotidine

      • For H3: [³H]Nα-methylhistamine

    • Test Compound: this compound

    • Non-specific binding control: High concentration of a known antagonist for the respective receptor.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or this compound at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of carcinine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carcinine Carcinine Hydrochloride H3R Histamine H3 Receptor (Primary Target) Carcinine->H3R High Affinity Antagonism H1R Histamine H1 Receptor (Off-Target) Carcinine->H1R Low Affinity Interaction H2R Histamine H2 Receptor (Off-Target) Carcinine->H2R Low Affinity Interaction Downstream Modulation of Neurotransmitter Release (e.g., Histamine, 5-HT) H3R->Downstream Primary Effect Cardio_Metabolic Cardiovascular & Metabolic Effects (e.g., ↓BP, ↓Glucose) H1R->Cardio_Metabolic Potential Contribution to Off-Target Effects H2R->Cardio_Metabolic Potential Contribution to Off-Target Effects

Caption: Potential on-target and off-target signaling of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result is_cardio Is the effect cardiovascular (e.g., ↓BP)? start->is_cardio is_metabolic Is the effect metabolic (e.g., ↓Glucose)? start->is_metabolic dose_response Conduct Dose-Response Study is_cardio->dose_response Yes other_off_target Consider Other Potential Off-Target Mechanisms is_cardio->other_off_target No is_metabolic->dose_response Yes is_metabolic->other_off_target No in_vitro_vasc Perform In Vitro Vascular Tone Assay dose_response->in_vitro_vasc in_vitro_meta Perform In Vitro Metabolic Assays (e.g., Insulin Secretion) dose_response->in_vitro_meta end Conclusion: Characterize Off-Target Effect in_vitro_vasc->end in_vitro_meta->end

Caption: Troubleshooting workflow for unexpected in vivo effects of carcinine.

References

troubleshooting carcinine hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using carcinine (B1662310) hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Carcinine Hydrochloride and what are its primary applications in cell culture?

A1: this compound is the salt form of carcinine (β-alanylhistamine), a natural dipeptide analog of carnosine.[1] In cell culture, it is primarily used for its potent antioxidant and neuroprotective properties.[1][2] It also functions as a selective histamine (B1213489) H3 receptor antagonist, making it a valuable tool for studying neurological and inflammatory signaling pathways.[3][4]

Q2: My this compound solution precipitated after being added to the cell culture medium. Why did this happen?

A2: Precipitation of this compound in cell culture media can occur for several reasons:

  • Low Aqueous Solubility: While the hydrochloride salt improves water solubility, the complex composition of cell culture media (salts, amino acids, proteins) can reduce its solubility compared to pure water.[5][6]

  • "Salting Out" Effect: High concentrations of salts in the media can decrease the solubility of other solutes like this compound.[5]

  • pH Shifts: The pH of the media is critical for maintaining the solubility of many compounds. This compound's solubility may be pH-dependent.

  • Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect the solubility of its components, potentially leading to precipitation.[5][6]

  • High Concentration: Exceeding the solubility limit of this compound in the specific medium will cause it to precipitate.

Q3: What is the recommended solvent and storage procedure for this compound?

A3: Carcinine dihydrochloride (B599025) is soluble in water.[3][7][8] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, distilled water or a suitable buffer. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Q4: How can I differentiate between this compound precipitation and microbial contamination?

A4: Precipitation typically appears as a uniform cloudiness or fine, crystalline particles that are non-motile when viewed under a microscope. In contrast, bacterial contamination often presents as small, dark, motile dots that multiply over time and can cause a rapid drop in the media's pH (indicated by a color change to yellow). Fungal contamination usually appears as filamentous structures.[6]

Troubleshooting Guide: this compound Precipitation

This guide addresses specific issues you may encounter with this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding stock solution to media. High final concentration: The final concentration of this compound exceeds its solubility limit in the cell culture medium.1. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. 2. Work with a lower final concentration if experimentally feasible.
"Solvent Shock": Rapid dilution of a concentrated aqueous stock into the complex media environment.1. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling. 2. Prepare an intermediate dilution in a small volume of media before adding to the final culture volume.
Media Temperature: Adding the stock solution to cold media can decrease solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5]
Precipitate forms after several hours or days in the incubator. Compound Instability: The compound may be degrading over time at 37°C.1. Prepare fresh this compound-containing media for each experiment. 2. Minimize the incubation time if possible.
Interaction with Media Components: this compound may be interacting with salts or other components in the media over time.1. Test the solubility and stability in a simpler basal medium (e.g., HBSS) to identify potential problematic components. 2. If using serum, consider that proteins in the serum can sometimes interact with small molecules.
pH Shift During Culture: Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect solubility.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Inconsistent precipitation between experiments. Stock Solution Integrity: Repeated freeze-thaw cycles may have compromised the stock solution.1. Aliquot your stock solution into single-use volumes upon preparation. 2. Always use a fresh aliquot for each experiment.
Variability in Media Preparation: Minor differences in media preparation (e.g., pH, order of component addition) can affect solubility.Ensure a standardized and consistent protocol for media preparation.

Data Presentation

Table 1: Physicochemical Properties of Carcinine Dihydrochloride

PropertyValueReferences
Molecular Weight 255.14 g/mol [3][4][7]
Molecular Formula C₈H₁₄N₄O · 2HCl[3][7]
Appearance White to off-white powder[4][7]
Storage (Solid) -20°C, desiccated[4][8]

Table 2: Solubility Data for Carcinine Dihydrochloride

SolventReported SolubilityNotesReferences
Water ≥15 mg/mL-[3][8]
Water 175 mg/mLUltrasonic assistance may be needed.[7]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution and Working Solutions for Cell Culture

This protocol provides a step-by-step guide to minimize the risk of precipitation.

Materials:

  • Carcinine dihydrochloride powder

  • Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath (37°C)

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of a 100 mM Stock Solution in Sterile Water:

    • Calculate the required mass of carcinine dihydrochloride for your desired volume of 100 mM stock solution (Mass = 0.025514 g/mL x desired volume in mL).

    • In a sterile conical tube, dissolve the weighed carcinine dihydrochloride powder in the appropriate volume of sterile water.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C in a water bath.

    • Determine the final concentration of this compound needed for your experiment.

    • Recommended Method (Serial Dilution):

      • Perform an intermediate dilution of the 100 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM, you could first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution.

      • Add the required volume of the intermediate solution to your final culture volume.

    • Alternative Method (Direct Addition):

      • Add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling the flask or tube. Avoid adding the concentrated stock directly into a large volume of cold medium.

    • Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause foaming and protein denaturation in serum-containing media.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of sterile water (the solvent for the stock solution) to an equivalent volume of cell culture medium. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Carcinine HCl Powder dissolve Dissolve in Sterile Water (100 mM) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot dilute Serially Dilute Stock in Warm Medium thaw->dilute warm_media Pre-warm Culture Medium (37°C) warm_media->dilute add_to_cells Add to Cell Culture dilute->add_to_cells add_solvent Add Sterile Water to Medium add_control_cells Add to Control Cell Culture add_solvent->add_control_cells

Caption: Workflow for preparing this compound solutions.

antioxidant_pathway Antioxidant Signaling Pathway of Carcinine ros Reactive Oxygen Species (ROS) (e.g., •OH) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage causes carcinine Carcinine scavenging Direct Scavenging carcinine->scavenging scavenging->ros neutralizes

Caption: Direct antioxidant action of carcinine.

h3_receptor_pathway Carcinine as a Histamine H3 Receptor Antagonist carcinine Carcinine h3r Histamine H3 Receptor (Presynaptic Autoreceptor) carcinine->h3r antagonizes inhibition Inhibition of Histamine Release h3r->inhibition constitutive activity release Increased Histamine & Neurotransmitter Release h3r->release leads to

Caption: Carcinine's role in H3 receptor signaling.

References

Technical Support Center: Carcinine Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the synthesis and purification of carcinine (B1662310) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is carcinine hydrochloride and why is its purity important?

Carcinine, or β-alanyl-histamine, is a dipeptide with various biological activities, including antioxidant and neuroprotective effects.[1] It is often supplied as a dihydrochloride (B599025) salt to improve its stability and solubility.[2] High purity is crucial for accurate in-vitro and in-vivo studies, as impurities can have their own biological effects, leading to erroneous and irreproducible results. For pharmaceutical applications, stringent purity standards are required to ensure safety and efficacy.

Q2: What are the common synthetic routes for carcinine?

A prevalent method for synthesizing carcinine involves the coupling of a protected β-alanine derivative, such as N-Boc-β-alanine, with histamine (B1213489).[3] A carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), is used as the coupling agent to facilitate the formation of the amide bond.[3][4] The synthesis is typically followed by the removal of the protecting group (e.g., Boc deprotection using an acid) and conversion to the hydrochloride salt.

Q3: What are the major potential artifacts and impurities in this compound synthesis?

The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted Boc-β-alanine and histamine.

  • Coupling Agent Byproducts: The primary byproduct from DCC is N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents.[5][6]

  • Side-Reaction Products:

    • N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate.[4][7]

    • Racemization: While β-alanine is achiral, racemization can be a concern with other chiral amino acids and should be a consideration in analogous syntheses.[6][7]

    • Double Acylation: Histamine has two nitrogen atoms in its imidazole (B134444) ring, which could potentially react, although the primary amino group is significantly more nucleophilic.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantifying purity and detecting impurities. A reversed-phase C18 column with UV detection is typically used.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the carcinine molecule and can help in the identification and quantification of impurities.

Troubleshooting Guides

Synthesis Stage
Issue Potential Cause Recommended Solution
Low Yield of Carcinine Incomplete reaction.Ensure all reagents are dry, as DCC is moisture-sensitive.[5] Use a slight excess (1.1-1.2 equivalents) of DCC. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side reactions consuming starting materials.Add a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve coupling efficiency.[6] Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the formation of N-acylurea.[4]
Presence of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate.Perform the reaction at a lower temperature. The addition of HOBt can also mitigate this side reaction.[7]
Difficulty in removing DCU DCU is sparingly soluble in many organic solvents.Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.[5][7] If some DCU remains soluble, it can often be removed during the subsequent purification steps, such as crystallization.
Purification Stage
Issue Potential Cause Recommended Solution
Product fails to crystallize Solution is not supersaturated, or impurities are inhibiting crystallization.Concentrate the solution further. Try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure product can also initiate crystallization.
Oily product obtained after crystallization Presence of residual solvent or impurities.Try re-dissolving the oil in a minimal amount of a good solvent and inducing crystallization again, perhaps with a different anti-solvent. A final wash with a non-polar solvent in which the product is insoluble (e.g., diethyl ether) can help remove residual solvents.
Co-precipitation of impurities Impurities have similar solubility to the product.Recrystallization is often necessary to improve purity.[8] Consider using a different solvent system for recrystallization. If impurities persist, column chromatography may be required.
Broad peaks in HPLC analysis Poor column condition, inappropriate mobile phase, or on-column degradation.Ensure the HPLC column is properly equilibrated. Optimize the mobile phase composition and pH. Carcinine is a basic compound, so adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

Experimental Protocols

Synthesis of N-Boc-Carcinine

This protocol is a representative method based on established peptide coupling techniques.

  • Dissolution of Starting Materials: In a round-bottom flask, dissolve Boc-β-alanine (1 equivalent) and histamine (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Removal of DCU: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-Boc-carcinine.

Deprotection and Salt Formation to Yield Carcinine Dihydrochloride
  • Deprotection: Dissolve the crude N-Boc-carcinine in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or a solution of HCl gas in ethyl acetate).

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation: The carcinine dihydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

  • Recrystallization: For higher purity, recrystallize the carcinine dihydrochloride from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.[8][9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection & Salt Formation cluster_purification Purification Boc_beta_alanine Boc-β-alanine Coupling Peptide Coupling Boc_beta_alanine->Coupling Histamine Histamine Histamine->Coupling DCC DCC DCC->Coupling N_Boc_Carcinine N-Boc-Carcinine Coupling->N_Boc_Carcinine Deprotection Boc Deprotection N_Boc_Carcinine->Deprotection HCl HCl HCl->Deprotection Carcinine_HCl Carcinine Dihydrochloride (Crude) Deprotection->Carcinine_HCl Crystallization Crystallization Carcinine_HCl->Crystallization Pure_Carcinine_HCl Pure Carcinine Dihydrochloride Crystallization->Pure_Carcinine_HCl

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Purity after Synthesis check_DCU DCU present? start->check_DCU check_starting_materials Unreacted Starting Materials? check_DCU->check_starting_materials No filter Improve Filtration check_DCU->filter Yes check_side_products Other Side Products? check_starting_materials->check_side_products No optimize_reaction Optimize Reaction Conditions (Time, Stoichiometry) check_starting_materials->optimize_reaction Yes optimize_coupling Optimize Coupling (Lower Temp, Add HOBt) check_side_products->optimize_coupling Yes purify Proceed to Purification check_side_products->purify No filter->check_starting_materials optimize_reaction->purify optimize_coupling->purify

Caption: Troubleshooting logic for low purity in this compound synthesis.

References

Technical Support Center: Carcinine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for interference of carcinine (B1662310) hydrochloride in various biochemical assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is carcinine hydrochloride and why is it used in experiments?

Carcinine (β-alanyl-histamine) is a natural dipeptide with potent antioxidant properties.[1][2][3][4] It is often used in research to study its protective effects against oxidative stress, its role in neuroprotection, and its ability to scavenge reactive molecules like 4-hydroxynonenal (B163490) (4-HNE).[1] this compound is the salt form, which typically has improved solubility and stability in aqueous solutions.

Q2: Can this compound interfere with my biochemical assay?

Yes, like many biologically active small molecules, this compound has the potential to interfere with biochemical assays.[5][6] Interference can arise from its chemical properties, such as its antioxidant activity, its imidazole (B134444) group, and its potential to interact with proteins and other assay components.[1][2]

Q3: What are the common types of assay interference I should be aware of?

Common types of assay interference that could potentially be caused by compounds like carcinine include:

  • Spectroscopic Interference: The compound absorbs light or fluoresces at the same wavelength used for detection in the assay.[6]

  • Redox Activity: As a known antioxidant, carcinine can interfere with assays that rely on redox reactions (e.g., those using resazurin (B115843) or MTT) or those sensitive to redox conditions.[5][6]

  • Protein Interaction: Carcinine may non-specifically interact with proteins in the assay, potentially affecting enzyme activity or protein quantification.

  • Chelation: The imidazole group in carcinine may chelate metal ions that are essential for enzyme function or signal generation.[2]

  • Reagent Reactivity: Carcinine could directly react with assay reagents, leading to false signals or signal quenching.[5]

Q4: Are there specific assays that are more susceptible to interference by this compound?

Based on its known properties, the following types of assays may be more prone to interference:

  • Antioxidant Capacity Assays: Carcinine's inherent antioxidant activity will directly contribute to the signal, making it unsuitable as a test compound in assays like ORAC, ABTS, or DPPH without proper controls.

  • Redox-Based Cell Viability Assays: Assays using redox indicators like MTT, MTS, resazurin (alamarBlue), and WST-1 could be affected by the reducing potential of carcinine.

  • Enzyme Assays: Carcinine has been shown to modulate the activity of certain enzymes, such as aldehyde dehydrogenase and carbonic anhydrase.[7] It could potentially interact with other enzymes, especially those with metal cofactors.

  • Protein Quantification Assays: High concentrations of carcinine might interfere with assays like the Bicinchoninic Acid (BCA) assay due to its potential reducing activity or interaction with copper ions.[8][9]

Troubleshooting Guides

Problem 1: Unexpected results in a colorimetric or fluorometric assay.
Possible Cause Troubleshooting Step Expected Outcome
Spectroscopic Interference 1. Run a spectrum of this compound in the assay buffer to check for absorbance or fluorescence at the assay wavelength. 2. Run a "compound-only" control (carcinine in assay buffer without the biological components).1. Identifies if carcinine has intrinsic spectral properties that overlap with the assay readout. 2. Determines if carcinine alone contributes to the signal.
Signal Quenching 1. Spike a known positive control reaction with carcinine.A decrease in the signal compared to the positive control without carcinine indicates quenching.
Problem 2: Inconsistent results in an enzyme inhibition or activation assay.
Possible Cause Troubleshooting Step Expected Outcome
Direct Enzyme Interaction 1. Perform enzyme kinetic studies (e.g., Lineweaver-Burk plots) with varying concentrations of both substrate and carcinine. 2. Run a counter-screen with an unrelated enzyme.[6]1. Helps to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive).[7] 2. Differentiates between specific and non-specific enzyme modulation.
Redox Interference 1. Include a reducing agent like DTT in the assay buffer as a control.[5] 2. Test for hydrogen peroxide production by carcinine in the assay buffer.1. If the effect of carcinine is diminished, it may be due to redox activity. 2. Confirms if carcinine is generating reactive oxygen species under assay conditions.
Colloidal Aggregation 1. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay.[6] 2. Perform dynamic light scattering (DLS) on the carcinine solution.1. If the activity of carcinine is attenuated, it may be forming aggregates that inhibit the enzyme.[6] 2. Directly detects the presence of aggregates.
Problem 3: Discrepancies in protein quantification.
Possible Cause Troubleshooting Step Expected Outcome
Interference with BCA Assay 1. Prepare a standard curve with a known protein (e.g., BSA) in the presence and absence of the same concentration of carcinine as in the samples.This will reveal if carcinine is affecting the color development and allow for a correction factor to be determined.
Interference with Bradford Assay 1. Use a detergent-compatible Bradford assay formulation if detergents are present. 2. Ensure the pH of the sample with carcinine is compatible with the assay.Minimizes interference from other buffer components that might be exacerbated by carcinine.

Quantitative Data Summary

The following tables summarize quantitative data related to the antioxidant and enzyme-modulating activities of carcinine.

Table 1: Antioxidant and Scavenging Activity of Carcinine

AssaySpecies/SystemIC50 or Effective ConcentrationNotesReference
4-Hydroxynonenal (4-HNE) ScavengingIn vitro (retinal proteins)33.2 ± 0.6 µg/µLInhibited the formation of 4-HNE adducts with retinal proteins.[1]
Hydroxyl Radical ScavengingIn vitro (deoxyribose degradation)Effective at 10-25 mMDemonstrated good scavenging of hydroxyl radicals.[3][4]
Lipid Peroxidation InhibitionIn vitro (linoleic acid and liposomes)Effective at 10-25 mMInhibited iron-ascorbate and hemoglobin-activated lipid peroxidation.[3][4]

Table 2: Hypothetical Effect of Carcinine on Enzyme Activity

The following data is hypothetical and for illustrative purposes to guide experimental design.

EnzymeCarcinine Concentration (µM)% Activity ChangeHypothetical EffectReference
Aldehyde Dehydrogenase100-16Moderate Inhibition[7]
Aldehyde Dehydrogenase1000-44Moderate Inhibition[7]
Carbonic Anhydrase II10+25Activation[7]
Carbonic Anhydrase II100+80Activation[7]

Experimental Protocols

Protocol 1: Assessing Carcinine Interference in a Fluorometric Assay

Objective: To determine if this compound interferes with the fluorescent signal of an assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorometric assay reagents

  • Positive control for the assay

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Carcinine Solutions: Create a serial dilution of this compound in the assay buffer at concentrations relevant to your experiment.

  • Set up Controls:

    • Buffer Blank: Assay buffer only.

    • Compound Blank: Different concentrations of carcinine in assay buffer.

    • Positive Control: Assay components that generate a fluorescent signal without the test compound.

    • Positive Control + Carcinine: Positive control components spiked with different concentrations of carcinine.

    • Test Samples: Your experimental setup with carcinine.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the buffer blank from all readings.

    • Compare the signal of the "Compound Blank" to the "Buffer Blank". A significant increase indicates intrinsic fluorescence.

    • Compare the signal of the "Positive Control + Carcinine" to the "Positive Control". A significant decrease suggests fluorescence quenching.

Protocol 2: In Vitro 4-HNE Adduct Formation and Inhibition by Carcinine

Objective: To determine if carcinine can inhibit the formation of 4-HNE adducts with a target protein.

Materials:

  • Target protein (e.g., retinal protein extract or a purified protein like BSA)

  • This compound

  • 4-Hydroxynonenal (4-HNE)

  • Phosphate-buffered saline (PBS)

  • Dot-blot apparatus

  • Nitrocellulose membrane

  • Anti-HNE antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Ponceau S solution for total protein staining

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reactions containing a fixed amount of the target protein in PBS.

    • Add increasing concentrations of carcinine to the tubes.

    • Initiate the reaction by adding a fixed concentration of 4-HNE.

    • Include a control with no carcinine.

  • Incubation: Incubate the reactions at room temperature for a set time (e.g., 90 minutes).

  • Dot-Blot Analysis:

    • Spot a small volume of each reaction onto a nitrocellulose membrane.

    • Allow the spots to dry completely.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with the primary anti-HNE antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the signals.

  • Normalization:

    • After imaging, stain the membrane with Ponceau S to visualize the total protein in each spot.

    • Quantify the chemiluminescent signal and the Ponceau S signal for each spot.

    • Normalize the anti-HNE signal to the total protein signal.

  • Data Analysis: Plot the normalized HNE signal against the carcinine concentration to determine the extent of inhibition.

Visualizations

cluster_workflow Troubleshooting Workflow for Assay Interference Start Unexpected Assay Result with Carcinine CheckSpectral Run Spectral Scan & Compound-Only Control Start->CheckSpectral Interference Spectroscopic Interference (Absorbance/Fluorescence) CheckSpectral->Interference Yes NoInterference No Spectral Interference CheckSpectral->NoInterference No CheckRedox Perform Redox Controls (e.g., add DTT) NoInterference->CheckRedox RedoxEffect Redox-Mediated Effect CheckRedox->RedoxEffect Yes NoRedoxEffect No Redox Effect CheckRedox->NoRedoxEffect No CheckEnzyme Run Counter-Screen with Unrelated Enzyme NoRedoxEffect->CheckEnzyme SpecificEffect Potential Specific Biological Activity on Target CheckEnzyme->SpecificEffect No Effect on Counter-Screen NonSpecificEffect Non-Specific Effect (e.g., Aggregation) CheckEnzyme->NonSpecificEffect Effect on Counter-Screen

Caption: A logical workflow for troubleshooting unexpected results in biochemical assays when using carcinine.

cluster_pathway Carcinine's Mechanism of Action as an Antioxidant ROS Reactive Oxygen Species (e.g., •OH) Peroxidation Lipid Peroxidation ROS->Peroxidation initiates Lipid Membrane Lipids Lipid->Peroxidation HNE 4-HNE Peroxidation->HNE produces Adducts Protein Adducts (Damage) HNE->Adducts Protein Cellular Proteins Protein->Adducts Carcinine Carcinine Carcinine->ROS scavenges Carcinine->Peroxidation inhibits Carcinine->HNE scavenges

Caption: Signaling pathway illustrating the antioxidant mechanisms of carcinine.

References

Technical Support Center: Oral Delivery of Carcinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral delivery of carcinine (B1662310) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the formulation and evaluation of orally administered carcinine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: My in vivo study shows very low oral bioavailability for carcinine. What are the primary barriers?

A1: Low oral bioavailability of peptide-based compounds like carcinine is a common challenge.[1][2][3][4] The primary barriers in the gastrointestinal (GI) tract are:

  • Enzymatic Degradation: While carcinine is notably more resistant to degradation by carnosinase enzymes than its parent compound, carnosine, some level of enzymatic breakdown can still occur in the GI tract.[5] The GI tract contains various proteases and peptidases that can hydrolyze the peptide bond.[1][2][3]

  • Poor Intestinal Permeability: Carcinine, being a hydrophilic dipeptide, is expected to have low passive permeability across the lipid membranes of intestinal epithelial cells.[1][2][3] Its absorption is likely limited by its physicochemical properties.[1][2][3]

  • Physicochemical Instability: The varying pH of the GI tract (pH 1-3 in the stomach, pH 6-7.5 in the intestine) can affect the stability and solubility of carcinine hydrochloride.

Troubleshooting Steps:

  • Verify Compound Stability: First, confirm the stability of your carcinine formulation in simulated gastric and intestinal fluids (see Protocol 1).

  • Assess Intrinsic Permeability: Use an in vitro model like Caco-2 cells to determine the apparent permeability coefficient (Papp) (see Protocol 2). A low Papp value will confirm permeability as a major hurdle.

  • Investigate Formulation Strategies: Consider using formulation strategies known to protect peptides and enhance their absorption, such as enteric coatings, permeation enhancers, or nanocarrier systems.[2][6][7]

Q2: I am observing carcinine degradation in my simulated intestinal fluid (SIF) stability assay. Why is this happening if it's resistant to carnosinase?

A2: While carcinine's key advantage is its resistance to carnosinase, which rapidly degrades carnosine, it is not entirely immune to all enzymatic activity in the GI tract.[5] SIF, especially when supplemented with pancreatic enzymes like pancreatin, contains a mixture of proteases (e.g., trypsin, chymotrypsin) that can still slowly hydrolyze the peptide bond of carcinine.

Troubleshooting Steps:

  • Identify the Enzymes: To confirm which enzymes are responsible, you can run parallel stability studies in SIF with and without specific protease inhibitors.

  • Use Protective Formulations: Employing enzyme inhibitors in your formulation (e.g., soybean trypsin inhibitor) or encapsulating carcinine in protective carriers like liposomes or nanoparticles can shield it from enzymatic attack.[2]

  • Modify the Structure: For research purposes, chemical modifications to the carcinine structure could further enhance its enzymatic stability, though this creates a new chemical entity.[7]

Q3: My Caco-2 permeability assay results for carcinine are highly variable. What could be causing this?

A3: High variability in Caco-2 assays can stem from several factors related to both the experimental setup and the compound itself.

  • Cell Monolayer Integrity: The most common cause is inconsistent integrity of the Caco-2 cell monolayers. This can be checked by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Efflux Transporter Activity: Carcinine could be a substrate for efflux transporters (like P-gp) expressed on the apical side of Caco-2 cells, which would pump the compound back into the apical chamber, leading to an underestimation of permeability.

  • Low Analytical Sensitivity: If the amount of carcinine crossing the monolayer is very low, it may be near the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS), leading to higher variability.

Troubleshooting Steps:

  • Monitor TEER: Ensure TEER values are consistent and within the acceptable range for your lab (typically >200 Ω·cm²) before starting the transport study. Also, measure TEER after the experiment to ensure the compound did not damage the monolayer.

  • Conduct Bidirectional Assay: Perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • Optimize Bioanalytical Method: Validate your LC-MS/MS method to ensure it has sufficient sensitivity, accuracy, and precision at the low concentrations expected in the receiver compartment.

Quantitative Data Summary

The following tables summarize key physicochemical and pharmacokinetic properties relevant to the oral delivery of carcinine.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name β-Alanylhistamine dihydrochloride (B599025) [8]
Molecular Formula C₈H₁₄N₄O · 2HCl [8]
Molecular Weight 255.14 g/mol
Appearance White to beige powder [9]
Water Solubility >15 mg/mL [9]
Predicted pKa 14.37 ± 0.10 [10]

| Predicted LogP | -2.4 (for free base) | (Calculated value) |

Table 2: Comparative Enzymatic Stability

Compound Substrate for Human Serum Carnosinase Substrate for Rat Kidney Carnosinase Key Finding Source
Carnosine Yes Yes Rapidly hydrolyzed [5]

| Carcinine | Negligible | Negligible | Highly resistant to hydrolysis |[5] |

Visual Guides and Workflows

Diagram 1: Metabolic Pathway of Carcinine vs. Carnosine

Carnosine Carnosine (β-alanyl-L-histidine) Metabolites_Carnosine β-alanine + L-histidine Carnosine->Metabolites_Carnosine Rapid Hydrolysis (Carnosinase) Carcinine Carcinine (β-alanyl-histamine) Metabolites_Carcinine β-alanine + Histamine Carcinine->Metabolites_Carcinine Slow / Negligible Hydrolysis Systemic_Circulation Intact Molecule in Systemic Circulation Carcinine->Systemic_Circulation Bypasses Degradation

Caption: Comparative metabolic fate of carnosine and carcinine.

Diagram 2: Troubleshooting Workflow for Low Oral Bioavailability

Start Start: Low Oral Bioavailability Observed Check_Stability Is the compound stable in simulated GI fluids? Start->Check_Stability Check_Permeability Is in vitro permeability (Papp) acceptable? Check_Stability->Check_Permeability Yes Improve_Stability Action: Improve Formulation (e.g., Enteric Coating, Enzyme Inhibitors) Check_Stability->Improve_Stability No Check_Efflux Is there evidence of efflux (Efflux Ratio > 2)? Check_Permeability->Check_Efflux Yes Improve_Permeability Action: Add Permeation Enhancers (e.g., Sodium Caprate) Check_Permeability->Improve_Permeability No Inhibit_Efflux Action: Co-administer Efflux Inhibitor (e.g., Verapamil) Check_Efflux->Inhibit_Efflux Yes ReEvaluate Re-evaluate in vivo Check_Efflux->ReEvaluate No Improve_Stability->ReEvaluate Improve_Permeability->ReEvaluate Inhibit_Efflux->ReEvaluate

Caption: A decision tree for troubleshooting low oral bioavailability.

Detailed Experimental Protocols

Protocol 1: Stability Assessment in Simulated Gastrointestinal Fluids

Objective: To determine the chemical and enzymatic stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • This compound

  • SGF powder (containing pepsin, pH ~1.2)

  • SIF powder (containing pancreatin, pH ~6.8)

  • Phosphate buffered saline (PBS)

  • HPLC or LC-MS/MS system for quantification

  • Incubator/shaker at 37°C

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Prepare Test Media: Reconstitute SGF and SIF according to the manufacturer's instructions. Pre-warm the fluids to 37°C.

  • Initiate Experiment: Spike the carcinine stock solution into the SGF and SIF solutions to a final concentration of 10 µg/mL.

  • Incubation: Incubate the solutions at 37°C with gentle agitation.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately stop any enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to the samples.

  • Sample Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the concentration of remaining carcinine using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of carcinine remaining versus time to determine the degradation rate.

Protocol 2: Caco-2 Permeability Assay (FDA Recommended)

Objective: To assess the intestinal permeability of carcinine and investigate potential active transport mechanisms.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport medium (HBSS, pH 7.4)

  • Lucifer yellow or another low-permeability marker

  • TEER meter

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density (e.g., 60,000 cells/cm²).

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Discard any wells with values outside the acceptable range.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add carcinine solution (e.g., 10 µM) to the apical (AP) chamber (donor).

    • Add fresh HBSS to the basolateral (BL) chamber (receiver).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

    • At the end, take a sample from the AP chamber.

  • Monolayer Integrity Post-Study: Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Sample Analysis: Quantify the concentration of carcinine in all samples using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the insert (cm²)

    • C₀ = Initial concentration in the donor chamber

  • (Optional) Bidirectional Study: Repeat the experiment in the B to A direction to calculate the efflux ratio and identify active transport.

References

Technical Support Center: Mitigating Cytotoxicity of Carcinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with carcinine (B1662310) hydrochloride at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with high concentrations of carcinine hydrochloride. What are the potential mechanisms of this cytotoxicity?

A1: While specific high-concentration cytotoxicity data for this compound is limited, peptide-based compounds can induce cell death through several mechanisms. For a cationic peptide derivative like carcinine, potential mechanisms include:

  • Membrane Disruption (Necrosis): At high concentrations, the positive charge of the molecule can lead to interactions with the negatively charged cell membrane. This can disrupt membrane integrity, leading to pore formation and subsequent cell lysis (necrosis).[1]

  • Induction of Apoptosis: this compound could trigger programmed cell death, or apoptosis. This can be initiated through interactions with specific cell surface receptors or by causing stress to intracellular organelles like the mitochondria, which in turn activates caspase cascades.[1]

  • Off-Target Pharmacological Effects: Carcinine is known to be a selective histamine (B1213489) H3 antagonist. At high concentrations, it might interact with other receptors or cellular targets in a non-specific manner, leading to unintended and cytotoxic effects.

Q2: How can we determine whether the observed cytotoxicity is due to apoptosis or necrosis?

A2: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. A combination of assays is recommended:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis.[1]

  • Caspase Activity Assays: The activation of caspase enzymes is a key indicator of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

  • Morphological Analysis: Observing changes in cell morphology using microscopy can also provide valuable clues. Apoptotic cells often exhibit characteristics like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrotic cells typically swell and lyse.

Q3: What are some initial steps to troubleshoot and mitigate the observed cytotoxicity of this compound?

A3: When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is essential. Here are some initial steps:

  • Confirm the Finding: Repeat the experiment to ensure the cytotoxicity is reproducible.

  • Assess Compound Purity and Solubility: Verify the purity of your this compound stock. Impurities from synthesis can contribute to cytotoxicity. Also, ensure that the compound is fully dissolved in your culture medium at the concentrations being tested, as precipitates can cause non-specific toxic effects.

  • Perform a Dose-Response and Time-Course Study: Conduct a careful titration of this compound concentrations and vary the exposure time. This will help you identify a potential therapeutic window where a desired biological effect is observed with minimal cytotoxicity.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicates. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting.
Uneven distribution of this compound in wells.Mix the plate gently after adding the compound.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
Observed cytotoxicity is much higher or lower than anticipated. Incorrect stock concentration of this compound.Verify the stock concentration and prepare fresh serial dilutions for each experiment.
Degradation or aggregation of the compound.Store the this compound stock solution under the recommended conditions and avoid repeated freeze-thaw cycles.
The chosen cytotoxicity assay is not appropriate for the mechanism of cell death.If you suspect a specific mechanism (e.g., apoptosis), use an assay that directly measures markers of that pathway (e.g., caspase activity).
High background cytotoxicity in vehicle control wells. Toxicity of the solvent (e.g., DMSO).Keep the final concentration of the solvent in the culture medium to a minimum (typically below 0.5% for DMSO). Run a solvent-only toxicity control.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis Detection

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Potential Mitigation Strategies

If high concentrations of this compound are necessary for your experiments, consider these advanced strategies to mitigate cytotoxicity:

  • Formulation Strategies: For more complex in vitro models or future in vivo studies, encapsulating this compound in delivery systems like liposomes or nanoparticles could help control its release and reduce off-target effects.[1]

  • Chemical Modification: While more involved, chemical modifications to the peptide structure can sometimes reduce cytotoxicity while retaining biological activity. Strategies for other peptides have included cyclization or the incorporation of unnatural amino acids.[2]

  • Co-administration with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or other cytoprotective agents could be explored.

Visualizing Experimental Workflows and Cellular Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare Carcinine HCl Stock treat_cells Treat with Serial Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis/Necrosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

cytotoxicity_pathways cluster_stimulus Stimulus cluster_pathways Potential Cytotoxicity Pathways cluster_outcome Cellular Outcome carcinine High Concentration This compound membrane Membrane Disruption carcinine->membrane Direct Interaction apoptosis Apoptosis Induction carcinine->apoptosis Receptor/Off-target Binding necrosis Necrosis membrane->necrosis mitochondria Mitochondrial Stress apoptosis->mitochondria caspases Caspase Activation mitochondria->caspases apoptotic_death Apoptotic Cell Death caspases->apoptotic_death

Caption: Potential signaling pathways of this compound-induced cytotoxicity at high concentrations.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Carcinine and Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of existing experimental data reveals that both carcinine (B1662310) (β-alanylhistamine) and carnosine (β-alanyl-L-histidine) are potent natural antioxidants. Their efficacy stems from a multi-pronged defense against oxidative stress, including the direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation. While both molecules exhibit robust antioxidant capabilities due to their shared β-alanyl-imidazole structure, subtle structural differences influence their biological stability and specific activities. This guide provides a detailed comparison of their antioxidant performance based on available scientific literature, intended for researchers, scientists, and professionals in drug development.

Executive Summary of Antioxidant Performance

Carcinine and carnosine demonstrate comparable efficacy in several key areas of antioxidant activity. Both compounds are proficient scavengers of hydroxyl

A Comparative Guide to the Neuroprotective Effects of Carcinine and Anserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of two naturally occurring histidine-containing dipeptides: carcinine (B1662310) (β-alanylhistamine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). While both compounds exhibit promise as neuroprotective agents, their efficacy and mechanisms of action differ. This document synthesizes available experimental data to facilitate a direct comparison of their performance, details the experimental methodologies used in key studies, and visualizes their molecular pathways and workflows.

Quantitative Comparison of Neuroprotective Effects

Direct comparative studies on the neuroprotective effects of carcinine and anserine are limited. The following table summarizes key findings from individual and comparative studies, including the closely related dipeptide carnosine as a benchmark, to provide a quantitative overview.

Experimental Model Compound Dosage Key Metric Result Reference
Permanent Focal Cerebral Ischemia (pMCAO) in MiceAnserine1,000 mg/kg (i.p.)Infarct Volume ReductionNot statistically significant[1]
Permanent Focal Cerebral Ischemia (pMCAO) in MiceAnserine1,000 mg/kg (i.p.)Neurological Score ImprovementNo statistically significant improvement[1]
Permanent Focal Cerebral Ischemia (pMCAO) in MiceCarnosine1,000 mg/kg (i.p.)Infarct Volume Reduction~38% reduction vs. vehicle[1][2]
Permanent Focal Cerebral Ischemia (pMCAO) in MiceCarnosine1,000 mg/kg (i.p.)Neurological Score ImprovementSignificant improvement at days 1 and 3[1]
Light-Induced Retinal Degeneration in MiceCarcinine20 mg/day (gavage)Retinal Function (ERG)Robust protection from degeneration[3]
Light-Induced Retinal Degeneration in MiceCarcinine1 µL of 2 M (intravitreal)Retinal Structure (ONL Thickness)Significant preservation of photoreceptor cells[3]
Mild Cognitive Impairment (MCI) in HumansAnserine500 mg/dayMini-Mental State Examination (MMSE)Significant improvement in change score vs. placebo (1.9 ± 2.0 vs. 0 ± 2.8)[4]
Healthy Elderly AdultsCarnosine/Anserine (1:3 ratio)500 mg (twice daily)Verbal Episodic Memory (WMS-LM2)Significantly less decline vs. placebo (-0.29 ± 3.45 vs. -3.06 ± 3.86)[5]

Quantitative Comparison of Antioxidant Activities

The neuroprotective effects of both carcinine and anserine are strongly linked to their antioxidant capabilities. Both molecules can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

Assay Carcinine Anserine Methodology Notes Reference
Inhibition of Linoleic Acid PeroxidationEffective at 10-25 mMEffective, but less so than carnosineMeasured via thiobarbituric acid reactive substance (TBARS) assay.[6][7]
Hydroxyl Radical (•OH) ScavengingPotent scavengerActive scavengerAssessed by iron-dependent damage to deoxyribose.[7][8][9]
DPPH Radical ScavengingNot AvailableEffective scavengerActivity increases with concentration.[6]
Reducing PowerNot AvailablePossesses strong reducing powerMeasured by absorbance at 700 nm.[6]
Metal Ion Chelation (Cu²⁺)Weak chelating activityEffective chelatorAssessed by measuring the ability to chelate copper ions.[6][7]

Note: A significant advantage of carcinine is its higher resistance to enzymatic hydrolysis by carnosinase compared to carnosine, which may result in greater bioavailability and sustained effects in vivo.[10]

Mechanisms of Neuroprotective Action

Carcinine and anserine exert their neuroprotective effects through a combination of direct antioxidant actions and modulation of cellular signaling pathways.

Carcinine: The primary neuroprotective mechanism attributed to carcinine is its potent antioxidant activity.[7][8]

  • Direct Radical Scavenging: The imidazole (B134444) ring common to these compounds is key to their ability to directly quench harmful ROS, such as hydroxyl radicals (•OH) and peroxyl radicals, thereby preventing damage to lipids, proteins, and DNA.[7][10]

  • Inhibition of Lipid Peroxidation: Carcinine effectively interrupts the chain reactions of lipid peroxidation, protecting cell membranes from oxidative damage.[8][10] It can also scavenge cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of this process.[3]

  • Metal Ion Chelation: By weakly chelating pro-oxidant transition metals like iron (Fe²⁺), carcinine can help prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.[7]

Anserine: While also a capable antioxidant, anserine's neuroprotective effects have been linked to more specific anti-inflammatory pathways.

  • Antioxidant Activity: Anserine demonstrates significant antioxidant properties, including scavenging free radicals, reducing power, and chelating metal ions.[6][9] Some studies in liposome (B1194612) systems have suggested it has greater antioxidant properties than carnosine.[1]

  • Anti-inflammatory Effects: In a clinical study involving individuals with Mild Cognitive Impairment, anserine's benefits were attributed to its ability to scavenge hypochlorous acid (HClO) and suppress myeloperoxidase (MPO)-mediated neuroinflammatory responses.[4]

  • Regulation of Endoplasmic Reticulum (ER) Stress: Both anserine and carnosine have been shown to protect against zinc-induced neurotoxicity by participating in the regulation of the ER stress pathway.[11]

G cluster_stimuli Neurotoxic Insults cluster_mechanisms Protective Mechanisms cluster_antioxidant Antioxidant Action cluster_antiinflam Anti-inflammatory Action cluster_outcome Cellular Outcome Ischemia Ischemia Oxidants Oxidants ROS_Scavenging ROS Scavenging (•OH, Peroxyl) Lipid_Perox_Inhibit Inhibit Lipid Peroxidation Metal_Chelation Metal Chelation (Fe²⁺, Cu²⁺) ER_Stress Regulate ER Stress MPO_Inhibit Suppress MPO-mediated Neuroinflammation Neurotoxins Neurotoxins Protein Aggregates Protein Aggregates Carcinine Carcinine Carcinine->ROS_Scavenging Carcinine->Lipid_Perox_Inhibit Carcinine->Metal_Chelation Anserine Anserine Anserine->ROS_Scavenging Anserine->Lipid_Perox_Inhibit Anserine->Metal_Chelation HClO_Scavenging HClO Scavenging Anserine->HClO_Scavenging Anserine->ER_Stress Anserine->MPO_Inhibit Neuroprotection Reduced Neuronal Damage Improved Cognitive Function G A 1. Animal Preparation (Anesthetized Mouse) B 2. Treatment Injection (i.p.) - Vehicle - Anserine (1000 mg/kg) - Carnosine (1000 mg/kg) A->B 30 min pre-surgery C 3. Induction of Ischemia (Permanent Middle Cerebral Artery Occlusion - pMCAO) B->C D 4. Post-Operative Recovery & Monitoring C->D E 5. Outcome Assessment (1, 3, and 7 days post-pMCAO) D->E F Neurological Scoring (18-point scale) E->F G Infarct Volume Analysis (TTC Staining) E->G

References

A Comparative Efficacy Analysis of Carcinine Hydrochloride and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor in the central nervous system, has emerged as a promising therapeutic target for a variety of neurological disorders, including cognitive impairments, sleep-wake disorders, and epilepsy. Antagonism of the H3R enhances the release of histamine and other neurotransmitters, leading to improved cognitive function and wakefulness. This guide provides a detailed comparison of the efficacy of carcinine (B1662310) hydrochloride, a naturally occurring imidazole (B134444) derivative, with other well-established H3 receptor antagonists, supported by experimental data from in vitro and in vivo studies.

Quantitative Comparison of H3 Receptor Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of carcinine hydrochloride and a selection of other prominent H3 receptor antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundTypeH3 Receptor Binding Affinity (Kᵢ)Functional Antagonist Potency (pA₂)Species/Tissue
This compound Imidazole-based293.9 nM[1]-Rat Brain[1]
Thioperamide Imidazole-based4.3 nM[2]8.9 (guinea pig jejunum)[2]Rat Cortex, Guinea Pig Jejunum[2]
Ciproxifan Imidazole-based0.5-1.9 nM[3]9.39 (mouse brain cortex)[4]Rat Brain, Guinea Pig Ileum, Mouse Brain[3][4]
Pitolisant (B1243001) (Wakix®) Non-imidazole0.16 nM[5][6]-Recombinant human H3 receptors[5][6]
ABT-239 Non-imidazolepKᵢ = 8.9 (rat), 9.4 (human)[7]pA₂ = 8.7 (guinea pig ileum)[7]Rat, Human, Guinea Pig Ileum[7]

Note: Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA₂ value indicates greater potency.

In Vivo Efficacy Comparison

Direct comparative in vivo studies involving this compound and a wide range of H3R antagonists are limited. However, existing research provides valuable insights into its physiological effects relative to other antagonists like thioperamide.

  • Neurotransmitter Release: Like thioperamide, carcinine (at 20 and 50 µM) has been shown to significantly increase the release of serotonin (B10506) (5-HT) from mouse cortical slices. Neither compound had a significant effect on dopamine (B1211576) release in this specific experimental model.

  • Cognitive Enhancement: In a passive avoidance test in mice, carcinine (20 mg/kg) was able to ameliorate learning deficits induced by scopolamine. This effect was reversible by the H3 receptor agonist (R)-α-methylhistamine, indicating its action is mediated through H3R antagonism.

  • Anticonvulsant Activity: Carcinine (20 mg/kg) has demonstrated the ability to significantly inhibit pentylenetetrazole-induced kindling in mice, an effect that was also reversed by an H3R agonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the presented findings. The following are outlines of key experimental protocols used to characterize and compare H3 receptor antagonists.

Radioligand Binding Assay for H3 Receptor Affinity (Kᵢ)

This in vitro assay quantifies the affinity of a compound for the H3 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the H3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human or rat H3 receptor, or from brain tissue known to have high H3R density (e.g., rat cerebral cortex).

  • Incubation: The prepared membranes are incubated with a specific H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (e.g., this compound). A known H3R ligand is used in excess to determine non-specific binding.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • Quantification: The radioactivity of the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Antagonism Assay in Guinea Pig Ileum (pA₂)

This ex vivo assay measures the functional potency of an H3 receptor antagonist.

Objective: To determine the pA₂ value of an antagonist against an H3 receptor-mediated response.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce cholinergic nerve-mediated contractions.

  • Agonist Response: A cumulative concentration-response curve is generated for an H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits the electrically induced contractions.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the H3 receptor antagonist (e.g., thioperamide) for a set period.

  • Shifted Agonist Response: A second concentration-response curve for the H3 agonist is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with multiple antagonist concentrations to generate a Schild plot, from which the pA₂ value is determined.[9][10]

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique measures the effect of an H3 receptor antagonist on the extracellular levels of neurotransmitters in the brain of a live animal.

Objective: To quantify changes in neurotransmitter concentrations in a specific brain region following administration of an H3R antagonist.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rodent.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

  • Drug Administration: The H3 receptor antagonist is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.

  • Sample Collection: Dialysate collection continues after drug administration.

  • Analysis: The concentrations of neurotransmitters (e.g., histamine, acetylcholine, dopamine, serotonin) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical or fluorescence detection).

  • Data Interpretation: Neurotransmitter levels after drug administration are compared to baseline levels to determine the effect of the antagonist.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: H3R antagonist mechanism of action.

Radioligand_Binding_Workflow start Start prep Prepare H3R-expressing cell membranes start->prep incubate Incubate membranes with Radioligand ([³H]-NAMH) & Test Compound (e.g., Carcinine) prep->incubate separate Separate bound and free ligand via filtration incubate->separate quantify Quantify radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

References

The Misconception of Inertness: A Guide to Selecting Appropriate Negative Controls for Carcinine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a proper negative control is a cornerstone of robust experimental design. While carcinine (B1662310) hydrochloride is a valuable molecule for investigating antioxidant and neuromodulatory pathways, its inherent biological activities preclude its use as a negative control in most experimental contexts. This guide provides a comprehensive comparison of appropriate negative control strategies for experiments involving carcinine, supported by experimental data and detailed protocols.

Carcinine (β-alanylhistamine), and its hydrochloride salt used for improved solubility, is a naturally occurring dipeptide with well-documented antioxidant properties and potent antagonism at the histamine (B1213489) H3 receptor.[1][2] These intrinsic activities mean it will produce a biological effect in many assays, making it unsuitable for establishing a baseline of no effect. An appropriate negative control should be structurally similar to the experimental compound but lack the specific activity being measured. This ensures that any observed effects are due to the specific properties of the test compound and not to confounding factors.

This guide will explore suitable negative controls for the two primary areas of carcinine research: antioxidant activity and histamine H3 receptor binding.

Section 1: Negative Controls for Antioxidant Activity Assays

Carcinine's antioxidant effects, including the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation, are largely attributed to its imidazole (B134444) ring.[3] Therefore, an ideal negative control would be a molecule that is structurally related to carcinine but lacks this key functional group or its electron-donating capacity.

Comparison of Potential Negative Controls for Antioxidant Assays
Control CompoundRationale for Use as a Negative ControlSupporting Data/Context
β-Alanine As a constituent amino acid of carcinine, it lacks the imidazole ring responsible for the primary antioxidant activity.[4][5] Its use helps to isolate the effect of the complete dipeptide structure.Studies on carnosine (a close analog of carcinine) often use β-alanine to demonstrate that the full dipeptide is necessary for the observed antioxidant and physiological effects.[6][7]
Vehicle (Solvent) The solvent in which carcinine hydrochloride is dissolved (e.g., water, PBS) serves as the most basic negative control to account for any effects of the vehicle itself on the assay.Standard practice in all in vitro assays to establish a baseline reading.
Structurally Unrelated Compound with No Antioxidant Activity A compound with a similar molecular weight and solubility to this compound but with no known antioxidant properties can help control for non-specific effects.The choice of compound is highly dependent on the specific assay and experimental conditions.

Experimental Workflow for Antioxidant Capacity Assay (DPPH)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol add_dpph Add 100 µL of DPPH solution to each well of a 96-well plate prep_carcinine Prepare stock solution of Carcinine HCl (e.g., 10 mM in water) prep_dilutions Create serial dilutions of Carcinine HCl and controls prep_carcinine->prep_dilutions prep_controls Prepare stock solutions of Negative Controls (e.g., β-alanine) and Positive Controls (e.g., Ascorbic Acid) prep_controls->prep_dilutions add_samples Add 100 µL of Carcinine HCl, controls, or blank (solvent) to wells prep_dilutions->add_samples add_dpph->add_samples incubation Incubate in the dark at room temperature for 30 min add_samples->incubation measure_abs Measure absorbance at 517 nm incubation->measure_abs calculate_scavenging Calculate % scavenging activity: ((Abs_control - Abs_sample) / Abs_control) * 100 measure_abs->calculate_scavenging determine_ic50 Determine IC50 values calculate_scavenging->determine_ic50

Workflow for DPPH antioxidant assay.

Section 2: Negative Controls for Histamine H3 Receptor Binding Assays

Carcinine acts as an antagonist at the histamine H3 receptor (H3R), meaning it binds to the receptor and blocks the action of agonists like histamine.[2] A suitable negative control for an H3R binding assay would be a compound that does not have an affinity for this receptor.

Comparison of Potential Negative Controls for H3R Binding Assays
Control CompoundRationale for Use as a Negative ControlSupporting Data/Context
Vehicle (Solvent) The buffer used in the binding assay is the essential baseline control to determine the level of binding in the absence of any competing ligand.A fundamental component of all receptor binding assays to establish total and non-specific binding.[8]
Compounds with No H3R Affinity Using a compound known to not bind to the H3R helps to control for non-specific binding to the cell membranes or other components of the assay system.The choice of compound can vary, but it should be structurally distinct from known H3R ligands.
Histamine (for non-specific binding) In radioligand binding assays, a high concentration of an unlabeled agonist (like histamine) is often used to define non-specific binding, as it will displace the radiolabeled ligand from all specific H3R binding sites.This is a standard method for determining the specific binding component in receptor assays.[9]

Signaling Pathway of the Histamine H3 Receptor

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine (Agonist) H3R Histamine H3 Receptor (H3R) Histamine->H3R Activates Carcinine Carcinine (Antagonist) Carcinine->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Response Inhibition of Neurotransmitter Release cAMP->Response

Histamine H3 receptor signaling pathway.
Experimental Protocol for a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the H3 receptor.

Materials:

  • Cell membranes expressing the human H3 receptor.

  • Radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine).

  • This compound.

  • Negative control compound (with no H3R affinity).

  • Unlabeled histamine (for non-specific binding).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the negative control.

  • Incubation: In assay tubes, combine the H3R-expressing membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and varying concentrations of either this compound, the negative control, or the binding buffer (for total binding). A separate set of tubes will contain a high concentration of unlabeled histamine to determine non-specific binding.

  • Equilibration: Incubate the tubes at a specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound or negative control) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) for this compound using the Cheng-Prusoff equation. The negative control should not significantly displace the radioligand, resulting in a flat curve.

Conclusion

The appropriate choice of negative controls is paramount for the unambiguous interpretation of experimental results. This compound, due to its inherent antioxidant and H3 receptor antagonist properties, is not a suitable negative control for experiments investigating these activities. Instead, researchers should select controls that are structurally or functionally inert in the specific context of the assay. For antioxidant studies, β-alanine provides a structurally relevant control lacking the key functional group. In H3 receptor binding assays, a compound with no affinity for the receptor is an appropriate choice to account for non-specific effects. By employing these more rigorous control strategies, the scientific community can ensure the validity and reproducibility of research involving the multifaceted molecule, carcinine.

References

A Comparative Analysis of Carcinine and Homocarnosine in Neurodegeneration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to modern medicine. A growing body of research focuses on endogenous molecules with neuroprotective potential. Among these are carcinine (B1662310) (β-alanylhistamine) and homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), two naturally occurring histidine-containing dipeptides. While structurally similar to the well-studied carnosine (β-alanyl-L-histidine), they possess distinct properties that warrant a detailed comparative analysis for their potential therapeutic applications in neurodegeneration. Homocarnosine is notably the most abundant histidine-containing dipeptide in the human brain.[1][2] This guide provides an objective comparison of carcinine and homocarnosine, focusing on their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of carcinine and homocarnosine are multi-faceted, primarily revolving around their ability to counteract key pathological processes in neurodegeneration: oxidative stress, glycation, and metal ion dyshomeostasis.[1][3]

Antioxidant Activity

Both molecules are potent antioxidants, a critical function in combating the oxidative stress implicated in diseases like Alzheimer's and Parkinson's.[1][4] Their primary antioxidant activity stems from the imidazole (B134444) ring, which can directly scavenge reactive oxygen species (ROS) like hydroxyl and peroxyl radicals.[4][5]

  • Carcinine: Demonstrates robust hydroxyl radical-scavenging and lipid peroxidation inhibition capabilities.[4][6] It is particularly effective at scavenging cytotoxic aldehydes such as 4-hydroxynonenal (B163490) (4-HNE), a byproduct of lipid peroxidation that damages proteins and contributes to neuronal death.[7] In mouse models of light-induced retinal damage, carcinine administration completely blocked the decrease of RDH12, a key enzyme in detoxifying 4-HNE.[7]

  • Homocarnosine: Also exhibits significant antioxidant activity, effectively trapping peroxyl radicals and protecting against free radical damage.[5][8] In an in vitro ischemia model using PC12 cells, 1 mM of homocarnosine provided maximal neuroprotection of approximately 50% against oxygen-glucose deprivation, an effect comparable to known antioxidants.[9] This suggests a potent role as an endogenous antioxidant in the brain.[8][9]

Anti-Glycation Activity

Advanced Glycation End-products (AGEs) are formed from non-enzymatic reactions between sugars and proteins, leading to protein cross-linking, aggregation, and increased oxidative stress, all hallmarks of neurodegenerative diseases.

  • Carcinine: While less studied than carnosine for this specific activity, its structural similarity suggests it likely possesses anti-glycation properties by quenching reactive carbonyl species, precursors to AGEs.[3]

  • Homocarnosine: Has been shown to prevent cell damage induced by glycation.[10] Like carnosine, it is believed to inhibit the formation of AGEs, thereby reducing neurotoxicity.

Metal Ion Chelation

The dysregulation of biometals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is a critical factor in neurodegeneration, as these ions can catalyze the formation of ROS and promote the aggregation of proteins like amyloid-beta (Aβ).[11][12][13] Metal chelation is a key therapeutic strategy to restore metal homeostasis.[11][14]

  • Carcinine: Effectively chelates transition metals such as Cu²⁺ and Fe²⁺.[4] This action prevents the Fenton reaction, a major source of highly reactive hydroxyl radicals, thus mitigating oxidative damage.[4]

  • Homocarnosine: Similar to its analogues, homocarnosine can chelate metal ions, contributing to its antioxidant effects.[5] This is particularly relevant in the brain, where it is found in high concentrations and can help regulate metal ion homeostasis.[2]

Enzymatic Stability and Bioavailability

A crucial point of differentiation is their resistance to enzymatic degradation. Carnosinase (CN1) is a serum enzyme that hydrolyzes carnosine and its analogues.[1]

  • Carcinine: Lacks the carboxyl group targeted by carnosinase, making it highly resistant to hydrolysis. This intrinsic stability may lead to greater bioavailability and more sustained neuroprotective effects in vivo compared to carnosinase-susceptible peptides.[4]

  • Homocarnosine: Is a substrate for serum carnosinase (CN1), meaning it can be degraded in circulation.[1] This may limit its systemic bioavailability, although its primary role is as an endogenous agent synthesized within the central nervous system.[2]

Quantitative Data Summary

The following tables summarize available quantitative data to facilitate a direct comparison of carcinine and homocarnosine. Note that direct head-to-head comparisons across all standardized assays are limited in the literature.

Table 1: Neuroprotection and 4-HNE Scavenging

CompoundAssay / ModelConcentrationResultSource
Homocarnosine Oxygen-Glucose Deprivation (PC12 cells)1 mM~50% neuroprotection[9]
Carcinine 4-HNE Adduct Inhibition (Retinal Proteins)33.2 ± 0.6 µg/µL (IC50)Potent inhibition of toxic adduct formation[4]
Carcinine Light-Induced RDH12 Decrease (Mouse Retina)20 mg/day (gavage)Completely blocked the decrease in RDH12 protein levels[7]

Table 2: Comparative Antioxidant and Metal Chelation Potential

PropertyCarcinineHomocarnosineMechanism / CommentSource
Hydroxyl Radical Scavenging EffectiveEffectiveImidazole ring directly quenches •OH radicals.[4][5][6]
Lipid Peroxidation Inhibition Effective (10-25 mM)EffectiveInterrupts peroxidation chain reactions in membranes.[4][5]
Metal Chelation (Cu²⁺, Fe²⁺) YesYesPrevents Fenton reaction-mediated ROS formation.[4][5][15]
Resistance to Carnosinase HighLowCarcinine lacks the cleavage site for the enzyme.[1][4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the neuroprotective properties of these dipeptides.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[16][17]

  • Principle: The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at 517 nm.[17]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or Ethanol (ACS grade)

    • Carcinine or Homocarnosine samples

    • Positive control (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate and microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, amber bottle.[16][17]

    • Sample Preparation: Dissolve test compounds and positive control in the same solvent to create stock solutions, then prepare serial dilutions.[16]

    • Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at various concentrations. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent instead of the sample.[16]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the percentage of scavenging activity against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[17]

Protocol: In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This method evaluates the ability of a compound to inhibit the formation of AGEs in vitro by incubating a protein (Bovine Serum Albumin) with a reducing sugar.[18]

  • Principle: The formation of fluorescent AGEs is measured using a spectrofluorometer. A reduction in fluorescence intensity in the presence of the test compound indicates anti-glycation activity.[19]

  • Materials:

    • Bovine Serum Albumin (BSA)

    • D-Glucose

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sodium Azide (to prevent microbial growth)

    • Carcinine or Homocarnosine samples

    • Positive control (e.g., Aminoguanidine)

    • 96-well black microplate and fluorescence plate reader

  • Procedure:

    • Reaction Mixture Preparation: Prepare a solution in PBS containing BSA (e.g., 10 mg/mL), D-Glucose (e.g., 0.5 M), and Sodium Azide (0.02%).

    • Sample Addition: Add various concentrations of the test compounds or positive control to the reaction mixture. A control group should contain the reaction mixture without any test compound.

    • Incubation: Incubate the sealed plate at 37°C for 7-14 days in the dark.

    • Measurement: After incubation, measure the fluorescence intensity of each well at an excitation wavelength of ~330-370 nm and an emission wavelength of ~400-450 nm.[19]

  • Data Analysis: Calculate the percentage of inhibition of AGE formation using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100 Determine the IC50 value from the dose-response curve.

Protocol: Metal Chelating Assay (Ferrozine Assay)

This assay determines the iron (Fe²⁺) chelating capacity of a compound.

  • Principle: The test compound competes with ferrozine (B1204870) for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in color intensity, which is measured spectrophotometrically.

  • Materials:

    • Ferrous chloride (FeCl₂)

    • Ferrozine

    • Carcinine or Homocarnosine samples

    • Positive control (e.g., EDTA)

    • 96-well microplate and microplate reader

  • Procedure:

    • Reaction Initiation: To the wells of a microplate, add the test sample at various concentrations. Then, add a solution of FeCl₂ (e.g., 2 mM).

    • Complex Formation: Initiate the reaction by adding a ferrozine solution (e.g., 5 mM).

    • Incubation: Shake the mixture and incubate at room temperature for 10 minutes.

    • Measurement: Measure the absorbance of the solution at 562 nm.

  • Data Analysis: Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value, which represents the concentration of the compound that chelates 50% of the ferrous ions.

Visualizations: Pathways and Workflows

G cluster_carnosine Carnosine cluster_homocarnosine Homocarnosine cluster_carcinine Carcinine Carnosine β-alanyl-L-histidine Homocarnosine γ-aminobutyryl-L-histidine Carcinine β-alanylhistamine

Figure 1: Chemical classification of Carcinine, Homocarnosine, and Carnosine.

G start Start: Prepare DPPH & Sample Solutions mix Mix: 100 µL DPPH + 100 µL Sample start->mix incubate Incubate: 30 min in dark mix->incubate measure Measure: Absorbance at 517 nm incubate->measure analyze Analyze: Calculate % Inhibition & IC50 Value measure->analyze

Figure 2: Experimental workflow for the DPPH antioxidant assay.

G cluster_stress Pathological Stressors in Neurodegeneration cluster_compounds cluster_mechanisms Neuroprotective Mechanisms ROS Oxidative Stress (ROS, RNS) AGEs Glycation (AGEs) Metals Metal Ion Dyshomeostasis Carcinine Carcinine Antioxidant Antioxidant Action (Radical Scavenging) Carcinine->Antioxidant Antiglycation Anti-glycation (AGEs Inhibition) Carcinine->Antiglycation Chelation Metal Ion Chelation (Cu²⁺, Fe²⁺) Carcinine->Chelation Homocarnosine Homocarnosine Homocarnosine->Antioxidant Homocarnosine->Antiglycation Homocarnosine->Chelation Antioxidant->ROS Inhibits Neuroprotection NEUROPROTECTION (Reduced Neuronal Damage) Antioxidant->Neuroprotection Antiglycation->AGEs Inhibits Antiglycation->Neuroprotection Chelation->Metals Restores Balance Chelation->Neuroprotection

Figure 3: Multi-modal neuroprotective pathways of Carcinine and Homocarnosine.

Conclusion and Future Directions

Both carcinine and homocarnosine are promising endogenous molecules for therapeutic strategies against neurodegeneration.

  • Homocarnosine's key advantage is its high concentration and natural presence in the brain, suggesting it plays a significant physiological role in neuroprotection.[2] However, its susceptibility to carnosinase degradation may limit its use as a systemically administered drug.[1]

  • Carcinine's primary strength lies in its high resistance to enzymatic hydrolysis, which predicts superior bioavailability and sustained action.[4] Its potent ability to scavenge toxic lipid peroxidation byproducts like 4-HNE is a particularly valuable asset.[7]

The choice between these molecules for drug development may depend on the specific therapeutic goal. Homocarnosine might be a target for strategies aiming to boost endogenous brain defenses, while the stable nature of carcinine makes it a more attractive candidate for direct pharmacological intervention. Future research should focus on direct, side-by-side comparative studies in various in vivo models of neurodegeneration to fully elucidate their relative therapeutic potential.

References

Carcinine vs. Balenine: A Head-to-Head Comparison of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of histidine-containing dipeptides, both carcinine (B1662310) and balenine (B107396) have emerged as promising alternatives to the more extensively studied carnosine, primarily due to their enhanced resistance to enzymatic degradation, which theoretically leads to superior bioavailability. This guide provides a detailed, evidence-based comparison of the bioavailability of carcinine and balenine for researchers, scientists, and drug development professionals.

Enhanced Metabolic Stability: The Key to Improved Bioavailability

The oral therapeutic potential of dipeptides like carnosine is often hampered by their rapid breakdown by carnosinase enzymes in the serum and tissues.[1] Both carcinine and balenine exhibit structural modifications that render them more resistant to this enzymatic hydrolysis, a critical factor for their increased bioavailability.

Carcinine, or β-alanylhistamine, is a structural analog of carnosine where the carboxyl group of the histidine residue is decarboxylated.[1] This modification makes it a poor substrate for mammalian carnosinases.[1] In contrast, balenine (β-alanyl-Nτ-methyl-L-histidine) has a methylated imidazole (B134444) ring, which also results in a reduced affinity for and hydrolysis by human carnosinase (CN1).[2][3]

Quantitative Bioavailability Parameters

While direct head-to-head clinical studies comparing the pharmacokinetics of carcinine and balenine are currently lacking in published literature, we can draw comparisons from individual studies that have evaluated these compounds, often in relation to carnosine and anserine (B1665513).

Table 1: Comparative In Vitro Enzymatic Hydrolysis

CompoundSusceptibility to Human Carnosinase (CN1)Reference
Carcinine Negligible hydrolysis observed.[1]
Balenine Poor substrate; significantly more resistant to hydrolysis than carnosine and anserine.[4][2][3][5]
Carnosine Readily hydrolyzed.[1][5]
Anserine Intermediate substrate; more resistant than carnosine but less than balenine.[4][5]

Table 2: In Vivo Pharmacokinetic Parameters

CompoundSubjectDoseCmax (Peak Plasma Concentration)Tmax (Time to Peak Plasma Concentration)AUC (Area Under the Curve)Reference
Carcinine Mice20 mg (oral)1.1 ng/µL (in plasma)Not ReportedNot Reported[1]
Balenine Human Volunteers1 mg/kg (oral)~1.5 µMNot ReportedNot Reported[5]
4 mg/kg (oral)~7 µMNot ReportediAUC was 3.8 times higher than 1 mg/kg dose.[4][5]
10 mg/kg (oral)28 µMNot ReportediAUC was 3.7 times higher than 4 mg/kg dose.[4][5]
Carnosine Human Volunteers20 mg/kg (oral)Barely measurable.[4]Not ReportedNot Reported[2][4]

Note: The data for carcinine is from a study in mice, while the data for balenine and carnosine is from human studies, making a direct comparison challenging. The carcinine study also provides limited pharmacokinetic parameters.

The available data strongly suggests that both carcinine and balenine have significantly greater bioavailability than carnosine. Balenine, in particular, has demonstrated a dose-dependent increase in plasma concentrations in humans, with a peak plasma concentration approximately 18 to 26 times higher than that of anserine at similar doses.[4] While quantitative human pharmacokinetic data for carcinine is not yet available, its profound resistance to carnosinase suggests it would also exhibit high bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study of Balenine in Humans

A study investigating the bioavailability of balenine involved the following protocol:

  • Subjects: Six healthy human volunteers.

  • Administration: Three increasing oral doses of balenine (1, 4, and 10 mg/kg) were administered acutely.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of balenine were determined using a validated UHPLC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax and incremental Area Under the Curve (iAUC), were calculated.

General Protocol for In Vivo Pharmacokinetic Study (as would be applied to Carcinine)

A typical experimental workflow to determine the bioavailability of a compound like carcinine would involve:

  • Animal Model: Acclimatized Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) is administered to establish a reference for absolute bioavailability.

    • Oral (PO) Group: A single, higher dose (e.g., 50 mg/kg) is administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing.

  • Sample Processing: Plasma is separated via centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations of carcinine are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis. Absolute oral bioavailability (%F) is determined by comparing the dose-normalized AUC from the oral and IV routes.[1]

Visualizing the Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period animal_model->acclimatization dosing Dosing Regimen acclimatization->dosing iv_group Intravenous (IV) Administration (Reference Group) dosing->iv_group po_group Oral (PO) Administration (Test Group) dosing->po_group sample_collection Timed Blood Sample Collection iv_group->sample_collection po_group->sample_collection sample_processing Plasma Separation (Centrifugation) sample_collection->sample_processing storage Sample Storage (-80°C) sample_processing->storage lcmsms LC-MS/MS Analysis (Quantification of Compound) storage->lcmsms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcmsms->pk_analysis bioavailability_calc Absolute Bioavailability (%F) Calculation pk_analysis->bioavailability_calc metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation beta_alanine β-Alanine carnosine Carnosine beta_alanine->carnosine carcinine Carcinine beta_alanine->carcinine histidine L-Histidine histidine->carnosine histamine Histamine histamine->carcinine balenine Balenine carnosine->balenine Methylation carnosinase Carnosinase (CN1) carnosine->carnosinase Hydrolysis carcinine->carnosinase Resistant balenine->carnosinase carnosinase->beta_alanine Products carnosinase->histidine Products

References

Establishing the Purity of Synthetic Carcinine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used to establish the purity of synthetic carcinine (B1662310) hydrochloride. It offers a comparative analysis with its structural analog, L-carnosine, and presents detailed experimental protocols and data to aid researchers in selecting appropriate quality control strategies. The purity of synthetic compounds is paramount in research and drug development to ensure experimental reproducibility, safety, and efficacy.[1]

Comparative Purity Analysis: Carcinine Hydrochloride vs. L-Carnosine

Carcinine (β-alanylhistamine) and L-carnosine (β-alanyl-L-histidine) are closely related imidazole-containing dipeptides.[2] While both are subjects of research for their antioxidant and potential therapeutic properties, their purity requirements and impurity profiles can differ based on their synthesis and intended applications. The following table summarizes key purity attributes and common analytical findings for research-grade synthetic versions of these compounds.

ParameterSynthetic this compoundSynthetic L-Carnosine
Typical Purity (HPLC) ≥98%[3]≥99.5%
Primary Analytical Methods HPLC, LC-MS, NMR[1]HPLC, LC-MS, NMR, Capillary Electrophoresis[4][5]
Common Organic Impurities Unreacted β-alanine and histamine, synthesis byproducts, degradation products (hydrolysis to β-alanine and histamine).[1]Residual β-alanine and L-histidine, methylated analogs (e.g., anserine), diketopiperazine cyclization products, oxidized species.[5]
Potential Chiral Impurities D-histamine related impurities if non-stereospecific synthesis is used.[1]Enantiomeric impurities (D-carnosine) which may have different biological activity.
Acceptance Criteria (Research) Purity of ≥98% is often acceptable for general research.[1]High purity is crucial, with individual impurities often controlled to <0.5%.[5]
Acceptance Criteria (Pharma) Purity of ≥99% with characterization of any impurity >0.1%.[1]Stringent control of impurities is required, often with specific limits for known and unknown impurities.

Experimental Protocols for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of synthetic this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC is the primary method for quantifying the purity of this compound by separating it from potential impurities.[1]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used. Hydrophilic Interaction Chromatography (HILIC) is also a suitable alternative.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where carcinine absorbs, for instance, 205 nm.[6]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Data Interpretation: Purity is calculated based on the area percentage of the main carcinine peak relative to the total area of all observed peaks in the chromatogram.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight of carcinine and identify unknown impurities.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a solvent suitable for LC-MS, such as a mixture of water and acetonitrile with 0.1% formic acid.[1]

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data for accurate mass determination.

    • Data Acquisition: Acquire full scan mass spectra to detect all ions within a specified mass range. For impurity identification, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.[1]

  • Data Interpretation: The molecular weight of carcinine is confirmed by observing its corresponding molecular ion. The mass-to-charge ratio (m/z) of unexpected peaks can be used to deduce the elemental composition and potential structure of impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the synthesized this compound and can help in the definitive identification of impurities.[7]

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

  • Data Interpretation: The chemical shifts, coupling constants, and correlations in the NMR spectra are used to confirm the expected structure of carcinine. The presence of unexpected signals can indicate impurities, and their structure can often be elucidated from the NMR data.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for purity determination and a conceptual comparison of purity considerations for carcinine and carnosine.

Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Synthetic Carcinine HCl Preparation Dissolution & Filtration Sample->Preparation HPLC HPLC (Purity %) Preparation->HPLC Inject LCMS LC-MS (Identity & Impurity ID) Preparation->LCMS Inject NMR NMR (Structural Confirmation) Preparation->NMR Analyze Purity Purity Assessment HPLC->Purity Impurity Impurity Profile LCMS->Impurity Structure Structural Verification NMR->Structure Final Certificate of Analysis Purity->Final Impurity->Final Structure->Final

Purity determination workflow for synthetic carcinine HCl.

Purity_Comparison cluster_carcinine Carcinine HCl cluster_carnosine L-Carnosine Title Purity Considerations Analytical_Methods Common Methods (HPLC, LC-MS, NMR) Carcinine_Purity Purity ≥98% Carcinine_Impurities Starting Materials (β-Ala, Histamine) Carcinine_Purity->Carcinine_Impurities Carnosine_Purity Purity ≥99.5% Carnosine_Impurities Related Peptides (Anserine, Homocarnosine) Carnosine_Purity->Carnosine_Impurities Carnosine_Chiral Chiral Purity (L- vs D-form) Carnosine_Purity->Carnosine_Chiral Analytical_Methods->Carcinine_Purity Analytical_Methods->Carnosine_Purity

Comparison of purity aspects for carcinine and carnosine.

References

Navigating the Clinical Trial Landscape for Carcinine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carcinine (B1662310) hydrochloride, a stabilized analog of the naturally occurring dipeptide carnosine, is emerging as a promising therapeutic agent due to its potent anti-glycation, antioxidant, and neuroprotective properties. As interest in this compound grows, so does the need for well-designed clinical trials to substantiate its efficacy and safety. This guide provides a comparative overview of clinical trial design considerations for carcinine hydrochloride studies, contrasting it with other notable anti-glycation agents and detailing essential experimental protocols and underlying signaling pathways.

Key Clinical Trial Design Considerations for this compound

Clinical trials for this compound should be meticulously designed to evaluate its efficacy in mitigating the effects of advanced glycation end-products (AGEs) and oxidative stress. Drawing from preclinical data and trials of similar compounds, a robust study design would incorporate the following elements:

  • Study Population: Target populations should be those with conditions where AGEs and oxidative stress are implicated, such as skin aging, diabetes and its complications, or neurodegenerative diseases.

  • Intervention and Dosage: Based on existing studies on a branded form of decarboxy carcinine HCl (Glycoxil®), a daily oral dose of around 300 mg has been used in skin aging studies.[1] Dose-ranging studies would be crucial in Phase II trials to establish optimal therapeutic dosage.

  • Duration: For chronic conditions like skin aging or diabetic complications, a trial duration of at least 3-6 months is recommended to observe significant changes in relevant biomarkers and clinical endpoints.

  • Primary and Secondary Endpoints:

    • For Skin Aging: Primary endpoints could include changes in skin elasticity, hydration, and the visual assessment of wrinkles. Secondary endpoints might involve the measurement of skin AGEs via non-invasive autofluorescence.

    • For Diabetic Complications: Primary endpoints could focus on changes in HbA1c, serum creatinine (B1669602), and markers of microvascular function. Secondary endpoints could include urinary AGEs and markers of oxidative stress.

  • Biomarker Analysis: Serial monitoring of biomarkers is essential. This includes plasma and urinary levels of specific AGEs (e.g., CML, CEL), markers of oxidative stress (e.g., F2-isoprostanes, malondialdehyde), and inflammatory markers (e.g., hs-CRP, TNF-α).

Performance Comparison with Alternative Anti-Glycation Agents

This compound's primary competitors in the anti-glycation space include aminoguanidine (B1677879) and pyridoxamine (B1203002). While both have been investigated in clinical trials, they come with their own set of considerations.

FeatureThis compoundAminoguanidinePyridoxamine
Primary Mechanism Traps reactive carbonyl species, scavenges free radicals, histamine (B1213489) H3 receptor antagonist.Traps reactive dicarbonyl compounds to prevent AGE formation.[2][3][4]Scavenges reactive carbonyl species and inhibits the formation of AGEs and advanced lipoxidation end-products (ALEs).[5][6][7]
Preclinical Efficacy (Quantitative Data) 4-HNE Scavenging IC50: 33.2 ± 0.6 µg/µL[8]Inhibition of Linoleic Acid Peroxidation: Effective at 10-25 mM[9]Inhibition of AGEs formation (in vitro): Significant inhibition at concentrations of 1-2 mM.[4]Reduction in serum creatinine rise in diabetic patients: Statistically significant (p < 0.03) in a merged dataset from Phase 2 trials.[6]
Clinical Trial Status Early-phase clinical studies for skin aging and type 2 diabetes have been conducted.[1]Clinical trials for diabetic nephropathy were terminated early due to safety concerns and lack of efficacy.[2][3]Phase 2 clinical trials completed for diabetic nephropathy with some positive signals on preserving renal function.[6][7] Ongoing trials for microvascular function in type 2 diabetes.[5]
Noted Advantages High stability and resistance to enzymatic hydrolysis by carnosinase, suggesting better bioavailability than carnosine.[1][10]Well-characterized as a potent inhibitor of AGEs formation.A vitamer of vitamin B6 with a good safety profile in clinical trials.[7]
Potential Limitations Limited long-term clinical data and a need for more extensive pharmacokinetic and pharmacodynamic studies in humans.Concerns regarding toxicity and adverse effects have halted its clinical development.[3]Mixed results in clinical trials, with some studies showing no significant benefit on primary endpoints.[7]

Experimental Protocols

Accurate and reproducible measurement of key biomarkers is fundamental to the success of clinical trials involving anti-glycation and antioxidant agents. Below are detailed methodologies for critical experiments.

Measurement of Advanced Glycation End-Products (AGEs)

1. Sample Collection and Preparation:

  • Blood: Collect whole blood in EDTA tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Urine: Collect 24-hour urine samples. Aliquot and store at -80°C.

  • Skin Biopsy: For mechanistic studies, a small punch biopsy (e.g., 3mm) can be obtained from a sun-protected area.

2. Quantification of Specific AGEs (e.g., Carboxymethyl-lysine - CML):

  • Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

  • Protocol:

    • Protein precipitation from plasma or urine samples using a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).

    • Hydrolysis of the protein pellet with 6N HCl at 110°C for 24 hours.

    • Derivatization of the amino acids with a suitable reagent to improve chromatographic separation and detection.

    • Injection of the derivatized sample into the HPLC-MS/MS system.

    • Separation of CML from other amino acids on a C18 reverse-phase column.

    • Detection and quantification of CML using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with the use of a stable isotope-labeled internal standard.

3. Non-invasive Measurement of Skin Autofluorescence (SAF):

  • Method: Use of an AGE Reader device.

  • Protocol:

    • The device illuminates a small area of the skin (typically the forearm) with light of a specific wavelength.

    • The fluorescence emitted by AGEs in the skin is detected.

    • The intensity of the fluorescence is calculated and expressed as an arbitrary unit, which correlates with the level of AGE accumulation in the skin.

Assessment of Total Antioxidant Capacity (TAC)

1. Sample Preparation:

  • Plasma or serum is typically used. Ensure samples are protected from light and oxidation during handling.

2. Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

  • Protocol:

    • Prepare a reaction mixture containing the fluorescent probe (e.g., fluorescein) and the sample in a 96-well plate.

    • Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).

    • Monitor the decay of fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Calculate the area under the curve (AUC) for the sample and compare it to the AUC of a standard antioxidant (e.g., Trolox).

    • Results are expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of this compound is crucial for interpreting clinical trial data. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G This compound's Multi-faceted Mechanism of Action cluster_glycation Anti-Glycation Pathway cluster_antioxidant Antioxidant Pathway cluster_h3r Histamine H3 Receptor Antagonism Reactive Carbonyl\nSpecies (RCS) Reactive Carbonyl Species (RCS) AGEs Advanced Glycation End-products (AGEs) Reactive Carbonyl\nSpecies (RCS)->AGEs Glycation Carcinine_HCl_1 Carcinine HCl Carcinine_HCl_1->Reactive Carbonyl\nSpecies (RCS) Traps Protein Cross-linking Protein Cross-linking AGEs->Protein Cross-linking ROS Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress ROS->Oxidative Stress Carcinine_HCl_2 Carcinine HCl Carcinine_HCl_2->ROS Scavenges Carcinine_HCl_3 Carcinine HCl H3_Receptor Histamine H3 Receptor (Presynaptic) Carcinine_HCl_3->H3_Receptor Antagonizes Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, ACh, NE) H3_Receptor->Neurotransmitter_Release Inhibition is blocked

Caption: Carcinine's multifaceted mechanism of action.

G AGE-RAGE Signaling Pathway and Point of Intervention AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds Intracellular_Signaling Intracellular Signaling (e.g., NADPH oxidase, MAPKs) RAGE->Intracellular_Signaling Activates NF_kB NF-κB Activation Intracellular_Signaling->NF_kB Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression NF_kB->Gene_Expression Carcinine_HCl Carcinine HCl (Intervention) Carcinine_HCl->AGEs Inhibits Formation

Caption: The AGE-RAGE signaling pathway and carcinine's point of intervention.

G Clinical Trial Experimental Workflow Screening Participant Screening & Informed Consent Baseline Baseline Assessment (Clinical Endpoints & Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (Carcinine HCl) Randomization->Intervention Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Assessments (e.g., 1, 3, 6 months) Intervention->Follow_up Placebo->Follow_up Final_Assessment Final Assessment Follow_up->Final_Assessment Data_Analysis Data Analysis & Statistical Comparison Final_Assessment->Data_Analysis

References

Safety Operating Guide

Safe Disposal of Carcinine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Carcinine Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and should be performed in accordance with your institution's specific environmental health and safety (EHS) protocols.

Hazard and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is crucial to be aware of these before beginning any procedure.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315)P280: Wear protective gloves.[1]
Eye Damage Category 1 (H318)P280: Wear eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)P261: Avoid breathing dust.
Aquatic Hazard Acute, Category 3 (H402)P273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Managing Spills

In the event of a spill, immediate and proper cleanup is critical to prevent contamination and exposure.

  • Small Spills (Solid):

    • Gently sweep the solid material into a designated chemical waste container.[3]

    • Avoid creating dust.[2][3]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleaning materials into the same chemical waste container.

  • Large Spills:

    • Evacuate the immediate area and alert your laboratory supervisor or EHS department.

    • Prevent the substance from entering drains or waterways.[2][4]

    • Cover the spill with an inert absorbent material if available.

    • Follow your institution's specific spill response procedures for hazardous materials.

Waste Collection and Segregation

Proper collection and segregation of chemical waste are fundamental for safe disposal.

  • Designated Waste Container:

    • Use a clearly labeled, leak-proof container designated for solid chemical waste.

    • The label should include "this compound," the relevant hazard pictograms (Corrosive, Irritant), and the date.

  • Collecting the Waste:

    • Place all materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup debris, into the designated waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that once held this compound should be treated as hazardous waste unless properly decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste.

    • Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policy.

Storage and Final Disposal
  • Temporary Storage:

    • Keep the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Store away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[2][4] All disposal must be handled through an approved waste disposal plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection) start->ppe decision_spill Is it a spill? ppe->decision_spill spill_cleanup Step 2a: Follow Spill Cleanup Protocol decision_spill->spill_cleanup Yes collect_waste Step 2b: Place waste in designated container decision_spill->collect_waste No spill_cleanup->collect_waste decision_container Is original container empty? collect_waste->decision_container decontaminate Step 3: Triple-rinse container, collect rinsate as waste decision_container->decontaminate Yes label_waste Step 4: Securely close and label waste container decision_container->label_waste No dispose_container Dispose of decontaminated container per EHS policy decontaminate->dispose_container decontaminate->label_waste store_waste Step 5: Store in designated waste accumulation area label_waste->store_waste contact_ehs Step 6: Contact EHS for pickup and final disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Carcinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carcinine Hydrochloride. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and summarizes key physicochemical properties. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Safety Data

This compound, also known as Decarboxy carnosine hydrochloride or β-Alanylhistamine dihydrochloride (B599025), is a corrosive irritant.[1] The following table summarizes its key properties and hazard information.

PropertyValueReference
Molecular Formula C₈H₁₄N₄O · 2HCl[2]
Molecular Weight 255.14 g/mol [1][2]
Appearance White to beige powder[2]
Solubility >15 mg/mL in H₂O[2]
Storage Temperature -20°C, desiccated[2]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H318: Causes serious eye damage[1][2]
H335: May cause respiratory irritation[2]
Signal Word Danger[2]

Personal Protective Equipment (PPE)

A cautious approach, treating this compound as a potentially hazardous substance, is mandatory.[3] The following PPE is required to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety goggles with side shields or face shieldMust be worn at all times to protect against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use.[3] Double gloving is recommended.
Body Protection Long-sleeved laboratory coat or gownShould have a closed front and elasticized cuffs to provide a barrier against contamination.[3]
Respiratory N95 mask or full-face respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3]

Operational Plan: Step-by-Step Handling Procedures

The following procedures ensure the safe handling of this compound throughout the experimental workflow.[3]

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.[3]

    • Store the container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[3]

    • The recommended storage temperature is -20°C.[2] Keep the container tightly closed when not in use.[3]

  • Weighing and Solution Preparation:

    • All weighing of this compound powder must be conducted in a certified chemical fume hood or a balance enclosure to control dust.[3]

    • Ensure all necessary PPE is donned correctly before weighing.[3]

    • Use a clean spatula to carefully transfer the powder, avoiding the creation of dust.[3]

    • When preparing solutions, add the powder to the solvent slowly to prevent splashing.[3]

  • Experimental Use:

    • Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid all direct contact with the substance. Do not ingest, inhale, or allow contact with skin and eyes.[3]

    • Mouth pipetting is strictly prohibited. Use mechanical pipetting aids.[3]

    • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[3]

Spill Management

In the event of a spill, immediate and appropriate action must be taken.[3]

  • Restrict Access: Immediately cordon off the affected area to prevent the spread of the powder.[3]

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.[3]

  • Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.[3]

  • Cleanup: Moisten the paper towels with a 70% ethanol (B145695) solution and carefully wipe up the spill, working from the outside in.[3]

  • Decontamination: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.[3]

  • Disposal: Place all cleanup materials in a sealed, labeled bag and dispose of as solid chemical waste.[3]

  • Wash Hands: Thoroughly wash your hands with soap and water.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.[3]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous chemical waste container.[3] Do not empty into drains.[4]

Workflow for Safe Handling of this compound

receiving Receiving and Inspection storage Secure Storage (-20°C, Desiccated) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing solution Solution Preparation weighing->solution experiment Experimental Use (in Fume Hood) solution->experiment decontamination Decontaminate Work Area experiment->decontamination waste_liquid Liquid Waste Disposal (Labeled Container) experiment->waste_liquid waste_solid Solid Waste Disposal (Labeled Bag) decontamination->waste_solid end End of Procedure waste_solid->end waste_liquid->end

Caption: Workflow for the safe handling of this compound.

Experimental Protocols and Signaling Pathways

While this compound has been used to study its effects on dopaminergic neuron degeneration, specific, detailed experimental protocols for its general handling are encompassed by the safety and operational plans outlined above.[2] No specific signaling pathways involving this compound that would necessitate a complex diagram have been identified in the reviewed literature. Its primary known biological activity is as a selective histamine (B1213489) H3 antagonist.[2][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.